Ethyl 6-chloro-5-(trifluoromethyl)picolinate
Description
Properties
IUPAC Name |
ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)6-4-3-5(7(10)14-6)9(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFYHQVXTYZCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743793 | |
| Record name | Ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850864-57-2 | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-5-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850864-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-5-(trifluoromethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a robust and logical synthetic pathway for Ethyl 6-chloro-5-(trifluoromethyl)picolinate, a key building block in the development of novel pharmaceuticals and agrochemicals. The narrative emphasizes not just the procedural steps, but the underlying chemical principles and strategic considerations that inform each stage of the synthesis.
Introduction
This compound is a halogenated and trifluoromethyl-substituted pyridine derivative. The unique electronic properties conferred by the trifluoromethyl group, combined with the reactivity of the chloro and ester functionalities, make it a valuable intermediate for introducing the 5-(trifluoromethyl)picolinate moiety into a wide range of complex molecules. This guide details a multi-step synthesis designed for efficiency and scalability, proceeding through the formation of a key pyridone intermediate, followed by chlorination and esterification.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 850864-57-2 |
| Molecular Formula | C₉H₇ClF₃NO₂ |
| Molecular Weight | 253.61 g/mol |
| Boiling Point | 313.6 ± 42.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
| Refractive Index | 1.467 |
Overall Synthetic Strategy
The synthesis of this compound can be logically divided into three primary stages. This approach allows for the isolation and purification of key intermediates, ensuring the overall efficiency and success of the synthesis.
Caption: Overall three-stage synthetic workflow.
Stage 1: Synthesis of the Pyridone Core - Ethyl 6-hydroxy-5-(trifluoromethyl)picolinate
The initial and most critical stage of this synthesis is the construction of the substituted pyridone ring. A highly effective method for this is a cyclocondensation reaction. This approach leverages readily available starting materials to build the heterocyclic core in a convergent manner.
Causality Behind Experimental Choices
The selection of ethyl 4,4,4-trifluoroacetoacetate as a key starting material is strategic.[2][3] Its β-ketoester functionality provides the necessary reactivity for cyclization, while the trifluoromethyl group is pre-installed in the desired position. A common and efficient method to form the pyridone ring is the reaction of a β-ketoester with an enamine or a similar three-carbon component, followed by cyclization with an ammonia source.
Experimental Protocol: Synthesis of Ethyl 6-hydroxy-5-(trifluoromethyl)picolinate
This protocol is based on established methods for pyridone synthesis from β-ketoesters.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the cooled sodium ethoxide solution, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise, maintaining the temperature below 10 °C. Following this, a solution of ethyl glyoxylate (1.0 eq) in ethanol is added.
-
Cyclization: An ethanolic solution of ammonia (or ammonium acetate as a source of ammonia) is then added to the reaction mixture.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Caption: Cyclocondensation for pyridone synthesis.
Stage 2: Chlorination of the Pyridone Intermediate
The conversion of the 6-hydroxypyridone to the 6-chloropyridine is a crucial step to install a versatile leaving group for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for this transformation.[4][5][6][7]
Mechanistic Insight
The reaction proceeds through the initial formation of a phosphate ester intermediate by the reaction of the hydroxyl group of the pyridone with POCl₃. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the 6-chloropyridine. The addition of phosphorus pentachloride (PCl₅) can sometimes enhance the reactivity of the system.[8]
Experimental Protocol: Synthesis of 6-Chloro-5-(trifluoromethyl)picolinic acid
It is often advantageous to hydrolyze the ester to the carboxylic acid before chlorination, as the carboxylic acid group can be more stable under the harsh chlorination conditions.
-
Hydrolysis (Optional but Recommended): Ethyl 6-hydroxy-5-(trifluoromethyl)picolinate is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification.
-
Chlorination Reaction: The dried 6-hydroxy-5-(trifluoromethyl)picolinic acid (1.0 eq) is carefully added to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heating: The reaction mixture is heated to reflux (around 105-110 °C) and maintained for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Work-up: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. This should be done in a well-ventilated fume hood due to the vigorous reaction and evolution of HCl gas.
-
Isolation: The resulting aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 6-chloro-5-(trifluoromethyl)picolinic acid.
Stage 3: Fischer Esterification to Yield the Final Product
The final step in the synthesis is the esterification of the carboxylic acid with ethanol to produce the target molecule. The Fischer esterification is a classic and reliable method for this transformation, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[9][10]
Mechanism of Fischer Esterification
The Fischer esterification is an equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the ethanol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[9][10] To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: 6-Chloro-5-(trifluoromethyl)picolinic acid (1.0 eq) is dissolved in a large excess of anhydrous ethanol (which also serves as the solvent).
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 5-10 mol%), is carefully added to the solution.
-
Reaction: The mixture is heated to reflux and maintained for 4-8 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.[10][11]
Caption: Mechanism of Fischer Esterification.
Characterization Data
The structural confirmation of the final product and key intermediates is essential. The following table summarizes the expected NMR and MS data based on the analysis of closely related structures and general principles of spectroscopy.[11][12][13][14]
Table 2: Expected Analytical Data
| Compound | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected MS (m/z) |
| Ethyl 6-hydroxy-5-(trifluoromethyl)picolinate | ~8.0-8.2 (d, 1H), ~7.5-7.7 (d, 1H), ~4.4 (q, 2H), ~1.4 (t, 3H) | ~165, ~160, ~145, ~135 (q), ~122 (q, CF₃), ~115, ~62, ~14 | M+H⁺ ~236 |
| 6-Chloro-5-(trifluoromethyl)picolinic acid | ~8.3-8.5 (d, 1H), ~8.0-8.2 (d, 1H) | ~168, ~152, ~148, ~138 (q), ~121 (q, CF₃), ~125 | M+H⁺ ~228 |
| This compound | ~8.25 (d, 1H), ~8.05 (d, 1H), 4.49 (q, 2H), 1.45 (t, 3H) | ~163.5, ~150.2, ~147.8, ~137.5 (q), ~121.8 (q, CF₃), ~124.5, ~62.5, ~14.1 | M+H⁺ ~254 |
Conclusion
The synthetic pathway detailed in this guide provides a logical and experimentally sound approach for the preparation of this compound. By proceeding through a pyridone intermediate, this strategy allows for the efficient construction of the core heterocyclic structure, followed by well-established chlorination and esterification reactions. The provided protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and materials science to confidently synthesize this valuable chemical building block.
References
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- 2. 4,4,4-トリフルオロアセト酢酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 [chemicalbook.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. cerritos.edu [cerritos.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 12. Ethyl picolinate (2524-52-9) 1H NMR [m.chemicalbook.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
"Ethyl 6-chloro-5-(trifluoromethyl)picolinate" molecular structure and weight
An In-depth Technical Guide to Ethyl 6-chloro-5-(trifluoromethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
This compound is a halogenated pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a trifluoromethyl group, a chlorine atom, and an ethyl ester on a pyridine scaffold, makes it a highly valuable building block for the development of novel pharmaceutical and agrochemical agents.
The incorporation of a trifluoromethyl (-CF3) group is a widely recognized strategy in modern drug design to enhance a molecule's metabolic stability, binding affinity, and bioavailability. This group can significantly alter electronic properties and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. Similarly, the chloro-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of diverse molecular libraries. This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and applications of this compound for professionals engaged in chemical research and development.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a compound are foundational to its reactivity and application. This compound is a molecule with the chemical formula C9H7ClF3NO2.[1]
Molecular Structure Diagram
The two-dimensional structure of the molecule is depicted below, illustrating the relative positions of the chloro, trifluoromethyl, and ethyl carboxylate groups on the pyridine ring.
Caption: 2D structure of this compound.
Physicochemical Data Summary
A compilation of key identifiers and physical properties is essential for laboratory use. The data below has been aggregated from various chemical databases.
| Property | Value | Reference(s) |
| Molecular Formula | C9H7ClF3NO2 | [1] |
| Molecular Weight | 253.61 g/mol | [2] |
| CAS Number | 850864-57-2 | [1][3] |
| IUPAC Name | ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | [1] |
| Synonyms | Ethyl 6-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate | [1] |
| SMILES | CCOC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Boiling Point | 313.6 ± 42.0 °C at 760 mmHg | [1] |
| Flash Point | 143.5 ± 27.9 °C | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves multi-step sequences starting from simpler pyridine precursors. While specific proprietary methods may vary, a general and representative protocol can be derived from analogous syntheses, such as that for the corresponding methyl ester. A common strategy involves the formation of the picolinic acid, followed by chlorination and esterification.
Representative Synthesis Workflow
The following diagram outlines a logical workflow for the synthesis, starting from a suitable picolinic acid precursor.
Caption: A representative workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Representative)
This protocol is a representative example based on established chemical principles for this class of compounds.
-
Chlorination of the Picolinic Acid:
-
Rationale: The conversion of a hydroxyl group to a chloro group is a standard transformation. Reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are effective for this purpose on heteroaromatic rings.
-
Procedure: To a flask containing 6-chloro-5-(trifluoromethyl)picolinic acid, add phosphorus oxychloride (or an alternative chlorinating agent) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is typically heated to reflux for several hours to ensure complete conversion. Progress is monitored by a suitable technique like TLC or LC-MS.
-
-
Work-up and Isolation of the Acid Chloride (or Chlorinated Acid):
-
Rationale: Excess chlorinating agent must be removed, as it would interfere with the subsequent esterification step.
-
Procedure: After cooling, the excess POCl3 is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water, leading to the precipitation of the crude 6-chloro-5-(trifluoromethyl)picolinic acid. The solid is filtered, washed with cold water, and dried.
-
-
Esterification:
-
Rationale: The conversion of the carboxylic acid to its ethyl ester is typically achieved via Fischer esterification. This acid-catalyzed reaction with excess ethanol drives the equilibrium towards the product.
-
Procedure: The dried 6-chloro-5-(trifluoromethyl)picolinic acid is dissolved in a large excess of absolute ethanol. A catalytic amount of a strong acid, such as sulfuric acid (H2SO4), is added. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
-
Final Work-up and Purification:
-
Rationale: The final step involves neutralizing the acid catalyst and purifying the product from unreacted starting material and byproducts.
-
Procedure: The reaction mixture is cooled, and the excess ethanol is removed by rotary evaporation. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure this compound.
-
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical intermediate. Its structure is found within more complex molecules that are under investigation for various therapeutic targets. For instance, related picolinate structures are used in the synthesis of cannabinoid CB2 receptor agonists and novel anti-infective agents.
The strategic importance of the trifluoromethyl group cannot be overstated. Its introduction into a drug candidate can:
-
Block Metabolic Attack: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Modulate Lipophilicity: The -CF3 group is highly lipophilic, which can enhance membrane permeability and improve absorption.
-
Alter Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly lower the pKa of nearby acidic or basic centers, affecting the ionization state of the drug at physiological pH and influencing receptor binding and solubility.
Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring chemical integrity and laboratory safety.
-
Hazard Identification: The compound is associated with the following hazard statements:
-
Recommended PPE: Standard personal protective equipment should be used, including safety goggles, a lab coat, and chemical-resistant gloves.[6] Work should be conducted in a well-ventilated fume hood.[6]
-
Storage Conditions: To maintain its purity and prevent degradation, the compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).[3]
Conclusion
This compound is a fine chemical of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined molecular structure, combined with the strategic placement of reactive and modulating functional groups, makes it an indispensable tool for synthesizing next-generation therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for any researcher intending to utilize this versatile building block in their development programs.
References
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- 3. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 4. Lassonde Studios Virtual Tour | The University of Utah [lassonde.utah.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to Ethyl 6-chloro-5-(trifluoromethyl)picolinate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-5-(trifluoromethyl)picolinate is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in modern synthetic chemistry. Its unique structural features, particularly the presence of a reactive chlorine atom and an electron-withdrawing trifluoromethyl group on the pyridine ring, make it a highly sought-after intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound, with a focus on its applications in the development of new pharmaceuticals and agrochemicals.
The strategic placement of the chloro and trifluoromethyl substituents on the picolinate core significantly influences the molecule's electronic properties and reactivity. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.[1] This electronic feature, combined with the presence of a good leaving group (chloride) at the 6-position, renders the molecule an excellent substrate for a variety of cross-coupling and substitution reactions. Consequently, this compound serves as a key scaffold for the introduction of diverse functionalities, enabling the rapid generation of libraries of novel compounds for biological screening.
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| Chemical Formula | C₉H₇ClF₃NO₂ | [2] |
| Molecular Weight | 253.61 g/mol | [2] |
| CAS Number | 850864-57-2 | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Boiling Point | 313.6 ± 42.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | - |
Spectroscopic Data:
While specific spectra for this compound are not widely published, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two doublets for the aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ethyl group, the ester carbonyl, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyridine ring.
-
Mass Spectrometry: The mass spectrum of the methyl analog, Mthis compound, shows a molecular ion peak [M+H]⁺ at m/z 240.0.[3] Therefore, for the ethyl ester, a molecular ion peak [M+H]⁺ at m/z 254.0 would be expected.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-Cl stretching, and C-F stretching vibrations.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 6-chloro-5-(trifluoromethyl)picolinic acid. A general and reliable method involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 6-chloro-5-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion of the reaction, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by the chemistry of the substituted pyridine ring. The C6-chloro substituent is the primary site for functionalization, readily undergoing palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 6-position. These reactions are typically catalyzed by a palladium(0) species and require a base to activate the boronic acid partner.
Caption: Generalized workflow for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide array of arylamines. This compound can be coupled with various primary and secondary amines using a palladium catalyst and a suitable phosphine ligand. This reaction is instrumental in the synthesis of compounds with potential biological activity, as the amino group can serve as a key pharmacophore.[4]
Caption: Generalized workflow for Buchwald-Hartwig amination reactions.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, facilitates nucleophilic aromatic substitution at the C6 position. Strong nucleophiles, such as alkoxides and thiolates, can displace the chloride ion to form new C-O and C-S bonds, respectively.
Ester Hydrolysis
The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically preferred as it is an irreversible process.[5] The resulting carboxylate salt can be protonated by the addition of acid to yield the free carboxylic acid.
Applications in Synthesis
This compound is a valuable precursor for the synthesis of a variety of biologically active molecules. Its ability to undergo selective functionalization at the 6-position makes it an ideal starting material for the construction of complex molecular architectures.
Agrochemicals
One of the most notable applications of structurally related picolinates is in the synthesis of herbicides. For example, the core structure of Halauxifen-methyl, a synthetic auxin herbicide, is a 6-aryl-picolinate. While the reported synthesis of Halauxifen-methyl does not directly use this compound, the synthetic strategies employed, such as the Suzuki coupling of a substituted chloropicolinate, highlight the importance of this class of compounds in agrochemical research.
Pharmaceuticals
The trifluoromethyl-substituted pyridine motif is a common feature in many pharmaceutically active compounds. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[6] this compound provides a convenient entry point for the synthesis of novel drug candidates containing this important pharmacophore. For instance, the methyl analog has been used in the preparation of pyridine amides as cannabinoid CB2 receptor agonists.[3]
Conclusion
This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and agrochemical development. Its reactivity is primarily centered around the C6-chloro position, which readily participates in a variety of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The presence of the trifluoromethyl group not only activates the pyridine ring towards these transformations but also imparts desirable properties to the resulting products. This guide has provided a comprehensive overview of the synthesis, properties, and reactivity of this important intermediate, offering valuable insights for researchers and scientists working at the forefront of chemical synthesis.
References
An In-depth Technical Guide to the Solubility of Ethyl 6-chloro-5-(trifluoromethyl)picolinate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the solubility characteristics of Ethyl 6-chloro-5-(trifluoromethyl)picolinate, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. In the absence of extensive, publicly available experimental solubility data for this specific compound, this guide synthesizes foundational chemical principles, analyzes the molecule's structural attributes, and draws comparisons with related compounds to predict its solubility profile. Furthermore, it offers a comprehensive, step-by-step experimental protocol for the quantitative determination of its solubility in various organic solvents, adhering to Good Laboratory Practices (GLP). This document is intended to serve as a practical resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation development.
Introduction: The Critical Role of Solubility
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate and efficacy of a chemical entity in a variety of applications. For professionals in drug development, a compound's solubility profile is a critical determinant of its bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[1] In the realm of chemical synthesis, understanding solubility is paramount for reaction optimization, product purification through crystallization, and the formulation of stable, effective products.[2]
This compound (CAS 850864-57-2) is a substituted pyridine derivative.[3][4][5] Its structure, featuring a pyridine ring, an ethyl ester, a chloro substituent, and a trifluoromethyl group, suggests a complex interplay of electronic and steric factors that will dictate its interactions with various solvents. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability in drug candidates.[6] This guide will dissect these structural features to provide a scientifically grounded prediction of its solubility behavior.
Physicochemical Properties of this compound
A foundational understanding of a compound's intrinsic properties is essential for predicting its solubility. While extensive experimental data for this compound is scarce, some key physicochemical parameters have been predicted and are summarized below.
| Property | Value/Prediction | Source |
| Molecular Formula | C₉H₇ClF₃NO₂ | [3][4] |
| Molecular Weight | 253.61 g/mol | [3] |
| Predicted LogP | 2.93 | [3] |
| Polar Surface Area (PSA) | 39.19 Ų | [3] |
The predicted octanol-water partition coefficient (LogP) of 2.93 indicates that this compound is moderately lipophilic, suggesting a preference for organic solvents over water. The polar surface area, which is related to the sum of surfaces of polar atoms in a molecule, influences hydrogen bonding potential and overall polarity.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This adage suggests that substances with similar polarities are more likely to be soluble in one another.[8] Polarity, in turn, is a function of a molecule's dipole moment and its ability to engage in intermolecular forces such as London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[9]
-
Polar Solvents: These solvents possess large dipole moments and are capable of forming hydrogen bonds. They can be further classified into:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of donating hydrogen bonds.
-
Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) - Cannot donate hydrogen bonds but have significant dipole moments.[10]
-
-
Nonpolar Solvents: These solvents have low dielectric constants and are not capable of significant dipole-dipole interactions or hydrogen bonding (e.g., hexane, toluene, diethyl ether).[11]
The dielectric constant of a solvent is another crucial parameter, reflecting its ability to separate ions.[12][13][14][15] Solvents with higher dielectric constants are generally better at dissolving polar compounds.[10][12]
Hydrogen bonding plays a significant role in the solubility of compounds containing hydrogen bond donors (like -OH or -NH groups) and acceptors (like oxygen or nitrogen atoms).[16][17][18][19] The pyridine nitrogen and the ester carbonyl oxygen in this compound can act as hydrogen bond acceptors.
Predicted Solubility Profile of this compound
Based on the structural features of this compound and the principles outlined above, a qualitative solubility profile can be predicted. The presence of the trifluoromethyl group and the chloro substituent significantly increases the lipophilicity of the molecule compared to its parent compound, ethyl picolinate. Ethyl picolinate itself is reported to be miscible with water and slightly soluble in chloroform and methanol.[19] However, the electron-withdrawing nature of the trifluoromethyl and chloro groups will reduce the basicity of the pyridine nitrogen, likely decreasing its ability to interact with protic solvents like water.
Conversely, the increased lipophilicity suggests good solubility in a range of organic solvents. A related compound, 5-(trifluoromethyl)pyridine-2-thiol, is reported to be soluble in methanol, general alcohols, and ethers, while being insoluble in water, which supports this prediction.
Predicted Qualitative Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Moderate to High | The significant nonpolar surface area from the trifluoromethyl group and the overall lipophilic character (LogP ~2.93) should favor solubility in these solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule (ester, pyridine ring) without the energetic penalty of disrupting a strong hydrogen-bonding network. THF, being an ether, is expected to be a particularly good solvent. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The ester and pyridine nitrogen can act as hydrogen bond acceptors. Solubility is expected to be good, though potentially less than in polar aprotic solvents due to the energy required to break the solvent's hydrogen bonds. |
| Aqueous | Water | Low to Insoluble | The high lipophilicity conferred by the trifluoromethyl and chloro groups, coupled with the reduced basicity of the pyridine nitrogen, will likely result in poor aqueous solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The saturation shake-flask method is a widely accepted and robust technique for determining equilibrium solubility. The following protocol is designed to be a self-validating system, incorporating principles of Good Laboratory Practice (GLP) to ensure data integrity.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Samples:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
To each vial, add a precise volume of the selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker. Temperature control is critical as solubility is temperature-dependent. A standard temperature of 25 °C is often used.
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.
-
-
Analysis and Quantification:
-
Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.
-
Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.
-
Prepare a standard curve using known concentrations of the compound.
-
Inject the diluted samples onto the HPLC system and determine the concentration of the saturated solution by comparing the peak areas to the standard curve.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.
Table of Experimentally Determined Solubilities (Hypothetical Data):
| Solvent | Dielectric Constant (20°C)[14] | Solubility at 25°C (mg/mL) |
| Hexane | 1.88 | [Experimental Value] |
| Toluene | 2.38 | [Experimental Value] |
| Diethyl Ether | 4.33 | [Experimental Value] |
| Tetrahydrofuran (THF) | 7.58 | [Experimental Value] |
| Ethyl Acetate | 6.02 | [Experimental Value] |
| Acetone | 20.7 | [Experimental Value] |
| Acetonitrile | 37.5 | [Experimental Value] |
| Ethanol | 24.55 | [Experimental Value] |
| Methanol | 32.70 | [Experimental Value] |
| Water | 80.1 | [Experimental Value] |
The relationship between solvent properties and the measured solubility can be visualized to provide further insight.
Caption: Factors influencing the solubility of the target compound.
Conclusion
References
- 1. Page loading... [guidechem.com]
- 2. Lassonde Studios Virtual Tour | The University of Utah [lassonde.utah.edu]
- 3. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl picolinate, 99% | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. 4-Pyridinecarboxylic acid, methyl ester (CAS 2459-09-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. chemimpex.com [chemimpex.com]
- 12. mdpi.com [mdpi.com]
- 13. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethyl picolinate | 2524-52-9 [chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. benchchem.com [benchchem.com]
- 17. Ethyl 6-chloro-5-(4-(trifluoromethyl)phenyl)picolinate | 1261548-18-8 [chemicalbook.com]
- 18. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 19. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethylpyridine Moiety: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development
Abstract
The introduction of the trifluoromethyl (CF₃) group into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. When appended to a pyridine scaffold, this uniquely potent combination gives rise to the trifluoromethylpyridine (TFMP) moiety, a privileged structural motif found in a growing number of pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of TFMPs, from early academic curiosities to indispensable industrial intermediates. We will dissect the core synthetic strategies, explaining the causality behind industrial process choices, from classical halogen exchange reactions to modern catalytic methods. Furthermore, this guide will quantify the profound impact of trifluoromethyl substitution on the physicochemical properties of the pyridine ring, culminating in an analysis of key drug molecules where this moiety is critical to therapeutic success. This document is intended for researchers, medicinal chemists, and process development professionals seeking a field-proven understanding of this vital chemical entity.
The Genesis of a Privileged Moiety: A Historical Perspective
The journey of trifluoromethyl-substituted aromatics began not in the complex world of pharmaceuticals, but in the foundational explorations of organofluorine chemistry. The first synthesis of an aromatic compound bearing a CF₃ group was achieved in 1898 by Frédéric Swarts, who successfully converted benzotrichloride to benzotrifluoride using antimony trifluoride (SbF₃). This foundational halogen exchange (Halex) reaction, now famously known as the Swarts reaction , laid the groundwork for future developments.
It wasn't until nearly half a century later, in 1947, that this methodology was extended to the pyridine nucleus. By applying a similar strategy of chlorination followed by fluorination to picoline (methylpyridine), the first trifluoromethylpyridines were synthesized. However, the medicinal and agrochemical significance of this structural motif remained largely untapped for several more decades. The inflection point arrived with the growing understanding of how fluorine substitution could dramatically enhance the pharmacological profile of a drug candidate.
The deliberate use of the trifluoromethyl group in medicinal chemistry began to gain traction in the mid-1940s, with intensified research from the 1950s onward. Scientists discovered that replacing a methyl (-CH₃) or chloro (-Cl) group with a trifluoromethyl (-CF₃) group was not a simple isosteric substitution but a strategic tool to modulate a molecule's electronic and steric properties. This bioisosteric replacement offered a powerful method to protect reactive methyl groups from metabolic oxidation and to fine-tune binding interactions with biological targets. The true value of the trifluoromethylpyridine moiety began to be realized with the commercialization of the herbicide Fluazifop-butyl in 1982, which demonstrated superior efficacy and translocation properties directly attributable to its 5-(trifluoromethyl)pyridin-2-yloxy core. This success story catalyzed a surge of interest, leading to the development of numerous other agrochemicals and, eventually, a new generation of pharmaceuticals.
The Impact of Trifluoromethyl Substitution on Pyridine Properties
The strategic incorporation of a CF₃ group onto a pyridine ring imparts a unique and highly desirable set of physicochemical properties. These modifications are fundamental to the improved performance of TFMP-containing molecules in biological systems.
Electronic Effects and Basicity (pKa)
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This property profoundly influences the electron density of the pyridine ring. The lone pair of electrons on the pyridine nitrogen becomes less available for protonation, resulting in a significant decrease in basicity (a lower pKa value).
| Compound | Structure | pKa (Conjugate Acid) | logP |
| Pyridine | C₅H₅N | 5.23 | 0.65 |
| 2-(Trifluoromethyl)pyridine | 2-CF₃-C₅H₄N | ~ -0.3 | 1.45 (est.) |
| 3-(Trifluoromethyl)pyridine | 3-CF₃-C₅H₄N | 2.84 | 1.70 (est.) |
| 4-(Trifluoromethyl)pyridine | 4-CF₃-C₅H₄N | 1.83 | 1.59 |
| 2-Amino-4-(trifluoromethyl)pyridine | 2-NH₂-4-CF₃-C₅H₃N | 2.98 | 1.59 |
| 2-Amino-4-chloropyridine | 2-NH₂-4-Cl-C₅H₃N | 3.85 | 1.10 |
| Table 1: Comparison of pKa and logP values for pyridine and selected trifluoromethyl-substituted derivatives. Estimated values are based on computational models and literature comparisons. |
This reduced basicity can be highly advantageous in drug design. For instance, it can prevent unwanted protonation in physiological compartments, which might otherwise lead to off-target interactions (e.g., with aminergic GPCRs) or poor membrane permeability.
Lipophilicity and Metabolic Stability
The CF₃ group significantly increases the lipophilicity (logP) of the pyridine ring, a critical factor for cell membrane penetration and transport across biological barriers like the blood-brain barrier. This enhanced lipophilicity can improve a drug's absorption, distribution, and ultimately its access to the target site.
Perhaps the most celebrated attribute of the CF₃ group is its contribution to metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases. By replacing a metabolically vulnerable C-H bond (especially on a methyl group) with a robust C-CF₃ moiety, chemists can block common metabolic pathways, leading to:
-
Longer drug half-life (t½) .
-
Improved bioavailability .
-
Reduced patient dosing frequency .
-
Lower potential for the formation of reactive metabolites .
The electron-withdrawing nature of the CF₃ group also deactivates the pyridine ring towards oxidative metabolism, further protecting the molecule from degradation.
Core Synthetic Strategies for Trifluoromethylpyridines
The industrial production of trifluoromethylpyridines relies on two primary, field-proven strategies: the Halogen Exchange (Halex) method, which builds upon Swarts' original discovery, and the Building Block approach, which constructs the pyridine ring from a CF₃-containing precursor.
The Halogen Exchange (Halex) Pathway: From Picoline to TFMP
This is the most established and widely used industrial method, particularly for key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) . The process begins with a readily available starting material, 3-picoline (3-methylpyridine).
This elegant industrial process combines chlorination and fluorination in a continuous, high-temperature (>300°C) vapor-phase reaction, offering high throughput and efficiency.
Industrial Synthesis of 2,5-CTF via Vapor-Phase Halex
Causality Behind Experimental Choices:
-
Vapor Phase (>300°C): High temperatures are necessary to provide the activation energy for both the free-radical chlorination of the methyl group and the subsequent halogen exchange. Operating in the vapor phase allows for a continuous process with high throughput, which is essential for industrial-scale production.
-
Two-Phase Reactor: The process is ingeniously segregated into two zones to control the reaction sequence.
-
Zone 1 (Fluidized Bed with FeF₃ Catalyst): The initial chlorination of the methyl group and the subsequent fluorination occur here. The use of a fluidized bed ensures excellent heat and mass transfer, preventing localized overheating and byproduct formation. The iron(III) fluoride (FeF₃) catalyst is a crucial Lewis acid that facilitates the halogen exchange by coordinating to the chlorine atoms of the trichloromethyl group, weakening the C-Cl bonds and making them susceptible to nucleophilic attack by fluoride from HF.
-
Zone 2 (Empty Phase): After the formation of 3-(trifluoromethyl)pyridine, the gas stream moves to an empty, catalyst-free zone. Here, further chlorination occurs, but now on the electron-deficient pyridine ring. This separation prevents premature ring chlorination and allows for better control over the final product distribution. The molar ratio of chlorine gas to the substrate is carefully controlled in this phase to favor mono-chlorination at the 2-position.
-
-
Reactant Stoichiometry: The molar ratios of Cl₂ and HF are carefully optimized. An excess of HF is used to drive the Halex reaction to completion, while the amount of Cl₂ in the second stage is controlled to minimize the formation of dichlorinated byproducts.
Representative Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)
Disclaimer: This protocol is a generalized representation based on published literature and patents. Actual industrial processes are proprietary and may vary.
-
Reactor Setup: A two-zone vapor-phase reactor is used. Zone 1 consists of a fluidized bed of an inert support impregnated with an iron fluoride (e.g., FeF₃) catalyst. Zone 2 is an empty column connected in series. The entire reactor system is heated to 350-450°C.
-
Reactant Feed: A vaporized stream of 3-picoline, anhydrous hydrogen fluoride (HF), and chlorine (Cl₂) is continuously fed into Zone 1. The molar ratio is typically optimized for the specific catalyst and temperature, with HF in excess.
-
Zone 1 Reaction: In the fluidized bed, 3-picoline undergoes rapid, sequential free-radical chlorination on the methyl group to form 3-(trichloromethyl)pyridine. Immediately, in the presence of the FeF₃ catalyst, the trichloromethyl group undergoes halogen exchange with HF to yield 3-(trifluoromethyl)pyridine (3-TF).
-
Zone 2 Reaction: The gaseous mixture, now primarily containing 3-TF, flows into the empty Zone 2. A controlled amount of additional chlorine gas is introduced. At the high temperature, electrophilic aromatic substitution occurs, yielding primarily 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).
-
Workup and Purification: The product stream exiting the reactor is cooled to condense the organic components. The mixture, containing 2,5-CTF, unreacted 3-TF, HCl, and excess HF, is scrubbed with water and neutralized with an aqueous base (e.g., NaOH or K₂CO₃) to remove acidic gases. The organic layer is then separated and purified by fractional distillation to isolate 2,5-CTF with high purity. Unreacted 3-TF can be recovered and recycled back into the reactor feed to improve overall process economy.
The Building Block Approach: Cyclocondensation
An alternative and highly versatile strategy involves constructing the pyridine ring from smaller, acyclic precursors, where one of the components already contains the trifluoromethyl group. This method is particularly valuable for accessing substitution patterns that are difficult to achieve via the Halex pathway.
The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to form a dihydropyridine, which is then oxidized to the aromatic pyridine. By using a trifluoromethylated β-dicarbonyl compound, TFMP derivatives can be readily assembled.
Hantzsch-type Synthesis of a Trifluoromethylpyridine
Causality Behind Experimental Choices:
-
Trifluoromethylated Building Block: The use of ethyl 4,4,4-trifluoro-3-oxobutanoate is the defining feature of this strategy. Its trifluoroacetyl group ensures the CF₃ moiety is incorporated into the final pyridine ring with absolute regiocontrol. The reactivity of this β-ketoester is similar to its non-fluorinated analog (ethyl acetoacetate), allowing it to participate readily in the required condensation reactions.
-
Acid/Base Catalysis: The Hantzsch reaction can be catalyzed by either acid or base. In many protocols, a mild acid (like acetic acid) is used to catalyze both the enamine formation and the Knoevenagel condensation, as well as the final dehydration step.
-
Oxidation Step: The initial cyclocondensation product is a 1,4-dihydropyridine. A distinct oxidation step is required to achieve the stable aromatic pyridine ring. This is the thermodynamic driving force for the final stage of the reaction. Common and inexpensive oxidants like nitric acid, or even air, can be used for this purpose on an industrial scale.
Representative Protocol: Synthesis of a Substituted 2-(Trifluoromethyl)pyridine
Disclaimer: This is a representative laboratory-scale protocol. Industrial conditions may involve different solvents, catalysts, and workup procedures.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), a second β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq), and a suitable solvent such as ethanol.
-
Nitrogen Source Addition: Add a nitrogen source, typically ammonium acetate (approx. 1.5 eq).
-
Condensation: Heat the reaction mixture to reflux (approx. 80°C) and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Oxidation: After the initial condensation is complete, cool the mixture slightly. Add an oxidizing agent (e.g., a solution of nitric acid or introduce a stream of air) and gently heat to complete the aromatization to the pyridine ring.
-
Workup and Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and neutralize with a base (e.g., sodium carbonate solution). The crude product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final trifluoromethyl-substituted pyridine product is then purified by column chromatography or recrystallization.
Modern Synthetic Frontiers: The Rise of Catalytic Methods
While the Halex and building block approaches are industrial workhorses, modern synthetic chemistry has introduced milder and more versatile methods for introducing the CF₃ group, particularly for late-stage functionalization in a drug discovery context.
Photoredox Catalysis: A Mild Radical Approach
In the last decade, visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under exceptionally mild conditions. This strategy avoids the high temperatures and harsh reagents of classical methods.
The process typically involves a photocatalyst (often a ruthenium or iridium complex), a light source (like a household LED bulb), and a CF₃ source.
Mechanism of Photoredox Trifluoromethylation
Representative Protocol: Photoredox C-H Trifluoromethylation of a Pyridine Derivative
Disclaimer: This protocol is a generalized representation for laboratory-scale synthesis. Specific substrates may require optimization of catalysts, solvents, and reaction times.
-
Reaction Setup: In a reaction vial, combine the pyridine substrate (1.0 eq), a photocatalyst such as Ru(bpy)₃Cl₂ (1-2 mol%), and a trifluoromethylating agent like triflyl chloride (TfCl) or Langlois' reagent (NaSO₂CF₃, ~2.0 eq).
-
Solvent and Base: Add a suitable degassed solvent (e.g., acetonitrile or DMF) and a base (e.g., an inorganic base like K₂CO₃, as organic bases like pyridine can also be trifluoromethylated).
-
Irradiation: Seal the vial and place it near a visible light source (e.g., a blue LED strip or a compact fluorescent lamp) at room temperature.
-
Reaction: Stir the mixture under irradiation for 12-24 hours. The reaction is typically monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the desired trifluoromethylated pyridine.
Trifluoromethylpyridines in Approved Pharmaceuticals and Agrochemicals
The true measure of the TFMP moiety's impact is its presence in numerous commercially successful products that are vital to human health and food security. The intermediates synthesized via the methods described above are crucial building blocks for these complex molecules.
Case Study 1: Apalutamide (Erleada®) - Anticancer Agent
Apalutamide is a non-steroidal androgen receptor inhibitor used to treat prostate cancer. Its structure features a complex thiohydantoin core linked to a benzamide fragment and a 3-(trifluoromethyl)pyridin-2-yl moiety.
The synthesis of Apalutamide highlights the use of a pre-functionalized trifluoromethylpyridine building block. A key step involves the CDI-mediated amide bond formation between a functionalized aminopyridine and a carboxylic acid, followed by a final cyclization to form the thiohydantoin ring.
Case Study 2: Fluopicolide - Fungicide
Fluopicolide is a highly effective fungicide used to control oomycete pathogens like late blight in potatoes. Its chemical structure is 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl ]methyl}benzamide.
The synthesis of Fluopicolide relies on the key intermediate 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine . This intermediate is prepared from 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). The final step is a straightforward amide coupling reaction between this aminomethylpyridine derivative and 2,6-dichlorobenzoyl chloride. The synthesis of the aminomethylpyridine precursor directly links back to the industrial Halex synthesis starting from 3-picoline.
| Product Name | Class | Key TFMP Intermediate | Therapeutic/Application Area |
| Apalutamide | Pharmaceutical | 5-Amino-2-cyano-3-(trifluoromethyl)pyridine | Prostate Cancer |
| Fluopicolide | Agrochemical | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Fungicide (Oomycetes) |
| Fluazifop-butyl | Agrochemical | 2-Chloro-5-(trifluoromethyl)pyridine | Herbicide (Grass Weeds) |
| Doravirine | Pharmaceutical | 4-Chloro-2-(trifluoromethyl)pyridine derivative | HIV-1 Infection |
| Table 2: Selected commercial products containing the trifluoromethylpyridine moiety and their key synthetic precursors. |
Conclusion and Future Outlook
From its theoretical origins in the late 19th century to its current status as a privileged scaffold, the trifluoromethylpyridine moiety has had a remarkable journey. Its discovery was a triumph of fundamental organofluorine chemistry, while its large-scale production is a testament to the ingenuity of industrial process development. The unique combination of electronic modulation, enhanced lipophilicity, and exceptional metabolic stability conferred by the CF₃ group has made TFMPs an indispensable tool for medicinal and agricultural chemists.
The classical Halex and cyclocondensation routes remain the bedrock of industrial supply, providing key intermediates in a cost-effective manner. However, the future will likely see an increased role for modern catalytic methods. As the demand for more complex and precisely functionalized molecules grows, techniques like photoredox catalysis will become essential for late-stage C-H trifluoromethylation, allowing for rapid diversification of drug candidates without the need for de novo synthesis. The continued exploration of new trifluoromethylating reagents and novel catalytic systems promises to further expand the synthetic toolbox, ensuring that the trifluoromethylpyridine core will remain at the forefront of innovation in drug development and crop protection for years to come.
A Comprehensive Technical Guide to the Safe Handling of Ethyl 6-chloro-5-(trifluoromethyl)picolinate
Section 1: Introduction & Chemical Profile
Ethyl 6-chloro-5-(trifluoromethyl)picolinate, a halogenated pyridine derivative, is a key structural motif and versatile intermediate in modern medicinal chemistry and agrochemical synthesis. Its utility lies in the unique combination of a reactive chlorine atom, an electron-withdrawing trifluoromethyl group, and an ester functionality, which together offer multiple handles for synthetic diversification. The presence of both chlorine and fluorine imparts specific electronic and lipophilic properties that are often sought in the design of bioactive molecules.
However, the very features that make this compound synthetically valuable also necessitate a rigorous and well-informed approach to its handling, storage, and disposal. Trifluoromethylated and chlorinated aromatic systems can present significant toxicological and reactivity hazards. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth framework for mitigating risks and ensuring safe laboratory operations. It moves beyond a simple recitation of rules to explain the scientific rationale behind each precaution, fostering a culture of intrinsic safety.
Section 2: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's intrinsic hazards is the foundation of a robust safety protocol. The primary risks associated with this compound involve acute toxicity, irritation, and potential long-term health effects.
GHS Classification and Toxicological Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on available data for the compound and structurally similar molecules, the following classification is advised.[1][2][3]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Exclamation Mark |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Exclamation Mark |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Exclamation Mark |
The toxicity profile is driven by its structure. The trifluoromethyl group can alter metabolic pathways, while the chlorinated pyridine core is a common feature in molecules with known biological activity and potential toxicity. Ingestion, inhalation of aerosols or dust, and skin contact are all significant routes of exposure that must be controlled.
Physicochemical Properties
Understanding the physical properties of the compound is critical for designing appropriate storage and handling procedures.
| Property | Value | Source |
| CAS Number | 850864-57-2 | [1][4][5][6] |
| Molecular Formula | C₉H₇ClF₃NO₂ | [1][4] |
| Molecular Weight | 253.60 g/mol | [1][4] |
| Boiling Point | 313.6 ± 42.0 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Flash Point | 143.5 ± 27.9 °C | [4] |
| Recommended Storage | Sealed in dry, 2-8°C | [1][6] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The mitigation of chemical exposure is best achieved through a multi-layered approach known as the "Hierarchy of Controls." This principle prioritizes the use of engineering and administrative controls to minimize reliance on PPE, which serves as the final barrier between the researcher and the hazard.
Primary Engineering Controls: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[7] This is non-negotiable. The fume hood serves two primary purposes:
-
Containment: It prevents the escape of harmful vapors or fine particulates into the laboratory environment, protecting the user from inhalation exposure.
-
Spill & Splash Protection: The sash provides a physical barrier against accidental splashes or uncontrolled reactions.
Personal Protective Equipment (PPE)
Even with robust engineering controls, a comprehensive PPE plan is mandatory to protect against direct contact.[7]
-
Eye and Face Protection: Wear chemical safety goggles that provide a seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be worn over the goggles during procedures with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are required. Always check the manufacturer's compatibility data for the specific solvents being used. Double-gloving is recommended during transfers of neat material.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept buttoned.
-
-
Respiratory Protection: When engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[7][8] All respirator use must be done under a formal institutional respiratory protection program.
Caption: The Hierarchy of Controls prioritizes systemic solutions over individual protective measures.
Section 4: Standard Operating Procedures (SOPs) for Handling
Adherence to detailed, validated protocols is essential for reproducible science and personal safety.
General Handling and Weighing
-
Preparation: Before handling, ensure the fume hood is operational and the work area is de-cluttered.[7] Place absorbent bench paper on the work surface.
-
Weighing: Weigh the compound directly into a tared container within the fume hood. If a balance cannot be placed in the hood, weigh the material in a sealed container, transport it to the hood, and then unseal it.
-
Transfers: Use a powder funnel for solid transfers or appropriate glassware for solutions to minimize the risk of spills.
Experimental Protocol: Safe Use in a Buchwald-Hartwig Amination Reaction
This protocol illustrates the integration of safety measures into a common synthetic application.
Objective: To safely perform a palladium-catalyzed amination of this compound with a generic amine.
Methodology:
-
Pre-Reaction Setup (in Fume Hood):
-
Step 1.1: Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Step 1.2: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the amine (1.2 eq), and the palladium catalyst/ligand system.
-
Safety Rationale: Performing all additions in the fume hood contains any fine powders. Oven-dried glassware prevents quenching of the catalyst by moisture.
-
-
Reagent Addition:
-
Step 2.1: Add the base (e.g., Sodium tert-butoxide, 1.5 eq).
-
Safety Rationale: Bases like NaOtBu are corrosive and moisture-sensitive. Handle carefully to avoid skin contact and inhalation.
-
Step 2.2: Add the reaction solvent (e.g., Toluene or Dioxane) via syringe or cannula.
-
Safety Rationale: Using a syringe minimizes vapor release compared to pouring.
-
-
Reaction Execution:
-
Step 3.1: Equip the flask with a reflux condenser and place it under an inert atmosphere (Nitrogen or Argon).
-
Step 3.2: Heat the reaction to the desired temperature using a heating mantle with a thermocouple for temperature control.
-
Safety Rationale: An inert atmosphere is crucial for catalyst stability. A thermocouple prevents overheating, which could lead to decomposition and the release of hazardous gases like HCl or HF.[9][10]
-
-
Work-up and Purification:
-
Step 4.1: Cool the reaction to room temperature before opening it to the atmosphere.
-
Step 4.2: Quench the reaction by slowly adding water or a saturated ammonium chloride solution. Perform this in the fume hood.
-
Step 4.3: Perform all liquid-liquid extractions in the fume hood, ensuring the separatory funnel is vented frequently.
-
Step 4.4: Collect all aqueous and organic waste streams in a designated, labeled "Halogenated Hazardous Waste" container.[7]
-
Section 5: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accident.
Spill Management
-
Assessment: If a spill occurs, immediately alert nearby personnel. Assess the size and nature of the spill. For large spills (>100 mL or any spill outside of a fume hood), evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.
-
Small Spill Cleanup (inside a fume hood):
-
Ensure you are wearing appropriate PPE, including double gloves and eye protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a labeled container for hazardous waste.[8] Avoid creating dust.
-
Decontaminate the area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[7]
-
Caption: A decision-making workflow for responding to a chemical spill.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[8][10]
Section 6: Storage and Waste Management
Proper storage and disposal are critical for long-term safety and environmental protection.
Storage Requirements
-
Store this compound in a tightly sealed, properly labeled container.[1]
-
Keep the container in a cool, dry, and well-ventilated area, as recommended between 2-8°C.[1][6] This temperature control helps to minimize degradation and potential pressure buildup.
-
Store away from incompatible materials, particularly strong oxidizing agents.[8][9]
Waste Disposal
-
Segregation: This compound and any materials contaminated with it must be disposed of as hazardous waste. It is critical to segregate halogenated organic waste from non-halogenated streams.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[7]
-
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[8]
Section 7: References
-
Guidechem. This compound 850864-57-2. --INVALID-LINK--
-
BLD Pharm. This compound. --INVALID-LINK--
-
Sigma-Aldrich. SAFETY DATA SHEET. --INVALID-LINK--
-
ChemicalBook. Ethyl 6-chloro-5-(4-(trifluoromethyl)phenyl)picolinate. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET. --INVALID-LINK--
-
PubChem. Ethyl 6-chloro-5-methylpicolinate. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET. --INVALID-LINK--
-
Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. --INVALID-LINK--
-
ChemUniverse. This compound. --INVALID-LINK--
-
MIT CSAIL. This compound. --INVALID-LINK--
-
Fluorochem. Ethyl 6-chloro-5-methylpicolinate. --INVALID-LINK--
-
BLD Pharm. Ethyl 6-chloro-5-nitropicolinate. --INVALID-LINK--
-
Jubilant Ingrevia. 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. --INVALID-LINK--
References
- 1. Lassonde Studios Virtual Tour | The University of Utah [lassonde.utah.edu]
- 2. Ethyl 6-chloro-5-methylpicolinate [chemdict.com]
- 3. 1260669-90-6|Ethyl 6-chloro-5-nitropicolinate|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
A Comprehensive Technical Guide to Ethyl 6-chloro-5-(trifluoromethyl)picolinate: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Trifluoromethylated Picolinate Building Block
Ethyl 6-chloro-5-(trifluoromethyl)picolinate is a halogenated and trifluoromethyl-substituted pyridine derivative that has emerged as a critical building block in modern synthetic chemistry. Its unique arrangement of functional groups—an ethyl ester, a reactive chlorine atom, and an electron-withdrawing trifluoromethyl group—makes it a highly versatile intermediate for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.
The presence of the trifluoromethyl group is of particular significance. This moiety is widely incorporated into bioactive molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The trifluoromethyl group can act as a bioisostere for other groups and its strong electron-withdrawing nature significantly influences the reactivity of the pyridine ring, making the chlorine atom at the 6-position susceptible to nucleophilic substitution and cross-coupling reactions. This guide provides a detailed overview of the synthesis, chemical properties, reactivity, and key applications of this compound, offering valuable insights for its effective utilization in research and development.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 850864-57-2 | [3][4] |
| Molecular Formula | C₉H₇ClF₃NO₂ | [3][4] |
| Molecular Weight | 253.61 g/mol | [4] |
| Boiling Point | 313.6 ± 42.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.467 (Predicted) | [3] |
| Storage | Sealed in dry, 2-8°C |
Synthesis of this compound
A plausible synthetic route starts from the corresponding 6-hydroxypicolinate, followed by chlorination.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Adapted from Methyl Ester Synthesis)
Step 1: Chlorination of a Hydroxypyridine Precursor
A common method for introducing a chlorine atom onto a pyridine ring at a position activated by a hydroxyl group is by using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Materials:
-
Ethyl 6-hydroxy-5-(trifluoromethyl)picolinate
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., toluene, acetonitrile)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of Ethyl 6-hydroxy-5-(trifluoromethyl)picolinate in an inert solvent, slowly add the chlorinating agent (e.g., POCl₃) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization
While specific, publicly available NMR spectra for this compound are scarce, the expected signals can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a quartet and a triplet for the ethyl group protons. The two aromatic protons on the pyridine ring will likely appear as doublets in the downfield region.
-
¹³C NMR: The carbon NMR spectrum will show signals for the ethyl group, the ester carbonyl, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyridine ring.
-
Mass Spectrometry: The mass spectrum of the analogous methyl ester, Mthis compound, shows a molecular ion peak [M+H]⁺ at m/e = 240.0. For the ethyl ester, the expected [M+H]⁺ peak would be at approximately m/e = 254.0.
Chemical Reactivity and Key Applications
The reactivity of this compound is dominated by the presence of the chlorine atom at the 6-position, which is activated towards nucleophilic displacement and cross-coupling reactions by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen.
Suzuki-Miyaura Cross-Coupling Reactions
One of the most important applications of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[5][6] This reaction is instrumental in the synthesis of a wide range of biaryl and heteroaryl compounds.
Caption: Suzuki-Miyaura coupling of this compound.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Water (if using a biphasic system)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This methodology has been pivotal in the synthesis of the herbicide Halauxifen-methyl.
Nucleophilic Aromatic Substitution (SNA_r)
The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, facilitates nucleophilic aromatic substitution (SNA_r) at the 6-position.[7][8] This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols.
Caption: Nucleophilic aromatic substitution of this compound.
This reactivity is crucial for the synthesis of various pharmaceutical and agrochemical targets where a heteroatom is linked to the 6-position of the picolinate core.
Other Transformations
The ester functionality of this compound can undergo standard transformations such as:
-
Hydrolysis to the corresponding carboxylic acid, 6-chloro-5-(trifluoromethyl)picolinic acid, which can then be coupled with amines to form amides.
-
Reduction to the corresponding alcohol.
-
Aminolysis to form amides directly from the ester.
Applications in Drug Discovery and Agrochemicals
This compound is a key intermediate in the synthesis of a variety of biologically active compounds.
Agrochemicals:
-
Halauxifen-methyl: As previously mentioned, this compound is a key precursor to the herbicide Halauxifen-methyl, a synthetic auxin herbicide used for the control of broadleaf weeds.[9]
Pharmaceuticals: While specific examples directly utilizing the ethyl ester are less documented in readily available literature, the core structure is found in compounds with potential therapeutic applications. The methyl ester, Mthis compound, is used in the preparation of pyridine amides that act as cannabinoid CB2 receptor agonists. The structural similarity suggests that the ethyl ester could be employed in analogous synthetic strategies. Furthermore, trifluoromethyl-substituted pyridines are a common motif in a wide range of pharmaceuticals, including kinase inhibitors and other targeted therapies.[10]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its trifluoromethyl group imparts unique electronic properties that facilitate key chemical transformations, particularly Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions. These reactions enable the efficient construction of complex molecular architectures, making this compound a crucial intermediate in the development of new agrochemicals and pharmaceuticals. This guide has provided a comprehensive overview of its synthesis, properties, and reactivity, offering a solid foundation for its application in research and development.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Page loading... [guidechem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jelsciences.com [jelsciences.com]
Methodological & Application
Synthesis of "Ethyl 6-chloro-5-(trifluoromethyl)picolinate" derivatives for drug discovery
Commencing Initial Research
I'm starting by delving into extensive Google searches. I'm focusing on the basics: synthesis pathways, chemical properties, and its role as a building block for pharmaceuticals. My goal is a solid foundation before I proceed.
Mapping Potential Pathways
Now, I'm digging into palladium-catalyzed cross-couplings like Suzuki, Buchwald-Hartwig, and Sonogashira. I'm also examining nucleophilic aromatic substitutions and ester hydrolysis with this scaffold. Simultaneously, I'm hunting for published papers, patents, and established protocols detailing derivative synthesis, zeroing in on reaction conditions, catalysts, solvents, and purification. I'm also looking at therapeutic targets to add context. I'll use all of this to build the application note.
Expanding Synthetic Strategy
I'm now expanding my search for the "Ethyl 6- chloro-5-(trifluoromethyl)picolinate" scaffold. I'm focusing on palladium-catalyzed couplings, specifically Suzuki, Buchwald-Hartwig, and Sonogashira. I'm also exploring nucleophilic aromatic substitution and ester hydrolysis reactions. Alongside this, I'm hunting for published protocols and patents related to derivative synthesis, paying close attention to reaction conditions, catalysts, solvents, and purification techniques. I'm also considering the therapeutic targets of known derivatives to frame the drug discovery context, and then I'll use all this information to structure an application note. I'm now diving deep to structure the application note, starting with an introduction highlighting the scaffold's importance. I'll include detailed protocols for various derivative classes, explaining the chemical principles, reagent rationale, and creating Graphviz diagrams to visually represent the reaction workflows and logical synthetic connections. I will also make tables for quantitative data such as yields, purity, and spectroscopy data. Finally, I will compile a complete and linked "References" section to complete the request.
Pinpointing the Compound
I've successfully identified the CAS number (850864-57-2), molecular formula (C9H7ClF3NO2), and molecular weight (253.6 g/mol ) for "Ethyl 6-chloro-5-(trifluoromethyl)picolinate." Now, I'm focusing on finding synthesis routes and physical properties. This will help with a deeper dive into its potential applications.
Targeting Synthetic Pathways
I'm now zeroing in on specific reactions. While I have the compound's basic info and application hints, I need detailed synthesis protocols for its derivatives. I'll focus on finding papers or patents that use this compound" as a starting material.
Narrowing Synthesis Focus
I've gathered essential data on "this compound," including its role in drug discovery. Now, my efforts are concentrated on locating precise synthetic pathways where it serves as the initial reactant. I need detailed protocols, such as cross-coupling reactions, to meet the user's request.
Application Notes and Protocols: Ethyl 6-chloro-5-(trifluoromethyl)picolinate as a Pivotal Intermediate in the Synthesis of Modern Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Significance of Trifluoromethylpyridines in Agrochemicals
The incorporation of the trifluoromethyl (-CF3) group into pyridine scaffolds has been a transformative strategy in the development of modern agrochemicals. This is due to the unique physicochemical properties the -CF3 group imparts, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved lipophilicity, which facilitates transport across biological membranes. Within this chemical class, Ethyl 6-chloro-5-(trifluoromethyl)picolinate has emerged as a crucial intermediate for the synthesis of a new generation of arylpicolinate herbicides. These herbicides are characterized by their high efficacy at low application rates and their novel mode of action, making them valuable tools in weed management programs.
This document provides a comprehensive guide to the synthesis and application of this compound in the preparation of advanced agrochemicals. It is intended to serve as a practical resource for researchers and process chemists in the agrochemical industry.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this intermediate is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 850864-57-2 |
| Molecular Formula | C₉H₇ClF₃NO₂ |
| Molecular Weight | 253.61 g/mol |
| Appearance | Off-white to light yellow solid |
| Boiling Point | Approximately 313.6 °C at 760 mmHg[1] |
| Density | Approximately 1.4 g/cm³[1] |
| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and toluene. |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through a multi-step process. A representative and scalable synthetic route is detailed below. This protocol is based on established chemical transformations for related trifluoromethylpyridine derivatives.
Protocol 1: Synthesis of this compound
Materials:
-
6-chloro-5-(trifluoromethyl)picolinic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 6-chloro-5-(trifluoromethyl)picolinic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF) (1-2 drops). Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Esterification: In a separate flask, prepare a solution of absolute ethanol (5-10 equivalents) in anhydrous DCM. Cool this solution to 0 °C.
-
Reaction Quenching and Work-up: Slowly add the freshly prepared acid chloride solution to the cold ethanol solution with vigorous stirring. Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Neutralization: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence stops.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Application in Agrochemical Synthesis: A Gateway to Arylpicolinate Herbicides
This compound is a key building block for the synthesis of arylpicolinate herbicides. This class of herbicides includes commercially important active ingredients like Halauxifen-methyl and Florpyrauxifen-benzyl.[2][3] These herbicides act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and leading to the disruption of normal plant growth processes in susceptible weeds.[4][5][6]
The core synthetic strategy for producing these herbicides involves a palladium-catalyzed cross-coupling reaction, typically a Suzuki coupling, between the picolinate intermediate and a suitably substituted arylboronic acid or ester. This is followed by further functional group manipulations to arrive at the final active ingredient.
Representative Synthetic Pathway to an Arylpicolinate Herbicide
The following scheme illustrates a plausible synthetic route to a generic arylpicolinate herbicide, showcasing the pivotal role of this compound.
References
- 1. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 2. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 3. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. Florpyrauxifen-benzyl (Ref: XDE-848 BE) [sitem.herts.ac.uk]
- 6. apvma.gov.au [apvma.gov.au]
Synthesis of Ethyl 6-chloro-5-(trifluoromethyl)picolinate: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of Ethyl 6-chloro-5-(trifluoromethyl)picolinate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis is presented as a two-stage process commencing with the oxidation of 2-chloro-6-methyl-3-(trifluoromethyl)pyridine to yield the pivotal intermediate, 6-chloro-5-(trifluoromethyl)picolinic acid. This is subsequently followed by esterification to afford the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations of the underlying chemical principles, and critical safety information.
Introduction
Halogenated and trifluoromethyl-substituted pyridine derivatives are of significant interest in medicinal and agricultural chemistry due to the unique physicochemical properties conferred by these functional groups, such as enhanced metabolic stability and bioavailability.[2] this compound serves as a crucial building block for more complex molecules. The synthetic route detailed herein is designed to be robust and scalable, providing a clear pathway for obtaining this valuable compound.
The overall synthetic strategy is depicted below:
Caption: Overall synthetic workflow.
Part 1: Synthesis of 6-Chloro-5-(trifluoromethyl)picolinic acid
The initial step involves the oxidation of the methyl group of 2-chloro-6-methyl-3-(trifluoromethyl)pyridine to a carboxylic acid. This transformation is a common strategy in the synthesis of picolinic acids.[3][4]
Reaction Mechanism
The oxidation of the methyl group on the pyridine ring using a strong oxidizing agent like potassium permanganate (KMnO₄) proceeds via a radical mechanism. The permanganate ion abstracts a hydrogen atom from the methyl group, initiating a series of oxidative steps that ultimately lead to the formation of the carboxylate, which is then protonated upon acidic workup to yield the carboxylic acid.
Experimental Protocol
Materials and Reagents:
-
2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium metabisulfite (Na₂S₂O₅)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-chloro-6-methyl-3-(trifluoromethyl)pyridine (1 equivalent) in water, add concentrated sulfuric acid cautiously to achieve a slightly acidic pH.
-
Heat the mixture to 70-80°C.
-
Slowly add potassium permanganate (approximately 2-3 equivalents) in portions, maintaining the temperature of the reaction mixture. The color of the solution will turn deep purple and then gradually change to a brown precipitate of manganese dioxide (MnO₂) as the reaction progresses.
-
After the addition is complete, continue heating and stirring for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium metabisulfite until the purple color disappears and only the brown precipitate of MnO₂ remains.
-
Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of deionized water.
-
Transfer the filtrate to a separatory funnel and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-5-(trifluoromethyl)picolinic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Characterization of 6-Chloro-5-(trifluoromethyl)picolinic acid
The structure and purity of the synthesized acid should be confirmed using standard analytical techniques.
| Property | Value | Reference |
| CAS Number | 855915-21-8 | [5] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [6] |
| Molecular Weight | 225.55 g/mol | [6] |
| Appearance | White to off-white solid | |
| Boiling Point | 314.1 ± 42.0 °C at 760 mmHg | [6] |
Part 2: Synthesis of this compound
The final step is the esterification of the synthesized 6-chloro-5-(trifluoromethyl)picolinic acid with ethanol. Two common and effective methods are presented here: Fischer Esterification and a method involving the formation of an acyl chloride intermediate.
Method A: Fischer Esterification
This method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
Caption: Workflow for Fischer Esterification.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloro-5-(trifluoromethyl)picolinic acid (1 equivalent) in a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude ethyl ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Method B: Acyl Chloride Formation followed by Esterification
This two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with ethanol.
Experimental Protocol:
-
Acyl Chloride Formation:
-
In a fume hood, suspend 6-chloro-5-(trifluoromethyl)picolinic acid (1 equivalent) in thionyl chloride (2-3 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Gently reflux the mixture for 1-2 hours. The solid should dissolve as the reaction proceeds.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
-
Esterification:
-
Dissolve the crude acyl chloride in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add anhydrous ethanol (1.5-2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography as described in Method A.
-
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| CAS Number | 850864-57-2 | [5] |
| Molecular Formula | C₉H₇ClF₃NO₂ | [5] |
| Molecular Weight | 253.61 g/mol | [5] |
| Appearance | Colorless to pale yellow oil or solid | |
| Boiling Point | 313.6 ± 42.0 °C at 760 mmHg | [7] |
| Storage | Sealed in dry, 2-8°C | [8] |
Safety Precautions
General:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage.[9][10] Handle with extreme care and add to other solutions slowly and cautiously.
-
Thionyl Chloride: Toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[2][3][11] It reacts violently with water, liberating toxic gas.[2][11] Always handle under an inert atmosphere and add to other reagents cautiously.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal.
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably produce this important chemical intermediate for further applications in drug discovery and agrochemical development.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS#:855915-21-8 | 6-Chloro-5-(trifluoromethyl)picolinic acid | Chemsrc [chemsrc.com]
- 7. aobchem.com [aobchem.com]
- 8. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 9. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 10. 6-CHLORO-2-PICOLINIC ACID METHYL ESTER(6636-55-1) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
"Ethyl 6-chloro-5-(trifluoromethyl)picolinate" reaction with nucleophiles
An In-Depth Guide to the Nucleophilic Reactivity of Ethyl 6-chloro-5-(trifluoromethyl)picolinate
Introduction: A Cornerstone Building Block in Modern Synthesis
This compound is a highly versatile and valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with three key functional groups, makes it an ideal substrate for a diverse range of chemical transformations. The molecule's reactivity is dominated by the interplay between the electron-deficient pyridine core, the strongly electron-withdrawing trifluoromethyl group at the 5-position, and the labile chlorine atom at the 6-position. This electronic arrangement renders the C6 position exceptionally susceptible to attack by a wide array of nucleophiles, primarily through the Nucleophilic Aromatic Substitution (SNAr) pathway.
The strategic importance of this scaffold is underscored by its use in the synthesis of multi-kinase inhibitors like Sorafenib (Nexavar®), a drug used in the treatment of advanced kidney and liver cancers.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of this compound, complete with detailed protocols and mechanistic insights for its reaction with common classes of nucleophiles.
Part 1: The Mechanistic Underpinning - Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for this compound with many nucleophiles is Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on aliphatic systems, the SNAr mechanism does not proceed via an Sₙ1 or Sₙ2 pathway. Instead, it involves a two-step addition-elimination process.[4]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the leaving group (in this case, chlorine at C6). This step is typically the rate-determining step of the reaction.[5] The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is significantly stabilized by the presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group and the pyridine nitrogen atom.[4][5] This stabilization is crucial for the reaction to proceed efficiently.
-
Elimination: Aromatization is restored through the expulsion of the leaving group (Cl⁻), yielding the final substituted product.
The trifluoromethyl group at the C5 position, being para to the site of substitution, provides powerful resonance and inductive stabilization to the anionic intermediate, thereby activating the C6 position for substitution.
Caption: General workflow for the SNAr reaction.
Part 2: Reactions with N-Nucleophiles: Amination Protocols
The formation of carbon-nitrogen bonds via amination is one of the most common and vital transformations involving this substrate. The resulting 6-amino-5-(trifluoromethyl)picolinates are key intermediates in pharmaceutical synthesis.
Protocol 1: General SNAr Amination
This protocol is suitable for a wide range of primary and secondary amines. The choice of base and solvent is critical; a non-nucleophilic base is required to neutralize the HCl generated without competing with the amine nucleophile.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1-1.5 equivalents)
-
Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent (e.g., DMF) via syringe to achieve a substrate concentration of 0.1-0.5 M.
-
Add the amine (1.2 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-picolinate derivative.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | >90 |
| Aniline | DIPEA | DMSO | 120 | 75-85 |
| Piperidine | K₂CO₃ | MeCN | 80 | >95 |
| Benzylamine | K₂CO₃ | DMF | 100 | 85-95 |
Advanced Method: Buchwald-Hartwig Amination
For less nucleophilic amines (e.g., electron-deficient anilines, amides) or when SNAr conditions fail, the palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative.[6][7][8] This reaction involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.[8][9]
Caption: Key components of the Buchwald-Hartwig reaction.
Part 3: Reactions with O-Nucleophiles: Ether Synthesis
The reaction with alcohols and phenols provides access to valuable 6-alkoxy- and 6-aryloxy-picolinates. A key step in a reported synthesis of Sorafenib involves the coupling of a picolinamide derivative with 4-aminophenol, highlighting the industrial relevance of this transformation.[1][10] The nucleophile must first be deprotonated with a strong base to form the more reactive alkoxide or phenoxide.
Protocol 2: O-Arylation / O-Alkylation (Williamson-type Ether Synthesis)
Materials:
-
This compound
-
Alcohol or Phenol (1.1-1.2 equivalents)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu) (1.2-1.5 equivalents)
-
Solvent: Anhydrous DMF or Tetrahydrofuran (THF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked flask under an inert atmosphere, add the alcohol or phenol (1.1 eq) and anhydrous solvent (e.g., DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent.
-
Add the solution of the substrate dropwise to the stirring alkoxide/phenoxide solution at room temperature.
-
Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture to 0 °C and cautiously quench the excess base by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-Aminophenol | KOtBu | DMF | 80 | 80-90[1] |
| Phenol | NaH | DMF | 100 | 75-85 |
| Benzyl alcohol | NaH | THF | 65 | 85-95 |
Part 4: Palladium-Catalyzed Cross-Coupling Reactions
Beyond SNAr, the chloro-substituent serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the introduction of diverse aryl, heteroaryl, and alkynyl moieties.
Protocol 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting the aryl chloride with an organoboron compound.[11][12][13]
Materials:
-
This compound
-
Arylboronic acid or Arylboronate ester (1.2-1.5 equivalents)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Base: Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
Solvent System: 1,4-Dioxane/Water or Toluene/Ethanol/Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid derivative (1.3 eq), the base (e.g., Na₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (4-24 hours), as monitored by TLC or LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: Sonogashira Coupling
The Sonogashira coupling facilitates the synthesis of aryl alkynes by coupling the aryl chloride with a terminal alkyne.[14][15] This reaction typically requires a copper(I) co-catalyst.[14]
Materials:
-
This compound
-
Terminal Alkyne (1.2-1.5 equivalents)
-
Palladium Catalyst: Pd(PPh₃)₄ or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) (5-10 mol%)
-
Base: Triethylamine (Et₃N) or DIPEA (serves as base and co-solvent)
-
Solvent: THF or DMF
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and CuI (6 mol%).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous solvent (e.g., THF), followed by this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Add the amine base (e.g., Et₃N, 3.0 eq).
-
Stir the reaction at a temperature between room temperature and 60 °C. The reaction is often rapid (1-6 hours).
-
Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Caption: Catalytic cycle for Pd-catalyzed cross-coupling.
Conclusion
This compound is a privileged scaffold whose reactivity can be precisely controlled to achieve a variety of synthetic outcomes. Its susceptibility to SNAr reactions with N- and O-nucleophiles, combined with its utility in modern palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the rapid construction of complex molecular architectures. The protocols and principles outlined in this guide provide a robust framework for researchers to effectively utilize this building block in their synthetic endeavors, from discovery research to large-scale chemical development.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Cross-coupling reactions involving "Ethyl 6-chloro-5-(trifluoromethyl)picolinate"
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Application Notes and Protocols: Ethyl 6-Chloro-5-(trifluoromethyl)picolinate as a Pivotal Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Importance of a Trifluoromethylated Picolinate Scaffold
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. The trifluoromethyl group (CF3), in particular, is of high interest due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] Ethyl 6-chloro-5-(trifluoromethyl)picolinate (CAS No: 850864-57-2) has emerged as a highly versatile and valuable building block for the synthesis of complex heterocyclic compounds.[2][3][4][5] Its structure, featuring a trifluoromethyl group, a reactive chlorine atom, and an ethyl ester on a pyridine ring, offers multiple avenues for synthetic diversification, making it a cornerstone in the development of novel pharmaceuticals and agrochemicals.[6]
This technical guide provides an in-depth exploration of the applications of this compound in the preparation of heterocyclic compounds, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Chemical Properties and Reactivity Profile
This compound is a substituted pyridine derivative with the molecular formula C9H7ClF3NO2 and a molecular weight of 253.6 g/mol .[2][4] The key to its synthetic utility lies in the electronically distinct reactive sites on the pyridine ring. The chlorine atom at the 6-position is susceptible to displacement through various cross-coupling reactions, while the electron-withdrawing nature of the adjacent trifluoromethyl group and the ester functionality influences the reactivity of the ring system.
| Property | Value |
| CAS Number | 850864-57-2 |
| Molecular Formula | C9H7ClF3NO2 |
| Molecular Weight | 253.6 g/mol [2][4] |
| Boiling Point | 313.6 ± 42.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm3 |
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7][8] For this compound, this reaction provides a powerful method to introduce a wide array of aryl and heteroaryl substituents at the 6-position, generating novel molecular scaffolds with potential biological activity.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the picolinate, forming a Pd(II) intermediate.[7]
-
Transmetalation: The organic group from the activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[7]
The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and purity, and often requires optimization for specific substrates.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (1-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-3 mol%)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh3) or SPhos) (2-10 mol%)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry, oven-dried reaction flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 |
| Ligand | PPh3, SPhos, XPhos |
| Base | K2CO3, Cs2CO3, K3PO4 |
| Solvent | Dioxane, Toluene, DMF |
| Temperature | 80-120 °C |
| Reaction Time | 2-24 hours |
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds.[9] This reaction is instrumental in synthesizing aryl amines from aryl halides.[9] Applying this methodology to this compound allows for the introduction of a diverse range of primary and secondary amines at the 6-position, a crucial transformation in the synthesis of many biologically active compounds.[10][11]
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (the picolinate) to form a Pd(II) species.[9]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[9]
The choice of a bulky, electron-rich phosphine ligand is often critical to the success of this reaction, as it promotes both the oxidative addition and reductive elimination steps.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2) (1-3 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a dry, oven-dried Schlenk flask, combine the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add anhydrous toluene via syringe and stir the mixture for 5-10 minutes at room temperature.
-
Add this compound and the amine to the reaction mixture.
-
Heat the resulting mixture to reflux (typically 100-110 °C) and maintain stirring for 4-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to obtain the desired 6-amino-picolinate derivative.
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd2(dba)3, Pd(OAc)2 |
| Ligand | XPhos, RuPhos, BINAP |
| Base | NaOtBu, LHMDS, K3PO4 |
| Solvent | Toluene, Dioxane |
| Temperature | 100-110 °C |
| Reaction Time | 4-24 hours |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its strategic substitution pattern allows for selective functionalization through robust and reliable methods such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to design and synthesize novel molecules with potential applications in drug discovery and development. The continued exploration of the reactivity of this and similar scaffolds will undoubtedly lead to the discovery of new chemical entities with significant biological impact.
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Lassonde Studios Virtual Tour | The University of Utah [lassonde.utah.edu]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | MDPI [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 6-chloro-5-(trifluoromethyl)picolinate
Introduction: The Significance of Ethyl 6-chloro-5-(trifluoromethyl)picolinate
This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The unique substitution pattern of the pyridine ring, featuring a trifluoromethyl group, a chlorine atom, and an ethyl ester, imparts specific physicochemical properties that are crucial for the biological activity of the final products. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and cell permeability of molecules. As such, robust and scalable synthetic routes to this intermediate are of high interest to researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a validated protocol, addressing critical process parameters, and outlining necessary safety precautions. The presented methodology is designed to be efficient, cost-effective, and suitable for industrial-scale production.
Synthetic Strategy: A Two-Step Approach
The most logical and industrially viable approach to the synthesis of this compound involves a two-step sequence starting from the readily available precursor, 6-hydroxy-5-(trifluoromethyl)picolinic acid. This strategy is outlined below:
-
Chlorination: The hydroxyl group at the 6-position of the picolinic acid is converted to a chloro group using a suitable chlorinating agent.
-
Esterification: The carboxylic acid functionality is then esterified to the corresponding ethyl ester.
This approach is favored for its high efficiency and the use of relatively inexpensive and accessible reagents.
Diagram of the Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of 6-Chloro-5-(trifluoromethyl)picolinic acid
This step involves the conversion of the hydroxyl group of 6-hydroxy-5-(trifluoromethyl)picolinic acid to a chloride using phosphoryl chloride (POCl₃). This is a standard and effective method for the chlorination of hydroxypyridines on a large scale.[1][2]
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating/cooling system for the reactor
-
Scrubber system for acidic gases (HCl)
-
Addition funnel
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum pump
-
Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, and a respirator with an appropriate cartridge for acid gases.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 6-Hydroxy-5-(trifluoromethyl)picolinic acid | 207.11 | 10.0 | 48.28 |
| Phosphoryl chloride (POCl₃) | 153.33 | 22.2 | 144.78 |
| Toluene | - | 50 L | - |
Protocol:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge the reactor with 6-hydroxy-5-(trifluoromethyl)picolinic acid (10.0 kg, 48.28 mol) and toluene (50 L).
-
Stirring: Start the agitator to ensure a homogenous slurry.
-
Addition of POCl₃: Slowly add phosphoryl chloride (22.2 kg, 144.78 mol) to the reactor via the addition funnel over a period of 1-2 hours. An exothermic reaction will occur, and the temperature should be maintained below 40°C using the reactor's cooling system.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to 20-25°C. Slowly and carefully quench the reaction mixture by adding it to a separate vessel containing crushed ice and water (100 kg). This step is highly exothermic and will generate HCl gas, which must be directed to a scrubber.
-
Isolation: The product will precipitate as a solid. Isolate the crude 6-chloro-5-(trifluoromethyl)picolinic acid by filtration.
-
Washing: Wash the filter cake with cold water (2 x 20 L) to remove any residual phosphoric acid and HCl.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Yield: 90-95%
Step 2: Synthesis of this compound
This step employs a classic Fischer esterification, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst to form the ethyl ester.[3][4][5]
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating/cooling system for the reactor
-
Distillation setup
-
Separatory funnel (or equivalent for liquid-liquid extraction at scale)
-
Rotary evaporator (for solvent removal)
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 6-Chloro-5-(trifluoromethyl)picolinic acid | 225.56 | 10.0 | 44.33 |
| Ethanol (anhydrous) | 46.07 | 40.0 | 868.24 |
| Sulfuric acid (concentrated) | 98.08 | 1.0 | 10.19 |
| Sodium bicarbonate | 84.01 | As needed | - |
| Ethyl acetate | - | 50 L | - |
| Brine | - | 20 L | - |
Protocol:
-
Reactor Setup: Ensure the 100 L reactor is clean and dry.
-
Charging Reagents: Charge the reactor with 6-chloro-5-(trifluoromethyl)picolinic acid (10.0 kg, 44.33 mol) and anhydrous ethanol (40.0 kg).
-
Stirring: Start the agitator to dissolve the starting material.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1.0 kg) to the reaction mixture while maintaining the temperature below 30°C.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 8-12 hours. Monitor the reaction progress by HPLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 40-50°C and remove the excess ethanol by distillation under reduced pressure.
-
Work-up: To the residue, add ethyl acetate (50 L) and water (30 L). Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 L).
-
Washing: Combine the organic layers and wash with brine (20 L).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Final Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to yield a colorless to pale yellow oil.
Expected Yield: 85-90%
Diagram of the Experimental Workflow
Caption: Overall workflow for the large-scale synthesis of this compound.
Part 2: Safety, Quality Control, and Waste Management
Safety Precautions
-
Phosphoryl Chloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[6][7][8] All handling must be done in a well-ventilated area, preferably a fume hood, with appropriate PPE. In case of spills, do not use water for cleanup; use an inert absorbent material.
-
Concentrated Sulfuric Acid: A strong acid and oxidizing agent. Handle with care and appropriate PPE.
-
Pressure and Gas Evolution: The quenching of POCl₃ and the esterification reaction can generate gas (HCl) and heat. Ensure adequate venting and cooling capacity.
-
Waste Disposal: Phosphorus-containing waste should be handled and disposed of according to local regulations.[9][10][11] Acidic and basic aqueous waste should be neutralized before disposal.
Quality Control
The purity and identity of the starting materials, intermediate, and final product should be confirmed using appropriate analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Typical Spectroscopic Data for this compound:
| Property | Value |
| Molecular Formula | C₉H₇ClF₃NO₂ |
| Molecular Weight | 253.61 g/mol |
| Boiling Point | 313.6 ± 42.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
| ¹H NMR (CDCl₃) | δ 8.0-8.2 (d, 1H), 7.8-8.0 (d, 1H), 4.4-4.6 (q, 2H), 1.4-1.5 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ 163-165, 150-152, 145-147, 135-137, 120-125 (q), 120-122, 62-64, 13-15 |
(Note: Predicted NMR shifts. Actual values may vary.)
Conclusion
The described two-step protocol provides a reliable and scalable method for the large-scale synthesis of this compound. By carefully controlling reaction parameters and adhering to strict safety protocols, high yields of the desired product can be consistently achieved. This application note serves as a valuable resource for researchers and chemical engineers involved in the production of this important chemical intermediate.
References
- 1. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. opcw.org [opcw.org]
- 7. msds.nipissingu.ca [msds.nipissingu.ca]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Phosphorus recovery and recycling – closing the loop - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01150A [pubs.rsc.org]
- 10. Synthesis and recycling: is there a green chemistry of phosphorus? [en.innovando.news]
- 11. researchgate.net [researchgate.net]
"Ethyl 6-chloro-5-(trifluoromethyl)picolinate" purification by column chromatography
An Application Note and Protocol for the Purification of Ethyl 6-chloro-5-(trifluoromethyl)picolinate by Column Chromatography
For inquiries, please contact: Senior Application Scientist Google Research and Development
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound using normal-phase column chromatography. The methodology is designed for researchers, scientists, and professionals in drug development and organic synthesis. This guide elucidates the chemical principles underlying the separation, offers a step-by-step experimental workflow, and includes practical insights for troubleshooting and optimization. The protocol is grounded in established chromatographic theory and aims to deliver a robust and reproducible method for obtaining high-purity material.
Introduction
This compound is a halogenated and trifluoromethylated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemical research due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2] The pyridine scaffold itself is a common motif in many biologically active molecules.[1] Given its potential as a key building block in the synthesis of more complex molecules, the ability to obtain this intermediate in high purity is paramount.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[3][4] This application note details a validated method for the purification of this compound, addressing the selection of stationary and mobile phases based on the physicochemical properties of the target molecule.
Compound Properties and Chromatographic Rationale
2.1. Physicochemical Properties
-
Molecular Formula: C₉H₇ClF₃NO₂[3]
-
Molecular Weight: 253.61 g/mol [5]
-
LogP: 2.93050[3]
-
Appearance: Expected to be a solid or oil at room temperature.
-
Polarity: The presence of the ester group and the nitrogen atom in the pyridine ring imparts polarity to the molecule. However, the trifluoromethyl and chloro substituents, along with the ethyl group, contribute to its lipophilic character. The calculated LogP value of ~2.93 suggests that the compound is of intermediate polarity, making it an ideal candidate for normal-phase chromatography.
2.2. Principle of Separation
Normal-phase column chromatography separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[6] In this case, silica gel, a highly polar adsorbent, is used as the stationary phase. A mobile phase, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate), is passed through the column.
-
Polar Compounds: Interact more strongly with the polar silica gel and thus move down the column more slowly.
-
Non-polar Compounds: Have a greater affinity for the mobile phase and travel down the column more quickly.
By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated and eluted from the column.[3][6]
Potential Impurities
A robust purification strategy must consider potential impurities arising from the synthesis of the target compound. While the exact synthetic route may vary, common impurities could include:
-
Starting Materials: Unreacted 6-chloro-5-(trifluoromethyl)picolinic acid. This impurity is significantly more polar than the target ester due to the presence of the carboxylic acid group.
-
Side-Reaction Products: If the synthesis involves a Sandmeyer reaction to introduce the chloro group from an amino precursor, potential byproducts could include the corresponding 6-hydroxy-5-(trifluoromethyl)picolinate or biaryl compounds.[4][7] These impurities would have different polarities from the desired product.
-
Hydrolysis Product: The target ester can undergo hydrolysis back to the corresponding carboxylic acid, 6-chloro-5-(trifluoromethyl)picolinic acid, especially in the presence of moisture or acid/base catalysts.[8]
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale can be made as needed.
4.1. Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Glass chromatography column (40-60 mm diameter) |
| Silica gel (60 Å, 230-400 mesh) | TLC plates (silica gel 60 F₂₅₄) |
| n-Hexane (HPLC grade) | TLC developing chamber |
| Ethyl acetate (HPLC grade) | UV lamp (254 nm) |
| TLC stains (e.g., potassium permanganate) | Rotary evaporator |
| Cotton wool or glass wool | Collection tubes or flasks |
| Sand (washed) | Beakers and Erlenmeyer flasks |
4.2. Step-by-Step Methodology
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The first step is to determine the optimal mobile phase composition using TLC.[3] This allows for the visualization of the separation between the target compound and its impurities.
-
Prepare TLC Chamber: Add a small amount of a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to a TLC chamber, ensuring the solvent level is below the baseline of the TLC plate. Allow the chamber to saturate with solvent vapor.
-
Spot the Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain to visualize non-UV active compounds.
-
Optimize: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from other spots. Adjust the ratio of hexane to ethyl acetate to achieve this. A higher proportion of ethyl acetate will increase the Rf values.
Step 2: Column Preparation (Slurry Packing)
-
Prepare the Column: Secure a glass chromatography column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Make the Slurry: In a beaker, mix silica gel with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to form a slurry.
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove any air bubbles.
-
Equilibrate: Once all the silica has settled, add a layer of sand on top to protect the silica bed. Continuously pass the initial mobile phase through the column until the silica bed is stable and equilibrated. Crucially, do not let the column run dry at any stage.
Step 3: Sample Loading
-
Dissolve the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Dry Loading (Recommended): Alternatively, for better resolution, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Load the Column: Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column and begin elution. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example, you can proceed from 95:5 to 90:10, then 85:15 Hexane:Ethyl Acetate. The exact gradient will depend on the separation observed by TLC.
-
Collect Fractions: Collect the eluent in separate test tubes or flasks. The size of the fractions will depend on the column size.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
Step 5: Isolation of the Purified Product
-
Combine Pure Fractions: Combine the fractions that contain only the pure target compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Visualization of Workflow and Logic
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Solvent Selection Logic Diagram
Caption: Logic for selecting the chromatographic system.
Expected Results and Discussion
6.1. TLC Analysis
The following table presents hypothetical Rf values for the target compound and potential impurities in a 9:1 Hexane:Ethyl Acetate system.
| Compound | Hypothetical Rf | Notes |
| Non-polar byproducts (e.g., biaryls) | > 0.6 | Elutes quickly from the column. |
| This compound | ~0.35 | Target Compound. |
| Starting Material (e.g., amino precursor) | ~0.1 | More polar than the product. |
| 6-chloro-5-(trifluoromethyl)picolinic acid | < 0.05 (streaking) | Highly polar; will likely remain at the baseline or streak.[8] |
6.2. Discussion
The chosen solvent system of hexane and ethyl acetate is effective for separating compounds of moderate polarity. The less polar impurities will elute first, followed by the desired product. More polar impurities, such as the corresponding carboxylic acid, will be strongly retained by the silica gel and may require a significantly more polar mobile phase to elute.
The use of a gradient elution is recommended to ensure a timely and efficient separation. Starting with a low concentration of ethyl acetate will allow for the removal of non-polar impurities, and a gradual increase in polarity will then elute the target compound in a sharp band.
6.3. Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system; Column overloaded. | Re-optimize the solvent system using TLC. Reduce the amount of sample loaded onto the column. |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
| Cracked or Channeled Column | Improper packing of the silica gel. | Repack the column, ensuring the slurry is homogeneous and allowed to settle evenly. |
| Band Tailing | Sample is not fully soluble in the mobile phase. | Use a stronger solvent to dissolve the sample for loading, or use the dry loading method. |
Conclusion
The protocol described in this application note provides an effective and reproducible method for the purification of this compound using normal-phase column chromatography. By carefully selecting the stationary and mobile phases based on the polarity of the target compound and its potential impurities, a high degree of purity can be achieved. This method is a valuable tool for researchers and scientists working with this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Ethyl 6-chloro-5-(4-(trifluoromethyl)phenyl)picolinate | 1261548-18-8 [chemicalbook.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Note: Comprehensive Analytical Characterization of Ethyl 6-chloro-5-(trifluoromethyl)picolinate
Introduction
Ethyl 6-chloro-5-(trifluoromethyl)picolinate is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The presence of a trifluoromethyl group and a chlorine atom on the pyridine ring imparts unique chemical properties that are leveraged in the development of new active ingredients.[1] Accurate and robust analytical methods are therefore essential for the quality control of this intermediate, ensuring its identity, purity, and stability. This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of this compound, CAS Number 850864-57-2. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to international regulatory standards.[3][4][5][6][7]
The structure of this compound is presented below:
Chemical Structure:
-
Molecular Formula: C₉H₇ClF₃NO₂
-
Molecular Weight: 253.61 g/mol
-
IUPAC Name: ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
This document outlines detailed protocols for chromatographic analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as spectroscopic characterization using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains the causality behind the experimental choices and provides a framework for method validation.
Chromatographic Purity and Assay: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the primary technique for determining the purity and assay of this compound. The method's rationale is based on the compound's moderate polarity, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase. The developed method must be validated in accordance with ICH Q2(R2) guidelines to ensure its accuracy, precision, specificity, linearity, and range.[3][4][5][6][7]
Rationale for Method Development
The selection of a C18 stationary phase is based on its versatility and proven performance for a wide range of small organic molecules. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the retention time of the analyte. The addition of a small amount of acid, such as phosphoric acid, to the mobile phase is crucial for suppressing the ionization of any residual silanol groups on the stationary phase, thereby improving peak shape.[8][9][10] UV detection is appropriate due to the presence of the aromatic pyridine ring, which provides strong chromophoric activity.
HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis Detector
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
System Suitability: Before sample analysis, the chromatographic system must meet the system suitability requirements as defined in USP General Chapter <621>.[11][12][13][14][15]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Identification and Volatile Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of this compound and for the detection and quantification of volatile and semi-volatile impurities. The high separation efficiency of gas chromatography combined with the sensitive and specific detection of mass spectrometry makes it an ideal method for this purpose.[16]
Rationale for Method Development
The choice of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is based on its ability to separate a wide range of compounds based on their boiling points and, to a lesser extent, their polarity. The volatility of this compound allows for its analysis by GC without the need for derivatization. Electron Ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns, which are crucial for compound identification through library searching and spectral interpretation.
GC-MS Protocol
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Single Quadrupole or equivalent)
GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetone or ethyl acetate.
Data Analysis: The identity of the main peak can be confirmed by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The fragmentation of trifluoromethyl-substituted heterocyles can be complex, but characteristic losses of the ethyl ester group, chlorine, and trifluoromethyl group are expected.[17] Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the chemical environment of each nucleus in the molecule.
Rationale for NMR Analysis
¹H NMR provides information on the number and connectivity of protons. The ethyl ester group and the aromatic protons on the pyridine ring will give characteristic signals. ¹³C NMR provides information on the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in characteristic C-F couplings. ¹⁹F NMR is particularly informative for fluorinated compounds, providing a direct observation of the fluorine nucleus and its coupling to neighboring protons and carbons.[18][19][20][21][22]
NMR Protocol
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-4 (Pyridine) |
| ~7.9 | d | 1H | H-3 (Pyridine) |
| ~4.5 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Expected ¹⁹F NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -63 | s | -CF₃ |
Expected ¹³C NMR Spectral Data (in CDCl₃): The spectrum will show signals for the nine carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbonyl carbon of the ester will be in the range of 160-170 ppm.
Logical Relationship Diagram
Caption: Relationship between molecular structure and NMR spectral information.
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum provides a unique "fingerprint" of the compound.[23][24]
Rationale for FTIR Analysis
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the C=O stretching of the ester, C-O stretching, C-Cl stretching, C-F stretching of the trifluoromethyl group, and various vibrations of the pyridine ring.[25] This allows for a quick confirmation of the presence of key functional groups.
FTIR Protocol
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Measurement Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |
| ~2980-2850 | C-H stretch | Aliphatic (Ethyl) |
| ~1730 | C=O stretch | Ester |
| ~1600-1450 | C=C and C=N ring stretching | Pyridine |
| ~1300-1100 | C-F stretch | Trifluoromethyl |
| ~1250-1000 | C-O stretch | Ester |
| ~800-600 | C-Cl stretch | Chloro-substituted Pyridine |
Experimental Workflow Diagram
Caption: Step-by-step workflow for FTIR analysis using an ATR accessory.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the confirmation of its identity, the determination of its purity and assay, and the elucidation of its chemical structure. Adherence to the described protocols and validation guidelines will ensure the generation of reliable and accurate data, which is critical for researchers, scientists, and drug development professionals working with this important chemical intermediate.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. usp.org [usp.org]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. agilent.com [agilent.com]
- 14. Chromatography [usp.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 18. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 19. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 22. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 23. azooptics.com [azooptics.com]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-chloro-5-(trifluoromethyl)picolinate
Welcome to the technical support center for the synthesis and optimization of Ethyl 6-chloro-5-(trifluoromethyl)picolinate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. This compound and its derivatives are crucial building blocks in the development of modern agrochemicals and pharmaceuticals.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common synthetic challenges and maximize your reaction yields.
Section 1: Overview of the Primary Synthetic Pathway
The most reliable and commonly referenced synthetic approach to this compound proceeds via a multi-step sequence starting from a substituted picoline. The general strategy involves the formation of the key intermediate, 6-chloro-5-(trifluoromethyl)picolinic acid, followed by esterification. The introduction of the chloro- and trifluoromethyl- substituents are critical steps that often determine the overall efficiency of the synthesis.
Caption: High-level workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My overall yield is consistently low. How can I identify and fix the bottleneck?
A low overall yield is a multi-factorial problem. It is crucial to analyze each step of the sequence independently. A common approach is to isolate and confirm the yield and purity of each intermediate.
Caption: Logical workflow for troubleshooting low synthesis yield.
Question 2: I'm observing significant side product formation during the Sandmeyer reaction. What's causing this and how can I improve selectivity?
The Sandmeyer reaction, while powerful for converting aryl amines to halides, is a radical-nucleophilic aromatic substitution that can generate side products if not carefully controlled.[3][4]
-
Causality: The primary issues are often premature decomposition of the diazonium salt, which can lead to phenol formation (reaction with water) or other unwanted substitutions, and competing reactions catalyzed by copper. The stability of the diazonium salt is paramount.
-
Solutions:
-
Strict Temperature Control: The diazotization step (amine to diazonium salt) must be performed at 0-5 °C to prevent the diazonium salt from decomposing to an aryl cation, which is highly reactive and unselective.[5]
-
Catalyst Quality: Use freshly prepared, high-purity copper(I) chloride (CuCl). Oxidized Cu(II) species can be less effective and promote different reaction pathways.
-
Controlled Addition: Add the cold diazonium salt solution slowly to the CuCl solution. This maintains a low concentration of the diazonium salt in the reaction mixture, minimizing side reactions.
-
Acid Choice: Hydrochloric acid is typically used for chlorinations to provide the chloride ions needed for both the diazonium salt and the final product. Using another acid (like H2SO4) with a chloride salt (e.g., NaCl) can sometimes work but adds complexity.
-
Question 3: My esterification reaction is not going to completion, or I'm seeing hydrolysis of my product during workup. What should I do?
Esterification of 6-chloro-5-(trifluoromethyl)picolinic acid can be challenging due to the electron-withdrawing nature of the substituents, which deactivates the carbonyl group towards nucleophilic attack.
-
Causality:
-
Fischer Esterification (Acid-catalyzed): This is an equilibrium-driven reaction.[6] The presence of water, either from reagents or produced during the reaction, will push the equilibrium back towards the starting carboxylic acid.
-
Hydrolysis: The ester product can be hydrolyzed back to the carboxylic acid if exposed to aqueous acid or base for prolonged periods, especially at elevated temperatures during workup.
-
-
Solutions:
-
Anhydrous Conditions: For Fischer esterification, use anhydrous ethanol and dry HCl gas or concentrated sulfuric acid as the catalyst. Ensure all glassware is oven-dried.
-
Water Removal: Employ a Dean-Stark apparatus during a Fischer esterification to azeotropically remove water as it forms, driving the reaction to completion.
-
Acid Chloride Method: This is a more robust, non-equilibrium method.[7] Convert the carboxylic acid to the highly reactive acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride, then react this intermediate with anhydrous ethanol. This method is often higher yielding for deactivated acids.
-
Workup Procedure: When the reaction is complete, neutralize the acid catalyst carefully with a weak base like sodium bicarbonate solution. Avoid using strong bases (like NaOH) or prolonged heating during the aqueous wash, as this can saponify the ester. Extract the product promptly into an organic solvent.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the most effective method for the final esterification step?
The choice between the Fischer esterification and the acid chloride method depends on scale, available equipment, and desired purity.
| Feature | Fischer Esterification | Acid Chloride Method |
| Reagents | Ethanol, H₂SO₄ (catalytic) | SOCl₂, DMF (cat.), Ethanol, Base (e.g., Et₃N) |
| Conditions | Reflux, requires water removal | Room temp to mild heat |
| Pros | Atom economical, fewer steps | High yielding, irreversible, good for deactivated acids[7] |
| Cons | Reversible, requires strictly anhydrous conditions | Uses hazardous reagents (SOCl₂), generates HCl byproduct |
| Scalability | Good, but water removal can be slow on a large scale | Excellent, highly reliable |
For laboratory-scale synthesis where high yield is critical, the Acid Chloride Method is generally recommended due to its reliability and effectiveness with electronically deactivated substrates.
FAQ 2: How can I confirm the identity and purity of my final product, this compound?
A combination of spectroscopic and chromatographic methods is essential for full characterization.
-
¹H NMR: Expect to see characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two distinct aromatic protons on the pyridine ring.
-
¹⁹F NMR: A sharp singlet will confirm the presence of the -CF₃ group.
-
¹³C NMR: Will show the correct number of carbon signals, including the ester carbonyl (~164 ppm) and the carbon of the -CF₃ group (a quartet due to C-F coupling).
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass (C₉H₇ClF₃NO₂ = 253.6 g/mol ). The isotopic pattern for one chlorine atom (M, M+2 in a ~3:1 ratio) should be visible.
-
HPLC/GC: These methods are ideal for determining purity by quantifying the area percentage of the main product peak relative to any impurities.
FAQ 3: What are the primary safety concerns when handling reagents for this synthesis?
Several reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic HCl and SO₂ gases. Handle with extreme care using appropriate personal protective equipment (PPE).
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent. Toxic if ingested. When mixed with acid, it generates nitrous acid and toxic NOx fumes.
-
Potassium Dichromate/Permanganate: Strong oxidizing agents and suspected carcinogens.
-
Diazomethane (if considered for methyl ester): Extremely toxic and potentially explosive. It is generally avoided in modern labs in favor of safer alternatives like (trimethylsilyl)diazomethane.[8]
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Section 4: Key Experimental Protocols
The following protocols are provided as a guide. Researchers should adapt them based on their specific laboratory conditions and scale.
Protocol 4.1: Synthesis of 6-Chloro-5-(trifluoromethyl)picolinic Acid
This protocol assumes the starting material, 2-methyl-5-(trifluoromethyl)pyridin-6-amine, is available.
-
Diazotization: In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 2-methyl-5-(trifluoromethyl)pyridin-6-amine (1.0 eq) in 6M HCl. Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at 0-5 °C after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from step 2 to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Oxidation: Cool the reaction mixture containing crude 6-chloro-2-methyl-5-(trifluoromethyl)pyridine back to 0 °C. Slowly add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise, monitoring the exotherm.
-
After the addition, heat the mixture to 80-90 °C and stir until the purple color disappears.
-
Workup: Cool the mixture, filter off the manganese dioxide (MnO₂) solids, and wash the filter cake with hot water. Combine the filtrates and acidify with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 6-chloro-5-(trifluoromethyl)picolinic acid.
Protocol 4.2: Esterification to this compound (Acid Chloride Method)
-
Acid Chloride Formation: In a flask under an inert atmosphere (N₂ or Ar), add 6-chloro-5-(trifluoromethyl)picolinic acid (1.0 eq) to thionyl chloride (SOCl₂, 3-5 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solid should completely dissolve. Monitor the reaction by TLC (a quench of a small aliquot with methanol should show a new, faster-moving spot for the methyl ester).
-
Esterification: Remove the excess SOCl₂ under reduced pressure. Dissolve the resulting crude acid chloride in an anhydrous, non-protic solvent like dichloromethane (DCM) or THF.
-
Cool the solution to 0 °C and add anhydrous ethanol (EtOH, 2.0 eq) followed by the slow addition of a base like triethylamine (Et₃N, 1.2 eq) to neutralize the HCl formed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the acid chloride is consumed (monitor by TLC).
-
Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil/solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.[9]
References
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. aocs.org [aocs.org]
- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mthis compound | 1211518-35-2 [chemicalbook.com]
Technical Support Center: Synthesis of Ethyl 6-chloro-5-(trifluoromethyl)picolinate
Welcome to the technical support center for the synthesis of Ethyl 6-chloro-5-(trifluoromethyl)picolinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address common issues encountered during synthesis, with a focus on the identification and mitigation of byproducts.
Troubleshooting and FAQs
Q1: I'm observing a significant amount of starting material, Ethyl 6-hydroxy-5-(trifluoromethyl)picolinate, in my final product after the chlorination step. What could be the cause and how can I resolve this?
A1: The presence of unreacted starting material, Ethyl 6-hydroxy-5-(trifluoromethyl)picolinate, is a common issue indicating incomplete chlorination. The conversion of the hydroxyl group to a chloride is a critical step, and its efficiency can be influenced by several factors.
-
Causality: The hydroxyl group on the pyridine ring reduces the electrophilicity of the ring, making certain reactions less favorable. For the chlorination to proceed to completion, a sufficiently powerful chlorinating agent and optimized reaction conditions are necessary. The tautomeric equilibrium between the hydroxy form and the pyridone form can also play a role in the reactivity.
-
Troubleshooting Steps:
-
Chlorinating Agent: Ensure the quality and quantity of your chlorinating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂)). These reagents can degrade over time, especially with exposure to moisture. Consider using a fresh batch or a different chlorinating agent. A patent for a similar synthesis of the methyl ester suggests using phosphorus trichloride at elevated temperatures[1].
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to go to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Solvent: The choice of solvent can impact the reaction. Some reactions are run neat in the chlorinating agent, while others may benefit from a high-boiling inert solvent.
-
Work-up Procedure: Ensure that the work-up procedure does not prematurely quench the reaction.
-
Q2: My analysis shows a byproduct with a mass corresponding to 6-chloro-5-(trifluoromethyl)picolinic acid. How is this formed and how can I prevent it?
A2: The presence of 6-chloro-5-(trifluoromethyl)picolinic acid is typically due to the hydrolysis of the ethyl ester functional group.
-
Causality: The ester linkage is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and at elevated temperatures. During the chlorination step, if aqueous work-up procedures are not carefully controlled, or if there is residual moisture in the reaction, hydrolysis can occur.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used throughout the synthesis and work-up.
-
Controlled Work-up: When quenching the reaction, do so at a low temperature (e.g., by pouring the reaction mixture onto ice) and quickly neutralize any excess acid. The product can then be extracted into an organic solvent.
-
Purification: If the acid is formed, it can often be removed from the desired ester product by a mild aqueous basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up. The acid will be deprotonated and move to the aqueous layer, while the ester remains in the organic layer.
-
Q3: I have identified a lower molecular weight byproduct that appears to be 2-chloro-5-(trifluoromethyl)pyridine. What is the likely cause of its formation?
A3: The formation of 2-chloro-5-(trifluoromethyl)pyridine suggests that a decarboxylation reaction has occurred.
-
Causality: Picolinic acids and their derivatives can undergo decarboxylation (loss of CO₂) upon heating. This reaction is often more facile when the pyridine ring has electron-withdrawing substituents. The presence of both a chloro and a trifluoromethyl group significantly increases the likelihood of decarboxylation at elevated temperatures.
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive temperatures during the reaction and purification steps. If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.
-
Reaction Monitoring: Monitor the reaction closely to avoid unnecessarily long reaction times at high temperatures.
-
Q4: Are there any other common byproducts I should be aware of?
A4: Depending on the specific synthetic route and conditions, other byproducts may arise.
-
Over-chlorination Products: In some cases, especially with aggressive chlorinating agents or harsh conditions, chlorination at other positions on the pyridine ring can occur, leading to dichlorinated byproducts. The formation of multi-chlorinated by-products is a known issue in the synthesis of trifluoromethylpyridines[2].
-
Isomers: If the synthesis starts from a mixture of regioisomers of the starting material, this will carry through to the final product. Ensure the purity of your starting materials.
-
Byproducts from Starting Materials: If the synthesis starts from an aminopyridine via a Sandmeyer-type reaction, byproducts such as phenols (from reaction with water) and biaryl compounds can be formed[2].
Summary of Common Byproducts
| Byproduct Name | Chemical Structure | Common Cause | Mitigation Strategy |
| Ethyl 6-hydroxy-5-(trifluoromethyl)picolinate | C₉H₈F₃NO₃ | Incomplete chlorination | Use fresh/excess chlorinating agent, increase reaction time/temperature. |
| 6-chloro-5-(trifluoromethyl)picolinic acid | C₇H₃ClF₃NO₂ | Hydrolysis of the ester | Maintain anhydrous conditions, controlled work-up, basic wash for removal. |
| 2-chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | Thermal decarboxylation | Avoid excessive temperatures, use vacuum distillation for purification. |
| Dichlorinated Pyridine Derivatives | C₉H₆Cl₂F₃NO₂ | Over-chlorination | Use milder chlorinating agents, control stoichiometry and reaction time. |
Visualizing the Synthetic Pathway and Byproduct Formation
The following diagram illustrates a plausible synthetic pathway for this compound and the points at which common byproducts can be formed.
Caption: Synthetic pathway and common byproduct formation.
Experimental Protocol: Monitoring and Identification of Byproducts
A robust analytical method is crucial for identifying and quantifying byproducts. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
1. HPLC Method Development:
- Column: A C18 reverse-phase column is a good starting point.
- Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
- Detector: A UV detector set at a wavelength where the main compound and expected byproducts have good absorbance (e.g., around 254 nm).
2. Sample Preparation:
- Accurately weigh a small amount of the crude reaction mixture.
- Dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.
- Filter the sample through a 0.45 µm syringe filter before injection.
3. Identification:
- Relative Retention Time: Compare the retention times of the peaks in your sample to those of authenticated standards of the expected byproducts, if available.
- Mass Spectrometry (LC-MS): For unknown peaks, Liquid Chromatography-Mass Spectrometry can provide the molecular weight, which is invaluable for identification.
- NMR Spectroscopy: For definitive structural elucidation of isolated byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
References
"Ethyl 6-chloro-5-(trifluoromethyl)picolinate" reaction condition optimization (temperature, solvent, catalyst)
Technical Support Center: Reaction Optimization for Ethyl 6-chloro-5-(trifluoromethyl)picolinate
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical answers to common questions regarding reaction condition optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic routes with confidence.
Part 1: Foundational Understanding & Initial Queries
Before optimizing a reaction, it's crucial to understand the substrate's inherent reactivity. This compound is an electron-deficient heterocyclic compound, a structural motif common in pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by the pyridine ring system, which is functionalized with three key groups that dictate its chemical behavior.
dot
Caption: Key functional groups influencing the reactivity of the picolinate substrate.
Q1: What are the primary reaction types for this molecule, and which position is most reactive?
Answer: The C-Cl bond at the C6 position is the most common reaction site. The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl group at the adjacent C5 position work synergistically to make the C6 position highly electron-deficient. This activation makes the chloro group an excellent leaving group for two main classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most prevalent application. Reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are frequently used to form new carbon-carbon or carbon-heteroatom bonds at this position.[1][2] The electron-deficient nature of the ring facilitates the oxidative addition step, which is often rate-limiting in these catalytic cycles.[3][4]
-
Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles can displace the chloride directly. The same electronic factors that activate the ring for cross-coupling also stabilize the negatively charged Meisenheimer complex intermediate in an SNAr mechanism.
The ethyl ester at C2 is less commonly targeted for initial modifications but can be hydrolyzed or transesterified under appropriate basic or acidic conditions after the primary C-Cl bond functionalization.
Part 2: Troubleshooting & Optimization Guide
This section addresses common problems encountered during the optimization of cross-coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
Q2: My Suzuki-Miyaura reaction is not proceeding. I'm recovering most of my starting picolinate. What are the first things to check?
Answer: Low or no conversion is a frequent issue, often pointing to problems with catalyst activation or overall reaction kinetics.[5][6] Here is a systematic troubleshooting approach:
-
Verify Catalyst Activity: The most critical component is the generation of the active Pd(0) species from your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).[7]
-
Inert Atmosphere: Palladium(0) is highly sensitive to oxygen.[6][8] Ensure your reaction setup was rigorously degassed (e.g., via 3-5 vacuum/inert gas cycles) and maintained under a positive pressure of argon or nitrogen.
-
Ligand Choice: For electron-deficient substrates like this, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[6] They promote the formation of the active monoligated Pd(0) species and accelerate oxidative addition. Standard ligands like PPh₃ may be ineffective.[8]
-
Precatalyst Generation: If using a Pd(II) salt, consider a pre-formed precatalyst (e.g., Buchwald G3/G4 precatalysts) that generates the active Pd(0) more reliably.[9]
-
-
Increase Thermal Energy: Cross-coupling reactions involving less reactive chloro-pyridines often require higher temperatures (typically 80-110 °C) to overcome the activation energy of the oxidative addition step.[8] If your reaction is at 80 °C, consider incrementally increasing the temperature to 100 °C or 110 °C. However, be aware that excessively high temperatures can lead to catalyst decomposition (palladium black formation).[6]
-
Assess Reagent Quality:
-
Solvent: Use anhydrous, degassed solvents. Water can interfere with the catalytic cycle and lead to side reactions like protodeboronation of your boronic acid coupling partner.[5][6]
-
Base: The base is crucial for the transmetalation step.[3] Ensure it is anhydrous and of high purity. For Suzuki reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is typically required.[8]
-
dot
Caption: A decision tree for troubleshooting low reaction conversion.
Issue 2: Side Product Formation (e.g., Homocoupling, Hydrodehalogenation)
Q3: My reaction is messy. I'm seeing homocoupling of my boronic acid and/or replacement of the chlorine with hydrogen (hydrodehalogenation). How can I improve selectivity?
Answer: The formation of side products indicates that undesired reaction pathways are competing with your main catalytic cycle.
-
Hydrodehalogenation (-Cl to -H): This is common in reactions with chloropyridines and suggests that the reductive elimination of the desired product is slow, allowing for competing pathways.[8]
-
Suppressing it: Ensure strictly anhydrous conditions, as water can be a proton source.[8] Using a more electron-rich and bulky ligand can often accelerate the desired reductive elimination step, outcompeting the side reaction.
-
-
Homocoupling (Glaser-Hay or boronic acid): This points to issues with oxygen contamination or suboptimal catalyst/base combinations.
-
Suppressing it: Rigorous deoxygenation of the reaction mixture is paramount. Slower addition of the boronic acid or using a weaker base might also help in some cases.
-
Solvent Choice is Critical: The solvent not only dissolves reagents but actively participates in the catalytic cycle by stabilizing intermediates.[10][11][12] A change in solvent can dramatically alter selectivity.[10]
-
General Guideline: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used.[12] Toluene is often a good starting point for its ability to stabilize low-valent palladium species.[11]
-
Solvent Effects: Some polar solvents can favor different active catalyst species. For instance, in certain systems, nonpolar solvents like THF or toluene favor a neutral palladium catalyst, while polar solvents like DMF or MeCN can stabilize anionic palladium complexes, potentially altering the reaction pathway.[10] If you are seeing side products in DMF, consider switching to toluene or dioxane.
Part 3: Protocols and Data Tables
Experimental Protocol: Microscale Reaction Condition Screening
This protocol is designed to efficiently screen multiple reaction parameters (catalyst, ligand, solvent, base) in parallel using small vials.
Materials:
-
This compound (Substrate)
-
Coupling Partner (e.g., Phenylboronic acid)
-
Palladium Precatalyst Stock Solution (e.g., Pd₂(dba)₃ in toluene)
-
Ligand Stock Solution (e.g., XPhos in toluene)
-
Base (e.g., K₃PO₄, anhydrous powder)
-
Anhydrous Solvents (e.g., Toluene, 1,4-Dioxane, DMF)
-
2 mL crimp-top vials with PTFE-lined septa
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (in a glovebox):
-
To each of the labeled 2 mL vials, add the solid reagents: Substrate (e.g., 25.4 mg, 0.1 mmol, 1.0 equiv), Coupling Partner (e.g., 18.3 mg, 0.15 mmol, 1.5 equiv), and Base (e.g., 42.5 mg, 0.2 mmol, 2.0 equiv).
-
-
Solvent Addition:
-
Add the chosen anhydrous, degassed solvent (1.0 mL) to each vial.
-
-
Catalyst Addition:
-
Add the appropriate volumes of the catalyst and ligand stock solutions to each vial via syringe to achieve the desired catalyst loading (e.g., 2 mol% Pd, 4 mol% Ligand).[6]
-
-
Reaction:
-
Crimp the vials securely.
-
Place the vials in a pre-heated aluminum heating block on a magnetic stir plate set to the desired temperature (e.g., 100 °C).
-
Allow the reactions to stir for the specified time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, take a small aliquot from each vial, dilute it with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS or GC-MS to determine the conversion of starting material and the relative formation of the desired product.[6]
-
Table 1: Initial Screening Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (Baseline) | Condition B (Ligand) | Condition C (Solvent) | Condition D (Base) |
| Substrate | 1.0 equiv | 1.0 equiv | 1.0 equiv | 1.0 equiv |
| Boronic Acid | 1.5 equiv | 1.5 equiv | 1.5 equiv | 1.5 equiv |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | SPhos (4 mol%) | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene (0.1 M) | Toluene (0.1 M) | 1,4-Dioxane (0.1 M) | Toluene (0.1 M) |
| Temperature | 100 °C | 100 °C | 100 °C | 100 °C |
| Time | 18 h | 18 h | 18 h | 18 h |
References
- 1. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 2. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 6-chloro-5-(trifluoromethyl)picolinate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 6-chloro-5-(trifluoromethyl)picolinate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated pyridine intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
I. Frequently Asked Questions (FAQs)
Q1: My reaction to form 6-chloro-5-(trifluoromethyl)picolinic acid from 2-methyl-5-(trifluoromethyl)-6-hydroxypyridine is showing low conversion. What are the likely causes?
Low conversion in the chlorination and subsequent oxidation steps can stem from several factors. The transformation of a hydroxypyridine to a chloropyridine followed by oxidation of the methyl group is a common route, and issues can arise at each stage.
-
Inefficient Chlorination: The initial chlorination of the hydroxypyridine is critical. If this step is incomplete, you will carry over the starting material, leading to a complex mixture.
-
Causality: Reagents like phosphorus oxychloride (POCl₃) are often used for this transformation. Their reactivity is highly dependent on temperature and the absence of moisture. Inadequate temperature control can lead to a stalled reaction, while the presence of water will quench the POCl₃, rendering it ineffective.
-
-
Oxidant Potency: The choice and condition of the oxidizing agent for the conversion of the 2-methyl group to the carboxylic acid are paramount.
-
Causality: Strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate are often employed.[1] The potency of these reagents can degrade over time or if they are not stored correctly. It's also crucial to ensure the reaction conditions, such as pH and temperature, are optimal for the chosen oxidant.
-
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Use a fresh, unopened bottle of POCl₃.
-
Ensure your oxidizing agent is dry and has been stored correctly.
-
-
Optimize Chlorination Conditions:
-
Perform the reaction under strictly anhydrous conditions, using dry solvents and glassware.
-
Carefully control the reaction temperature. A gradual increase to reflux is often necessary to drive the reaction to completion.
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material before proceeding to the oxidation step.
-
Q2: I am observing a significant amount of a byproduct that appears to be 2-chloro-3-(trifluoromethyl)pyridine. What is causing this decarboxylation?
The loss of the carboxylic acid group (decarboxylation) is a common side reaction for picolinic acids, especially under harsh thermal conditions.[2]
-
Mechanism Insight: The nitrogen atom in the pyridine ring can stabilize the intermediate formed upon loss of CO₂, facilitating this unwanted reaction. This process, sometimes related to the Hammick reaction mechanism, is accelerated at high temperatures.[3][4] Electron-withdrawing groups, like the trifluoromethyl group on your molecule, can also influence the rate of decarboxylation.[4]
Troubleshooting & Optimization:
-
Temperature Control: This is the most critical parameter. Avoid excessive heating during the reaction or purification steps. If possible, conduct the esterification step at a lower temperature for a longer duration.
-
Solvent Choice: The choice of solvent can influence the rate of decarboxylation.[5] Consider using a higher-boiling, inert solvent that allows for effective heat transfer without requiring excessively high temperatures.
-
pH Management: The rate of decarboxylation of picolinic acids can be pH-dependent.[6] In aqueous solutions, there is a complex relationship between pH and decarboxylation rate. While your esterification is likely in an organic solvent, any acidic or basic impurities could play a role.
| Parameter | Problematic Condition | Recommended Action |
| Temperature | > 150 °C | Maintain temperature below 120 °C if possible. |
| Reaction Time | Prolonged heating at high temp. | Optimize for the shortest time needed for completion at a moderate temperature. |
| Catalyst | Strongly acidic/basic conditions | Use milder esterification catalysts, or ensure thorough removal of any strong acids/bases from the preceding step. |
Q3: The final esterification of 6-chloro-5-(trifluoromethyl)picolinic acid with ethanol is inefficient. How can I improve the yield of this compound?
Inefficient esterification is a frequent hurdle. The direct Fischer esterification of a carboxylic acid with an alcohol is an equilibrium-limited process.
-
Driving the Equilibrium: To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically done by either using a large excess of one of the reactants (usually the alcohol) or by removing the water that is formed during the reaction.
-
Activation of the Carboxylic Acid: The picolinic acid can be converted to a more reactive species, such as an acyl chloride, which will then react readily with ethanol. A common method for this is treatment with thionyl chloride (SOCl₂) or oxalyl chloride. A synthesis for the methyl analogue of the target compound utilizes phosphoryl trichloride (POCl₃), which can achieve chlorination of a hydroxypyridine and activation of the carboxylic acid in a related fashion.[7][8]
Recommended Esterification Protocol (via Acyl Chloride):
-
Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 6-chloro-5-(trifluoromethyl)picolinic acid in a dry, inert solvent like dichloromethane (DCM) or toluene.
-
Activation: Add thionyl chloride (SOCl₂) (approx. 1.5-2.0 equivalents) dropwise at room temperature.
-
Reaction: Gently heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases. Monitor the reaction by TLC to confirm the consumption of the starting acid.
-
Solvent Removal: Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure.
-
Esterification: Dissolve the resulting crude acyl chloride in dry DCM and cool in an ice bath. Slowly add a solution of anhydrous ethanol (2-3 equivalents) and a non-nucleophilic base like triethylamine (1.1 equivalents) in DCM.
-
Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl ester.
Q4: My final product is difficult to purify. What are the likely impurities and what purification strategies do you recommend?
Purification can be challenging due to the presence of structurally similar impurities.
Common Impurities:
-
Unreacted Starting Material: 6-chloro-5-(trifluoromethyl)picolinic acid.
-
Decarboxylation Product: 2-chloro-3-(trifluoromethyl)pyridine.
-
Hydrolysis Product: If water is present during workup or storage, the ester can hydrolyze back to the carboxylic acid.
Purification Strategy:
-
Aqueous Wash: A wash with a mild base, such as a saturated sodium bicarbonate solution, can effectively remove the acidic starting material. Be cautious, as a strong base or prolonged exposure could lead to hydrolysis of the desired ester product.
-
Column Chromatography: This is the most effective method for separating the non-polar decarboxylation byproduct from your desired ester.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The less polar decarboxylated impurity will elute first, followed by your product.
-
II. Reaction and Troubleshooting Workflow
The following diagram illustrates a typical synthetic pathway and highlights key troubleshooting checkpoints.
Caption: Synthetic workflow with troubleshooting checkpoints.
III. References
-
Hammick reaction. In: Wikipedia. Accessed January 1, 2026. --INVALID-LINK--
-
Gale, G. R. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Published January 1968. --INVALID-LINK--
-
Decarboxylation. In: Wikipedia. Accessed January 1, 2026. --INVALID-LINK--
-
Dunn, G. E., & Thimm, H. F. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Published 1967. --INVALID-LINK--
-
Cantwell, N. H., & Brown, E. V. Effect of Solvents on the Decarboxylation of Picolinic Acid. ACS Publications. Published 1952. --INVALID-LINK--
-
Mthis compound. ChemicalBook. Updated July 24, 2025. --INVALID-LINK--
-
Mthis compound synthesis. ChemicalBook. Accessed January 1, 2026. --INVALID-LINK--
-
CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Google Patents. Accessed January 1, 2026. --INVALID-LINK--
References
- 1. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. Hammick reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Mthis compound | 1211518-35-2 [chemicalbook.com]
- 8. Mthis compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Ethyl 6-chloro-5-(trifluoromethyl)picolinate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Ethyl 6-chloro-5-(trifluoromethyl)picolinate (CAS No. 850864-57-2). This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated pyridine intermediate. Achieving high purity is critical for downstream applications, and this document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently encountered challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purity and handling of this compound.
Q1: My isolated product has a distinct yellow or brown color instead of being colorless. What does this signify?
A: A yellow or brown discoloration typically indicates the presence of impurities or degradation products. This can arise from several sources:
-
Decomposition: Pyridine derivatives can be sensitive to excessive heat, particularly during distillation or prolonged reactions at high temperatures, leading to the formation of colored, often polymeric, by-products[1][2].
-
Residual Impurities: Many synthetic routes for pyridines involve complex reactions that can generate colored side products if not driven to completion or if reaction conditions are not optimal[2][3].
-
Oxidation: While generally stable, prolonged exposure to air at elevated temperatures can cause some degree of oxidation.
A colored product is a clear sign that further purification is necessary before use in subsequent synthetic steps.
Q2: What are the most probable impurities I might encounter in my crude sample?
A: The impurity profile is heavily dependent on the synthetic route. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: The most common impurity is often the starting carboxylic acid, 6-chloro-5-(trifluoromethyl)picolinic acid, from an incomplete esterification reaction[4]. Residual ethanol may also be present.
-
Synthesis By-products: The synthesis of substituted pyridines can produce regioisomers (e.g., incorrect placement of the chloro or trifluoromethyl group) or products of incomplete halogenation/fluorination[5][6][7]. Picolines and lutidines are also common impurities in pyridine syntheses[8].
-
Reagents and Solvents: Water is a very common impurity, as pyridine compounds can be hygroscopic[8]. Other solvents used during the reaction or workup (e.g., DMF, THF, Dichloromethane) may also be present.
-
Hydrolysis Products: The ester group can be susceptible to hydrolysis back to the carboxylic acid if exposed to acidic or basic aqueous conditions for extended periods, especially at elevated temperatures.
Q3: What are the recommended analytical techniques to accurately assess the purity of my sample?
A: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. Specialized columns for amines can provide excellent separation of pyridine derivatives[9].
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity analysis. Due to the basic nature of the pyridine nitrogen, peak tailing can occur on standard silica-based C18 columns. This can be mitigated by using a mobile phase with an acidic modifier (e.g., 0.1% formic acid) or by using specially designed, end-capped columns to minimize silanol interactions[10].
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation. ¹H NMR can quickly reveal the presence of organic impurities, while ¹⁹F NMR is particularly powerful for identifying any by-products related to the trifluoromethyl group.
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content, which is often underestimated by other methods[8].
Q4: My ¹H NMR spectrum shows several small, unidentifiable peaks. How can I begin to identify these unknown impurities?
A: Identifying unknown peaks requires a systematic approach. First, compare the crude spectrum to the spectra of your starting materials to check for unreacted precursors. Water is a common impurity; its chemical shift can vary depending on the solvent used[11]. If GC-MS data is available, the mass-to-charge ratio of the impurity peaks can provide the molecular weight, offering crucial clues to their identity. If regioisomers are suspected, advanced 2D NMR techniques may be necessary to elucidate their structures.
Section 2: Troubleshooting Guide for Common Purification Issues
This table provides a quick reference for diagnosing and solving problems encountered during the purification process.
| Symptom / Observation | Potential Root Cause | Recommended Troubleshooting Action & Rationale |
| Low Purity After Initial Extraction | Incomplete removal of acidic or basic by-products; formation of neutral, organic-soluble impurities. | Implement a rigorous acid-base extraction workflow. An acidic wash (e.g., 1M HCl) will protonate the pyridine nitrogen, pulling your product into the aqueous layer and leaving neutral impurities behind. A subsequent basic wash (e.g., sat. NaHCO₃) of the re-extracted organic layer will remove acidic impurities[12]. |
| Significant Product Loss During Aqueous Workup | The protonated pyridinium salt may have some solubility in the organic phase, or the pH was not sufficiently basic during re-extraction, leading to incomplete recovery. | Ensure the aqueous layer is made sufficiently basic (pH > 9) before re-extracting the product. Use a brine wash to decrease the solubility of the organic product in the aqueous phase and to aid in layer separation. |
| Broad or Tailing Peaks in HPLC Analysis | The basic nitrogen atom of the pyridine ring is interacting with acidic residual silanol groups on the silica-based column packing material[10]. | Add a small amount of an acid modifier like formic acid or acetic acid (0.1%) to the mobile phase to protonate the pyridine and saturate the silanol sites. Alternatively, use a modern, highly end-capped HPLC column designed for basic analytes. |
| Difficulty Achieving High Purity (>99%) by Chromatography | Co-elution of closely related impurities, such as regioisomers, which have very similar polarity to the desired product. | Optimize the column chromatography method. Use a shallower solvent gradient or switch to a different stationary phase (e.g., alumina). If isomers are the issue, preparative HPLC may be required for separation. |
| Product Decomposition During Distillation | The atmospheric boiling point (313.6 °C) is very high, and prolonged heating can cause decomposition[1][13]. | Always perform distillation under reduced pressure (vacuum distillation). This significantly lowers the boiling point, allowing for purification at a temperature that does not induce thermal degradation[1]. |
Section 3: Detailed Purification Protocols
Workflow Selection Logic
This diagram outlines the decision-making process for selecting the appropriate purification strategy based on initial analytical results.
Caption: Logical flowchart for selecting a purification method.
Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction
This method is highly effective for removing non-basic organic impurities and acidic starting materials.
Rationale: This technique exploits the basicity of the pyridine nitrogen. By protonating it with acid, the compound becomes a water-soluble salt, allowing for its separation from neutral organic impurities. Subsequent basification regenerates the neutral pyridine derivative for extraction back into an organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude product).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Extract 2-3 times, using a volume of aqueous acid equal to the organic phase each time.
-
Causality: The pyridine nitrogen is protonated (pKa ~5.2 for pyridine itself), forming a water-soluble pyridinium chloride salt, which partitions into the aqueous layer[14]. Neutral impurities remain in the organic layer.
-
-
Isolate Aqueous Phase: Combine all aqueous extracts. The initial organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the pH is > 9. Be cautious as CO₂ gas will evolve.
-
Causality: The base deprotonates the pyridinium salt, regenerating the neutral, water-insoluble product, which may precipitate or form an oil.
-
-
Product Re-extraction: Extract the product from the basified aqueous solution with fresh ethyl acetate or DCM (3 times).
-
Washing and Drying: Combine the organic extracts. Wash once with water, then once with saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
Use this method when acid-base extraction is insufficient, particularly for removing impurities with similar basicity but different polarity (e.g., regioisomers).
Rationale: Chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). By carefully selecting the eluent, compounds with small differences in polarity can be resolved.
Step-by-Step Methodology:
-
Stationary Phase: Prepare a flash chromatography column with silica gel (230-400 mesh).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like acetone or ethyl acetate), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Place this on top of the column bed.
-
Eluent Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A typical starting gradient might be from 5% to 30% ethyl acetate in hexanes.
-
Expert Insight: To prevent peak tailing due to the basicity of the pyridine, add 0.5-1% triethylamine to your eluent system[12]. This deactivates the acidic silanol sites on the silica gel, leading to sharper peaks and better separation.
-
-
Elution: Run the column, collecting fractions and monitoring them by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 3: Purification by Vacuum Distillation
This is the preferred method for removing non-volatile impurities (like salts or baseline material from chromatography) from a liquid product or for separating volatile components with sufficiently different boiling points.
Rationale: Distillation separates liquids based on differences in their boiling points. Performing this under vacuum is critical for high-boiling compounds to prevent thermal decomposition[1].
Step-by-Step Methodology:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a short-path distillation head to minimize product loss.
-
Heating: Place the flask containing the crude product in a heating mantle or oil bath with magnetic stirring.
-
Vacuum Application: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap.
-
Distillation: Gently heat the flask. Collect any low-boiling impurities first (forerun). As the temperature rises and stabilizes, collect the main fraction corresponding to the product.
-
Note: The boiling point of 313.6 °C at 760 mmHg suggests the boiling point at ~1 mmHg will be significantly lower, likely in the range of 100-150 °C. This can be estimated using a nomograph.
-
-
Completion: Stop the distillation before the distilling flask goes to complete dryness to prevent the formation of non-volatile, potentially unstable residues. Release the vacuum slowly before turning off the pump.
Section 4: Visualizing the Purification Workflow
Acid-Base Extraction Process Flow
This diagram illustrates the journey of the product and impurities through the acid-base extraction protocol.
Caption: Workflow for purification by acid-base extraction.
Section 5: Key Data Summary
The following table summarizes essential physicochemical and analytical data for this compound for easy reference.
| Property | Value | Source(s) |
| CAS Number | 850864-57-2 | [13][15] |
| Molecular Formula | C₉H₇ClF₃NO₂ | [13][16] |
| Molecular Weight | 253.61 g/mol | [13][15] |
| Boiling Point | 313.6 ± 42.0 °C at 760 mmHg | [13] |
| Appearance | Colorless liquid or low-melting solid | Inferred |
| Storage Conditions | Sealed in dry, 2-8°C | [16] |
| Typical Purity Spec | ≥95% (crude), ≥98% (purified) | [15][17] |
| Primary Analytical Methods | GC, HPLC, ¹H NMR, ¹⁹F NMR | [10][11][18] |
References
- 1. How To [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 9. agilent.com [agilent.com]
- 10. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Page loading... [guidechem.com]
- 14. Pyridine - Wikipedia [en.wikipedia.org]
- 15. chemuniverse.com [chemuniverse.com]
- 16. Lassonde Studios Virtual Tour | The University of Utah [lassonde.utah.edu]
- 17. calpaclab.com [calpaclab.com]
- 18. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
Technical Support Center: Stability and Degradation of Ethyl 6-chloro-5-(trifluoromethyl)picolinate
Welcome to the Technical Support Center for Ethyl 6-chloro-5-(trifluoromethyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and drug development processes.
Introduction to the Stability of this compound
This compound is a multifaceted molecule with a chemical structure that includes an ethyl ester, a chlorinated pyridine ring, and a trifluoromethyl group. Each of these functional groups contributes to its overall reactivity and stability profile. Understanding the potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable pharmaceutical formulations.
The trifluoromethyl (-CF3) group is known to enhance metabolic and chemical stability due to the high strength of the carbon-fluorine bond.[1] However, the ester linkage and the chloro-substituted pyridine ring introduce potential vulnerabilities to hydrolysis, photolysis, and thermal stress. This guide will delve into these potential degradation pathways, offering insights into their mechanisms and providing practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound?
A1: The primary stability concerns for this molecule stem from its functional groups. The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions. The 6-chloro-substituted pyridine ring is a potential site for photodegradation . Additionally, like most organic molecules, it can undergo thermal degradation at elevated temperatures.
Q2: How should I properly store this compound to ensure its stability?
A2: Based on supplier recommendations and the chemical nature of the compound, it should be stored in a tightly sealed container, protected from light, in a dry environment at 2-8°C. This minimizes the risk of hydrolysis from atmospheric moisture and prevents photodegradation.
Q3: What effect does the trifluoromethyl group have on the stability of the molecule?
A3: The trifluoromethyl group is a strong electron-withdrawing group, which generally increases the metabolic and chemical stability of the aromatic ring.[1] It can, however, influence the reactivity of the adjacent ester group and the pyridine ring, potentially affecting the rates of hydrolysis and susceptibility to nucleophilic attack.
Q4: What are the likely degradation products I should be looking for?
A4: The primary degradation products will depend on the degradation pathway:
-
Hydrolysis: 6-chloro-5-(trifluoromethyl)picolinic acid and ethanol.
-
Photodegradation: Dechlorinated products, hydroxylated pyridines, and potentially ring-opened byproducts.[2]
-
Thermal Degradation: At very high temperatures, decomposition of the pyridine ring can lead to the formation of smaller volatile molecules.[3]
Troubleshooting Guides
Issue 1: Suspected Hydrolytic Degradation
Symptoms:
-
Appearance of a new, more polar peak in your HPLC or LC-MS chromatogram, corresponding to 6-chloro-5-(trifluoromethyl)picolinic acid.
-
A decrease in the peak area of the parent compound over time in aqueous solutions.
-
A shift in the pH of your solution.
Root Causes and Explanations:
The ester functional group in this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is generally irreversible as the resulting carboxylate anion is resonance-stabilized and less reactive.
Solutions and Preventative Measures:
-
pH Control: Maintain the pH of your aqueous solutions within a neutral range (pH 6-8) to minimize both acid and base-catalyzed hydrolysis. Use appropriate buffer systems if your experimental conditions require a specific pH.
-
Solvent Choice: If possible, use aprotic solvents for storage and non-aqueous reaction conditions. If aqueous solutions are necessary, prepare them fresh and use them promptly.
-
Temperature Control: Hydrolysis rates increase with temperature. Store stock solutions and conduct experiments at the lowest feasible temperature to slow down degradation.
Issue 2: Suspected Photodegradation
Symptoms:
-
Appearance of unexpected peaks in your analytical data after exposure of your sample to light.
-
Discoloration of the solid compound or solution upon exposure to light.
-
Inconsistent results from experiments conducted on different days or in different laboratory environments with varying light exposure.
Root Causes and Explanations:
Chlorinated aromatic compounds, including chloropyridines, are known to be susceptible to photodegradation.[2] UV light can provide the energy to break the carbon-chlorine bond, leading to the formation of radical species. These radicals can then react with the solvent or other molecules, leading to a variety of degradation products, including dechlorinated analogues and hydroxylated species.
Solutions and Preventative Measures:
-
Light Protection: Always store this compound in amber vials or containers wrapped in aluminum foil to protect it from light.
-
Controlled Laboratory Lighting: Conduct experiments under yellow or red light, or in a light-controlled environment, to minimize exposure to UV radiation from ambient laboratory lighting.
-
Photostability Studies: If your application involves exposure to light, it is crucial to perform photostability studies as outlined in ICH guideline Q1B. This involves exposing the compound to controlled light sources and analyzing for degradation products.
Issue 3: Suspected Thermal Degradation
Symptoms:
-
Observation of degradation products after exposing the compound to elevated temperatures (e.g., during GC analysis or high-temperature reactions).
-
A decrease in the purity of the compound after heating.
-
Physical changes such as melting followed by decomposition.
Root Causes and Explanations:
While the trifluoromethyl group imparts significant thermal stability, the overall molecule will decompose at high enough temperatures. The thermal decomposition of pyridine derivatives can be complex, often involving radical pathways and ring fragmentation.[3] The ester group can also undergo thermal elimination reactions.
Solutions and Preventative Measures:
-
Temperature Limits: Avoid exposing the compound to unnecessarily high temperatures. If heating is required for a reaction, perform small-scale experiments first to determine the temperature at which degradation becomes significant.
-
Analytical Method Selection: When using gas chromatography (GC), ensure the inlet temperature is not excessively high to prevent on-column degradation. Consider using HPLC as an alternative analytical technique if thermal instability is a concern.
-
Thermal Analysis: To determine the precise decomposition temperature, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA will show the temperature at which mass loss occurs, while DSC will indicate the onset of thermal events like melting and decomposition.
Stability Indicating Data Summary
| Parameter | Potential Stability Issue | Primary Degradation Product | Recommended Storage & Handling |
| pH | Hydrolysis of the ethyl ester | 6-chloro-5-(trifluoromethyl)picolinic acid | Maintain solutions at neutral pH (6-8). Use aprotic solvents when possible. |
| Light | Photodegradation of the chloropyridine ring | Dechlorinated and hydroxylated derivatives | Store in amber vials or protect from light. Work under controlled lighting. |
| Temperature | Thermal decomposition | Complex mixture of smaller molecules | Store at 2-8°C. Avoid excessive heat during experiments and analysis. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Objective: To determine the susceptibility of this compound to acid and base hydrolysis.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
HPLC with UV or MS detector
Procedure:
-
Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of ~0.1 mg/mL.
-
Base Hydrolysis: Add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of ~0.1 mg/mL.
-
Neutral Hydrolysis: Add a known volume of the stock solution to water to achieve a final concentration of ~0.1 mg/mL.
-
Incubate all solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by a suitable stability-indicating HPLC method to quantify the amount of parent compound remaining and detect the formation of degradation products.
Protocol 2: Photostability Study
Objective: To assess the impact of light on the stability of the compound.
Materials:
-
This compound
-
Suitable solvent (e.g., acetonitrile/water)
-
Quartz and borosilicate glass vials
-
Photostability chamber with controlled light source (as per ICH Q1B guidelines)
-
Control samples wrapped in aluminum foil
Procedure:
-
Prepare a solution of the compound in the chosen solvent at a known concentration.
-
Place the solution in both quartz (for UV exposure) and borosilicate (for visible light exposure) vials.
-
Prepare control samples by wrapping identical vials in aluminum foil.
-
Expose the samples and controls to a calibrated light source in a photostability chamber.
-
At appropriate time intervals, withdraw samples and analyze by HPLC.
-
Compare the chromatograms of the exposed samples to the control samples to identify any photodegradation products.
Visualized Degradation Pathways and Workflows
Predicted Hydrolysis Pathway
Caption: Predicted hydrolysis of this compound.
Potential Photodegradation Pathway
Caption: Potential photodegradation pathways of the subject compound.
Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
References
Preventing side reactions in "Ethyl 6-chloro-5-(trifluoromethyl)picolinate" synthesis
Welcome to our comprehensive technical guide on the synthesis of Ethyl 6-chloro-5-(trifluoromethyl)picolinate. This resource is tailored for researchers, scientists, and professionals in the field of drug development. Here, we address common challenges and side reactions encountered during the synthesis of this critical building block, providing expert insights and practical troubleshooting strategies to optimize your experimental outcomes.
Introduction: Navigating the Synthesis
This compound is a vital intermediate in the production of numerous agrochemicals and pharmaceuticals. While the synthesis may appear straightforward, it is often complicated by the formation of various side products that can diminish yield and complicate purification. This guide will walk you through the most common issues, their underlying chemical mechanisms, and proven methods for their prevention and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: What is the most common and direct method for synthesizing this compound, and what are the primary side reactions?
Answer: The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer esterification of 6-chloro-5-(trifluoromethyl)picolinic acid with ethanol, catalyzed by a strong acid.[1][2]
The primary side reactions to be aware of are:
-
Incomplete Esterification: Leaving unreacted 6-chloro-5-(trifluoromethyl)picolinic acid in your product.
-
Hydrolysis: The reverse reaction where the ester product reacts with water to revert to the starting carboxylic acid.[3]
-
Decarboxylation: At elevated temperatures, the starting picolinic acid can lose CO2 to form 2-chloro-3-(trifluoromethyl)pyridine.[4][5][6]
-
Acyl Chloride-Related Impurities: If using an acyl chloride intermediate route, side reactions with the chlorinating agent (e.g., thionyl chloride) can occur.[7]
Question 2: My reaction yield is low due to incomplete conversion. How can I drive the esterification to completion?
Answer: Incomplete conversion is a common equilibrium problem in Fischer esterifications.[1] To favor the formation of the ethyl ester, you can employ several strategies based on Le Chatelier's principle:
Troubleshooting Strategies:
-
Water Removal: Since water is a byproduct, its removal will shift the equilibrium towards the product.
-
Azeotropic Distillation: Utilize a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water to continuously remove it from the reaction.
-
Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms.
-
-
Use of Excess Alcohol: Employing a large excess of ethanol can effectively shift the equilibrium towards the desired ester. However, this will necessitate removal of the excess ethanol during work-up.
-
Effective Catalysis: The choice and amount of acid catalyst are crucial.
-
Common Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective.
-
Monitoring: Keep track of the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.
-
Optimized Fischer Esterification Protocol:
-
Combine 6-chloro-5-(trifluoromethyl)picolinic acid (1.0 eq) and a 5- to 10-fold excess of ethanol in a round-bottom flask fitted with a reflux condenser and a Dean-Stark trap.
-
Add a catalytic amount of sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux, and monitor the removal of water in the Dean-Stark trap.
-
Once the starting material is consumed (as determined by TLC or LC-MS), cool the reaction mixture.
-
Neutralize the acid catalyst with a mild base like sodium bicarbonate solution during the aqueous work-up.
Impact of Optimized Conditions on Conversion:
| Parameter | Standard Approach | Optimized Approach | Rationale & Expected Outcome |
| Water Management | None | Dean-Stark Apparatus | Shifts equilibrium, leading to >95% conversion. |
| Ethanol | 2-3 equivalents | 5-10 equivalents | Increases forward reaction rate. |
| Catalyst | Minimal | 1-2 mol% H₂SO₄ | Accelerates attainment of equilibrium. |
| Temperature | 60-70°C | Reflux (approx. 78°C) | Ensures sufficient energy for the reaction. |
Question 3: I am observing a significant impurity that I suspect is 2-chloro-3-(trifluoromethyl)pyridine. How can I prevent this?
Answer: The formation of 2-chloro-3-(trifluoromethyl)pyridine is likely due to the thermal decarboxylation of the 6-chloro-5-(trifluoromethyl)picolinic acid starting material.[4][6] Picolinic acids are known to undergo decarboxylation, a reaction often referred to as the Hammick reaction, especially at higher temperatures.[4]
Prevention of Decarboxylation:
Caption: Competing reaction pathways for the starting material.
Troubleshooting Steps:
-
Temperature Control: The most critical factor is to maintain the reaction temperature at the minimum required for esterification (typically the reflux temperature of ethanol) and avoid excessive heating.
-
Alternative Acyl Activation: To avoid high temperatures altogether, consider converting the carboxylic acid to an acyl chloride as an intermediate. This can be achieved using thionyl chloride (SOCl₂) or oxalyl chloride at lower temperatures.[7] The resulting acyl chloride is much more reactive and will readily form the ester with ethanol, even at room temperature.
Acyl Chloride Intermediate Protocol:
-
In a fume hood, suspend 6-chloro-5-(trifluoromethyl)picolinic acid (1.0 eq) in an inert solvent like dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir until the conversion to the acyl chloride is complete (monitor by IR or by quenching a small sample with methanol and analyzing by GC-MS).
-
Cool the mixture back to 0°C and slowly add ethanol (1.5 eq).
-
Stir at room temperature until the ester formation is complete.
-
Proceed with a careful aqueous work-up.
Question 4: How can I minimize hydrolysis of my ester product during the work-up phase?
Answer: Hydrolysis of the ethyl ester back to the carboxylic acid can significantly reduce your isolated yield.[3] This is particularly problematic during the aqueous work-up if conditions are not carefully controlled.
Workflow for Minimizing Hydrolysis:
Caption: Optimized work-up procedure to prevent ester hydrolysis.
Key Considerations for Work-up:
-
Use a Mild Base: Neutralize the acid catalyst with a weak base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Avoid strong bases like sodium hydroxide (NaOH) which can cause rapid saponification.
-
Keep it Cool: Perform the aqueous washes at room temperature or below to reduce the rate of hydrolysis.
-
Minimize Contact Time: Do not allow the organic and aqueous layers to remain in contact for extended periods. Separate the layers promptly after mixing.
-
Thorough Drying: After washing, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) to remove all traces of water before solvent evaporation.
By adhering to these best practices, you can significantly improve the purity and isolated yield of your this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate | MDPI [mdpi.com]
- 4. Hammick reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Reactions of Ethyl 6-chloro-5-(trifluoromethyl)picolinate
Introduction: Understanding the Reactivity of Ethyl 6-chloro-5-(trifluoromethyl)picolinate
This compound is a highly versatile pyridine derivative used in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its reactivity is dominated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of two powerful electron-withdrawing groups (EWGs): the trifluoromethyl group at the C5 position and the ethyl ester at the C2 position.[1][2]
This electronic arrangement makes the carbon atoms at positions 2, 4, and 6 highly electrophilic. With a good leaving group, chloride, located at the C6 position, the molecule is exceptionally primed for SNAr reactions. The primary challenge for researchers is not achieving substitution, but rather ensuring it proceeds with high yield and complete regioselectivity, avoiding potential side reactions. This guide provides in-depth troubleshooting advice and protocols to address the specific challenges encountered during experiments with this substrate.
Core Principles: Why is C6 the Privileged Site for Nucleophilic Attack?
The regioselectivity of SNAr reactions on pyridine rings is governed by the ability of the ring to stabilize the negative charge in the reaction intermediate, known as the Meisenheimer complex.[3] For substitution at the C2 and C4 (or C6) positions, the negative charge can be effectively delocalized onto the electronegative ring nitrogen atom through resonance, a highly stabilizing effect.[4][5][6]
In the case of this compound, attack at the C6 position is overwhelmingly favored due to a confluence of activating factors:
-
Positional Activation by Nitrogen: The C6 position is para to the ring nitrogen, allowing for direct resonance stabilization of the Meisenheimer intermediate.
-
Inductive and Resonance Effects of EWGs: The trifluoromethyl group at C5 and the ester at C2 strongly withdraw electron density, further activating the ring and stabilizing the negatively charged intermediate.
The diagram below illustrates the mechanism and the critical stabilized intermediate that dictates the high regioselectivity of this reaction.
Troubleshooting Guide
This section addresses common issues encountered during the substitution reactions of this compound.
Question 1: My reaction shows low to no yield of the desired C6-substituted product. What are the likely causes?
Several factors can lead to poor conversion. A systematic approach to troubleshooting is essential.[1]
Potential Causes & Solutions:
-
Inadequate Nucleophile Strength: While the ring is highly activated, a sufficiently potent nucleophile is still required. Very weak nucleophiles (e.g., water, simple alcohols without base) may not react or may require harsh conditions.
-
Solution: If using an amine or alcohol, consider converting it to its more nucleophilic conjugate base using a non-nucleophilic base like sodium hydride (NaH) for alcohols or a mild base like potassium carbonate (K₂CO₃) for phenols. For amine nucleophiles, basicity generally correlates with nucleophilicity.
-
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing reactants and stabilizing the charged Meisenheimer complex.[1]
-
Solution: Employ polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents excel at solvating both the nucleophile and the intermediate without interfering with the reaction. Avoid protic solvents like ethanol or methanol unless using an alkoxide nucleophile, as they can solvate the nucleophile too strongly, reducing its reactivity.
-
-
Reaction Temperature is Too Low: SNAr reactions, while often facile on activated systems, still require sufficient thermal energy to overcome the activation barrier.
-
Solution: Most substitutions on this substrate proceed efficiently between 50°C and 100°C. If you observe a sluggish reaction at room temperature, gradually increase the temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Degradation of Starting Material: The presence of water or other reactive impurities can lead to decomposition or side reactions.
-
Solution: Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Question 2: I'm observing the formation of significant byproducts. How can I improve selectivity for the desired product?
Byproduct formation typically arises from the nucleophile reacting at sites other than the C6-chloro position. The most common alternative reactive site is the ethyl ester group.
Potential Side Reactions & Mitigation Strategies:
-
Aminolysis/Transesterification of the Ester: Amine nucleophiles can attack the ester carbonyl, leading to an amide byproduct. Similarly, alkoxide nucleophiles can lead to transesterification.
-
Mitigation:
-
Control Stoichiometry: Use a modest excess (1.1-1.5 equivalents) of the nucleophile. A large excess will drive the undesired reaction with the ester.
-
Lower Reaction Temperature: The SNAr reaction is generally more facile than the reaction at the ester. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate will favor the desired C6 substitution.
-
Use a Bulky Base: If a base is required to deprotonate your nucleophile, use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,6-lutidine to avoid competition with your primary nucleophile.
-
-
-
Hydrolysis of the Ester: If the reaction conditions are basic and aqueous workup is prolonged, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Mitigation: Keep the workup conditions neutral or slightly acidic if the product is stable. Minimize the time the reaction mixture is exposed to strong aqueous bases.
-
The following decision tree provides a logical workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical order of reactivity for halide leaving groups in SNAr reactions on pyridines? A: The general reactivity order is F > Cl ≈ Br > I.[1] This is because the rate-determining step is typically the initial attack of the nucleophile, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic.
Q2: Can I use Grignard or organolithium reagents as nucleophiles? A: While possible, these reagents are extremely strong bases and can lead to complex side reactions, including addition to the ester or deprotonation of the ring.[1] Their use requires careful temperature control (typically <-40°C) and is recommended only for advanced users. Softer nucleophiles like amines, thiols, and alkoxides are generally better behaved.
Q3: How can I reliably monitor the reaction's progress? A: LC-MS is the preferred method. It allows you to track the disappearance of the starting material (m/z = 254.0 for the [M+H]⁺ ion of the starting material) and the appearance of the product. TLC is also a quick and effective method; ensure you use a suitable solvent system that provides good separation between the starting material and the product.
Q4: How do I confirm the regiochemistry of my final product? A: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.
-
¹H NMR: The proton at the C4 position will typically be a doublet, and the proton at the C3 position will also be a doublet. Upon substitution at C6, you will see the disappearance of the characteristic signals for the starting material and the appearance of new signals corresponding to the introduced nucleophile. The coupling constants between the remaining ring protons can help confirm the substitution pattern.
-
¹⁹F NMR: The trifluoromethyl group gives a sharp singlet. Its chemical shift may change slightly upon substitution, providing another data point for confirmation.
-
NOESY (2D NMR): A Nuclear Overhauser Effect Spectroscopy experiment can show through-space correlations between the protons of the introduced nucleophile and the proton at the C5 position of the pyridine ring, providing unambiguous proof of C6 substitution.
| Parameter | Recommended Conditions | Causality & Rationale |
| Nucleophile | Amines, Thiols, Alkoxides, Phenoxides | These "soft" nucleophiles preferentially attack the electron-deficient ring carbon over the "hard" ester carbonyl. |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction rate.[1] |
| Temperature | 50 - 100 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions like ester cleavage. |
| Base (if needed) | K₂CO₃, Cs₂CO₃, DIPEA | Use a mild or sterically hindered base to deprotonate the nucleophile without competing in the substitution reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture, which can lead to hydrolysis of the ester or quenching of anionic nucleophiles. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile (e.g., Morpholine)
This protocol provides a reliable method for the C6 substitution with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting material.
-
Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Reaction Monitoring and Product Verification
Reaction Monitoring by LC-MS:
-
Dilute a small aliquot (1-2 drops) of the reaction mixture in acetonitrile or methanol.
-
Inject onto a C18 reverse-phase column.
-
Monitor for the masses corresponding to the starting material ([M+H]⁺ ≈ 254.0) and the expected product (e.g., with morpholine, [M+H]⁺ ≈ 305.1).
Product Characterization by ¹H NMR (Example: Morpholine Product in CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~8.1-8.3 (d, 1H, H-4)
-
~7.8-8.0 (d, 1H, H-3)
-
~4.4 (q, 2H, -OCH₂CH₃)
-
~3.8-4.0 (m, 4H, morpholine protons adjacent to O)
-
~3.4-3.6 (m, 4H, morpholine protons adjacent to N)
-
~1.4 (t, 3H, -OCH₂CH₃)
-
-
Note: Exact shifts may vary. The key is the disappearance of the starting material signals and the appearance of a new, clean set of signals matching the expected structure.
References
Technical Support Center: Reaction Monitoring for Ethyl 6-chloro-5-(trifluoromethyl)picolinate
Welcome to the technical support center for monitoring reactions involving Ethyl 6-chloro-5-(trifluoromethyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during reaction monitoring by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reliable.
I. Core Concepts: Why Monitoring This Reaction Matters
This compound is a key building block in medicinal chemistry and materials science. Its trifluoromethyl and chloro- substituents create a unique electronic and steric profile, making precise reaction monitoring essential to control for potential side reactions, determine reaction endpoints, and optimize yields. Inadequate monitoring can lead to impure products, difficult purifications, and misleading structure-activity relationship (SAR) data.
This guide will address common pitfalls and provide robust protocols for using two of the most powerful analytical techniques in the organic chemist's toolkit: TLC for rapid, qualitative assessment, and LC-MS for quantitative analysis and mass confirmation.
II. Thin-Layer Chromatography (TLC) Troubleshooting & FAQ
TLC is an indispensable tool for the real-time, qualitative monitoring of chemical reactions.[1] It's fast, inexpensive, and provides immediate feedback on the consumption of starting materials and the formation of products. However, the unique properties of this compound and its derivatives can present challenges.
Frequently Asked Questions (FAQs) - TLC
Q1: What is a good starting mobile phase for analyzing this compound on silica gel TLC?
A1: A good starting point is a mixture of a non-polar and a moderately polar solvent. Given the LogP of ~2.93 for the title compound, a 20-30% ethyl acetate in hexanes mixture is a reasonable starting point.[2] Adjust the polarity based on the observed Rf values: if the spots remain at the baseline, increase the polarity (more ethyl acetate); if they run with the solvent front, decrease the polarity (more hexanes).[1][3]
Q2: My spots are streaking or tailing. What's causing this and how can I fix it?
A2: Streaking is a common issue and can be caused by several factors:[3][4]
-
Sample Overloading: The most common cause. Your sample is too concentrated.[4] Dilute your reaction aliquot significantly in a volatile solvent like ethyl acetate or dichloromethane before spotting.
-
Strong Interaction with Silica: The pyridine nitrogen in your compound is basic and can interact strongly with the acidic silica gel, causing tailing. To counteract this, add a small amount (0.1-1%) of a basic modifier like triethylamine to your mobile phase.[1][3]
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.
Q3: I can't see my spots under the UV lamp. Does this mean my reaction isn't working?
A3: Not necessarily. While the pyridine ring should be UV active, several factors could be at play:[4]
-
Low Concentration: The concentration of your compound on the plate might be below the detection limit of the UV lamp. Try spotting the same location multiple times, allowing the solvent to dry between applications.[3][4]
-
Non-UV Active Product: Your product may have lost its chromophore. In this case, you will need to use a chemical stain for visualization.
-
Volatility: The compound may have evaporated from the plate, although this is less likely for this specific molecule.[3]
Q4: My starting material and product have very similar Rf values. How can I improve the separation?
A4: This is a common challenge when the structural difference between the starting material and product is minimal. Try the following:
-
Change Mobile Phase Selectivity: Instead of just adjusting polarity (e.g., hexanes/ethyl acetate), try a different solvent system. For example, a mixture of dichloromethane and methanol or toluene and acetone can offer different selectivities.[5]
-
Multiple Developments: Run the TLC plate in the same mobile phase two or three times, allowing it to dry completely between runs. This can increase the separation between spots with close Rf values.
-
Use a Different Stationary Phase: If all else fails, consider using a different type of TLC plate, such as alumina or a reverse-phase (C18) plate, though this is a more significant change to your workflow.[3]
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are elongated or streaking | 1. Sample is too concentrated (overloaded).2. Compound is acidic or basic and interacting strongly with silica.3. Sample not fully dissolved. | 1. Dilute the sample solution and re-spot.2. Add a small amount of triethylamine (0.1-1%) to the mobile phase for basic compounds.[3][6]3. Ensure complete dissolution before spotting. |
| Spots are not visible under UV light | 1. Compound is not UV-active or concentration is too low.2. Compound is volatile and has evaporated.3. Solvent level in the chamber was above the spotting line. | 1. Concentrate the sample or spot multiple times. Use a chemical stain (e.g., iodine, permanganate).[4]2. This is less common for this compound but can happen with smaller molecules.3. Ensure the solvent level is below the initial spots.[4] |
| Rf values are too high (spots near solvent front) | The mobile phase is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system.[3] |
| Rf values are too low (spots near baseline) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent or choose a more polar solvent system.[3] |
| Uneven solvent front | 1. The TLC plate is chipped or damaged at the bottom.2. The chamber is not properly saturated with solvent vapor. | 1. Cut the damaged portion of the plate off before developing.[6]2. Line the developing chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.[5] |
Experimental Protocol: TLC Monitoring
-
Preparation:
-
Prepare your mobile phase (e.g., 20% Ethyl Acetate in Hexanes) in a developing chamber lined with filter paper. Close the chamber and allow it to saturate for at least 15 minutes.[5]
-
On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom.[1]
-
Prepare a dilute solution of your starting material, this compound, in a volatile solvent like ethyl acetate to use as a reference.
-
-
Spotting:
-
Using a capillary tube, spot the starting material reference on the left side of the pencil line.
-
At designated time points during your reaction, withdraw a small aliquot (a few microliters) of the reaction mixture. Dilute this aliquot in a small vial with a volatile solvent.
-
Spot the diluted reaction mixture to the right of the starting material spot. It is good practice to also co-spot (apply the reaction mixture directly on top of a starting material spot) to help with identification.
-
-
Development & Visualization:
-
Carefully place the TLC plate in the saturated chamber, ensuring the solvent level is below the pencil line.[4]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[7] If necessary, use a chemical stain like potassium permanganate for further visualization.
-
Assess the progress of the reaction by observing the disappearance of the starting material spot and the appearance of new product spots.
-
III. Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting & FAQ
For more complex reaction mixtures or when quantitative data is required, LC-MS is the method of choice. It provides separation of components with high resolution and gives mass information for each, aiding in the identification of products, byproducts, and remaining starting materials.
Frequently Asked Questions (FAQs) - LC-MS
Q1: What are the expected m/z values for this compound in LC-MS?
A1: The molecular weight of this compound is 253.6 g/mol .[2] In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at m/z 254.6. Due to the presence of a chlorine atom, you should also observe an isotopic peak at m/z 256.6 with roughly one-third the intensity of the 254.6 peak.[8] This isotopic pattern is a key diagnostic feature for chlorinated compounds.
Q2: My signal intensity is very low or non-existent. What should I check?
A2: Low signal intensity is a frequent issue in LC-MS.[9] Consider the following:
-
Ionization Mode: Ensure you are using the appropriate ionization mode. For a molecule with a basic pyridine nitrogen, positive ion electrospray ionization (ESI+) is generally the best choice.[10]
-
Mobile Phase Additives: The presence of an acid, like 0.1% formic acid, in the mobile phase can significantly enhance protonation and thus the signal in positive ion mode.[11]
-
Source Contamination: A dirty ion source is a common cause of poor sensitivity.[12] Follow your instrument's procedure for cleaning the source.
-
Sample Concentration: Your sample may be too dilute. While LC-MS is very sensitive, there is still a lower limit of detection.[13]
Q3: I'm seeing unexpected peaks in my mass spectrum. What could they be?
A3: Unexpected peaks can arise from several sources:
-
Adduct Formation: In addition to the [M+H]⁺ ion, you might see adducts with salts present in your sample or mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺.[13] You may also see solvent adducts like [M+CH₃CN+H]⁺ if using acetonitrile.
-
Byproducts or Impurities: Your reaction may be generating unexpected side products, or your starting materials may contain impurities. The mass of these unexpected peaks can provide clues to their structure.
-
In-source Fragmentation: Sometimes, the molecule can fragment in the ion source. Look for fragment ions that are logical losses from the parent molecule.
Q4: My retention times are shifting from run to run. How can I improve reproducibility?
A4: Retention time shifts can compromise data quality.[12] Key areas to investigate include:
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with at least 10 column volumes.[13]
-
Mobile Phase Preparation: Prepare fresh mobile phases regularly and ensure they are well-mixed and degassed. Inconsistent mobile phase composition is a major cause of retention time shifts.
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[13]
-
Column Contamination: Buildup of contaminants on the column can alter its chemistry.[12] Consider flushing the column or using a guard column.
LC-MS Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Incorrect ionization mode/settings.2. Contaminated ion source or mass spectrometer.3. Sample concentration is too low.4. Mobile phase is suppressing ionization. | 1. Use ESI positive mode. Optimize source parameters (voltages, temperatures).[14]2. Clean the ion source and optics according to manufacturer guidelines.[12]3. Prepare a more concentrated sample.4. Add 0.1% formic acid to the mobile phase. Avoid non-volatile buffers.[11] |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column overload.2. Incompatible sample solvent.3. Column degradation or contamination. | 1. Dilute the sample.2. Dissolve the sample in the initial mobile phase if possible.3. Flush the column with a strong solvent or replace it. Use a guard column.[12] |
| Retention Time Drifting | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Fluctuating column temperature. | 1. Increase the equilibration time between runs.[13]2. Prepare fresh mobile phases daily. Ensure accurate mixing.3. Use a column oven for temperature control.[13] |
| High Background Noise/Contamination | 1. Impure solvents or additives.2. Sample carryover from previous injections.3. Contaminated system (tubing, injector). | 1. Use high-purity LC-MS grade solvents and additives.2. Implement a needle wash with a strong solvent in your method. Inject blanks between samples.[12]3. Flush the entire LC system.[13] |
| Misidentification of Molecular Ion | 1. Formation of adducts (e.g., [M+Na]⁺, [M+K]⁺).2. In-source fragmentation.3. Presence of multiply charged ions. | 1. Check for masses corresponding to common adducts.[13]2. Reduce source fragmentation potential by lowering cone voltage.3. Less likely for this molecule, but check for ions at m/z corresponding to [M+2H]²⁺, etc. |
Experimental Protocol: LC-MS Monitoring
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.[15]
-
Equilibrate the column with the initial gradient conditions for at least 15 minutes.
-
-
Method Parameters:
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 10% B and re-equilibrate for 2 minutes.
-
Injection Volume: 1-5 µL
-
MS Settings (ESI+):
-
Scan Range: m/z 100-500
-
Capillary Voltage: ~3.0 kV
-
Cone Voltage: ~30 V (can be optimized)
-
Source/Desolvation Temperature: As per instrument recommendation.
-
-
-
Sample Preparation and Analysis:
-
At designated time points, withdraw a small aliquot of the reaction mixture.
-
Perform a serial dilution. A 1000-fold or greater dilution in the initial mobile phase composition is often necessary to avoid detector saturation and column overload.
-
Transfer the diluted sample to an autosampler vial.
-
Inject the sample and acquire the data.
-
Monitor the reaction by integrating the peak area of the starting material (m/z 254.6) and the desired product over time. The appearance of the product's molecular ion and the disappearance of the starting material's ion will indicate reaction progress.
-
IV. Visual Workflow Diagrams
To further clarify the experimental processes, the following diagrams illustrate the logical flow for each technique.
Caption: Workflow for TLC Reaction Monitoring.
Caption: Workflow for LC-MS Reaction Monitoring.
V. References
-
SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography. --INVALID-LINK--
-
University of Colorado Boulder. Thin Layer Chromatography (TLC) - Organic Chemistry. --INVALID-LINK--
-
Guidechem. This compound 850864-57-2. --INVALID-LINK--
-
BenchChem. Strategies for thoughtful troubleshooting of organic synthesis experiments. --INVALID-LINK--
-
LCGC International. (2023, February 2). Troubleshooting LC-MS. --INVALID-LINK--
-
Borman, P. et al. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Pharmaceutical Technology. --INVALID-LINK--
-
Shimadzu Scientific Instruments. LCMS Troubleshooting Tips. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. --INVALID-LINK--
-
ChemicalBook. Ethyl 6-chloro-5-(4-(trifluoromethyl)phenyl)picolinate | 1261548-18-8. --INVALID-LINK--
-
ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. --INVALID-LINK--
-
OperaChem. (2023, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. --INVALID-LINK--
-
Element Lab Solutions. LC-MS Troubleshooting. --INVALID-LINK--
-
Roullier, C. et al. (2016). LCMS-guided detection of halogenated natural compounds. ResearchGate. --INVALID-LINK--
-
PubChem. Ethyl 6-chloro-5-methylpicolinate. --INVALID-LINK--
-
Le, P. M. et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. --INVALID-LINK--
-
Merck. TLC Tips and Tricks. --INVALID-LINK--
-
Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). --INVALID-LINK--
-
Agilent Technologies. Basics of LC/MS. --INVALID-LINK--
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. --INVALID-LINK--
-
ResearchGate. Determination of haloacetic acids in water by liquid chromatography-electrospray ionization-mass spectrometry using volatile ion-pairing agents. --INVALID-LINK--
-
MDPI. (2022). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Molecules. --INVALID-LINK--
-
BLD Pharm. This compound. --INVALID-LINK--
-
PubMed. Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. --INVALID-LINK--
-
ResearchGate. MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). --INVALID-LINK--
-
MIT CSAIL. This compound. --INVALID-LINK--
-
BenchChem. Application Note: A Protocol for Monitoring 6-Chloroquinoline Reactions by Thin-Layer Chromatography (TLC). --INVALID-LINK--
-
BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. --INVALID-LINK--
-
PubChem. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. --INVALID-LINK--
-
Waters Corporation. An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. --INVALID-LINK--
-
Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. --INVALID-LINK--
-
ResearchGate. An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[2][3]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. --INVALID-LINK--
-
PubMed Central. (2016). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).... --INVALID-LINK--
-
DSpace. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. --INVALID-LINK--
-
National Institutes of Health. (2022). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. --INVALID-LINK--
-
Fluorochem. Ethyl 6-chloro-5-methylpicolinate. --INVALID-LINK--
-
The Conference Exchange. 2015 AGU Fall Meeting. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. silicycle.com [silicycle.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. zefsci.com [zefsci.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethylated Heterocycles
Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds. The unique electronic properties of the CF₃ group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of parent molecules, making it a prized functional group in medicinal chemistry.[1][2][3][4][5] However, its installation is often fraught with challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you in your synthetic endeavors.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Low or No Reaction Yield
Question: My trifluoromethylation reaction is giving a low yield, or I'm observing no reaction at all. What are the common causes and solutions?
Answer: Low or no yield is a frequent issue that can stem from several factors related to the reagents, catalyst, solvent, or substrate.
-
Reagent Inactivity or Degradation:
-
Nucleophilic Reagents (e.g., TMSCF₃ - Ruppert-Prakash Reagent): These reagents require an initiator, typically a fluoride source like TBAF or CsF, which are notoriously sensitive to moisture.[6] Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under a high vacuum. For less moisture-sensitive alternatives, non-fluoride initiators like K₂CO₃ can be used, often with DMF as a solvent to accelerate the reaction.[6]
-
Electrophilic Reagents (e.g., Umemoto and Togni Reagents): While generally shelf-stable, these hypervalent iodine and sulfonium-based reagents can degrade over time, especially if not stored properly.[7][8] Some may also be unstable in certain solvents like DMF.[8] It is advisable to use a fresh batch or test the reagent on a reliable control reaction.
-
Radical Precursors (e.g., CF₃SO₂Na - Langlois Reagent): The quality of this benchtop-stable solid can vary. It is often used with an oxidant like t-butyl hydroperoxide (tBuOOH).[9][10] Ensure the oxidant is also of high quality and appropriate concentration.
-
-
Catalyst Issues (Photoredox and Transition-Metal Catalysis):
-
Photocatalyst Decomposition: Photocatalysts like Ru(phen)₃Cl₂ or Ir(ppy)₃ can be sensitive to prolonged exposure to light and oxygen.[11][12] Ensure your reaction setup is properly degassed and shielded from ambient light before irradiation.
-
Transition-Metal Catalyst Inactivation: For cross-coupling reactions using metals like palladium or copper, ligand degradation or catalyst poisoning by impurities in the substrate or solvent can occur.[13][14][15] Ensure high-purity reagents and solvents are used.
-
-
Substrate Reactivity:
-
Electronic Effects: The electronic nature of your heterocycle is crucial. Electron-deficient heterocycles are generally more reactive towards nucleophilic and radical trifluoromethylation, while electron-rich systems are better suited for electrophilic methods.[9][16]
-
Steric Hindrance: Bulky substituents near the desired reaction site can impede the approach of the trifluoromethylating agent.[17]
-
-
Solvent and Temperature Effects:
-
Solvent Choice: The choice of solvent can dramatically impact reaction efficiency. For instance, in TMSCF₃ reactions, THF can be sluggish, while DMF can significantly improve yields.[6] For radical C-H trifluoromethylation, solvent choice can even influence regioselectivity.[18][19][20]
-
Temperature: While many modern methods operate at room temperature, some reactions may require heating to overcome activation barriers. Conversely, for highly exothermic reactions, cooling may be necessary to prevent side reactions and reagent decomposition.
-
Poor Regioselectivity
Question: I'm obtaining a mixture of regioisomers. How can I improve the selectivity of my C-H trifluoromethylation?
Answer: Achieving high regioselectivity in direct C-H functionalization is a significant challenge. The outcome is often a delicate balance of electronic and steric factors.
-
Understanding Innate Reactivity: Heterocycles have inherently reactive positions. For radical trifluoromethylation, the CF₃ radical is electrophilic and will preferentially attack electron-rich positions.[9][16] In contrast, nucleophilic aryl radicals will target electron-poor sites.[9] Understanding the electronic landscape of your substrate is the first step.
-
Solvent Tuning: Preliminary studies have shown that the choice of solvent can influence regioselectivity. For example, in the trifluoromethylation of 4-acetylpyridine, different ratios of regioisomers were observed in DCM/H₂O versus DMSO/H₂O.[18][19][20] It is worth screening a range of solvents to optimize for your desired isomer.
-
Directing Groups: For "programmed" trifluoromethylation, installing a directing group can provide excellent control over regioselectivity.[9][19] While this requires an extra synthetic step, it is a powerful strategy for accessing specific isomers that are difficult to obtain through innate C-H functionalization.
-
Catalyst and Ligand Effects: In transition-metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity by influencing the coordination of the metal to the heterocyclic substrate.[14]
Formation of Side Products
Question: My reaction is messy, and I'm observing significant side product formation. What are the likely culprits?
Answer: Side product formation is common in trifluoromethylation reactions, particularly those involving radical intermediates.
-
Hydrogen Abstraction: The CF₃ radical can abstract a hydrogen atom to form fluoroform (CF₃H), which is a common byproduct in radical reactions.[9][19]
-
Solvent-Derived Byproducts: In radical reactions using tBuOOH as an oxidant, isobutene can be generated. The CF₃ radical can add to this isobutene, which can then react with your heterocycle to form alkyltrifluoromethylated byproducts.[9][19]
-
Enolizable Substrates: When working with enolizable ketones and using TMSCF₃, the formation of a silyl enol ether byproduct can be a significant issue.[6]
-
Over-reaction or Decomposition: If the reaction is left for too long or at too high a temperature, the desired product may decompose, or further trifluoromethylation may occur. Careful monitoring of the reaction by TLC, GC, or NMR is essential.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which type of trifluoromethylation strategy (nucleophilic, electrophilic, or radical) should I choose for my heterocycle?
A1: The choice depends heavily on the electronic properties of your substrate.
-
Nucleophilic Trifluoromethylation (e.g., with TMSCF₃): Best for electron-deficient heterocycles or those with an electrophilic carbon atom (like aldehydes or ketones).[6]
-
Electrophilic Trifluoromethylation (e.g., with Togni or Umemoto reagents): Suitable for nucleophilic substrates, such as electron-rich heterocycles, enolates, or thiols.[7][21][22]
-
Radical Trifluoromethylation (e.g., with Langlois reagent or via photoredox catalysis): This is a versatile method that can be applied to a broad range of both electron-rich and electron-deficient heterocycles.[9][12] The electrophilic nature of the CF₃ radical often leads to reaction at the most electron-rich C-H bond.[9][16]
Q2: My reaction is sensitive to air and moisture. What precautions should I take?
A2: Many trifluoromethylation reactions, especially those using nucleophilic reagents or transition-metal catalysts, require anhydrous and inert conditions.
-
Glassware: Oven-dry or flame-dry all glassware before use.
-
Solvents and Reagents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure all solid reagents are dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.
Q3: Can I perform trifluoromethylation on a complex molecule late in a synthetic sequence?
A3: Yes, late-stage functionalization is one of the major drivers for the development of modern trifluoromethylation methods. Photoredox catalysis and radical C-H trifluoromethylation are particularly well-suited for this, often demonstrating high functional group tolerance.[9][12][23] This allows for the direct trifluoromethylation of unprotected molecules, including approved pharmaceutical agents.[9][12]
Q4: Are there environmentally friendly or "green" methods for trifluoromethylation?
A4: Yes, there is growing interest in developing more sustainable methods. Photoredox catalysis using visible light is a significant step in this direction.[12][24][25][26] Additionally, methods have been developed that proceed in water using surfactants like TPGS-750-M, offering a more environmentally benign alternative to traditional organic solvents.[27]
Q5: What are the safety considerations when working with trifluoromethylating reagents?
A5: As with all chemical reactions, a thorough risk assessment is necessary.
-
Reagent Toxicity: Some trifluoromethylating agents and their byproducts can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) before use.
-
Gaseous Reagents: Reagents like trifluoroiodomethane (CF₃I) are gases and require specialized handling procedures.[19] Modern methods often aim to replace these with more convenient, benchtop-stable solids.[9][19]
-
Exothermic Reactions: Some reactions can be highly exothermic. Proper temperature control and slow addition of reagents are crucial, especially on a larger scale.
Part 3: Data and Protocols
Table 1: Comparison of Common Trifluoromethylating Reagents
| Reagent Class | Example Reagent(s) | Mechanism | Substrate Scope | Key Considerations |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash) | CF₃⁻ equivalent | Aldehydes, ketones, imines, electron-deficient heterocycles | Requires anhydrous conditions; initiator (e.g., TBAF) is moisture-sensitive.[6] |
| Electrophilic | Togni & Umemoto Reagents | "CF₃⁺" equivalent | Electron-rich aromatics, enolates, thiols, phosphines | Generally shelf-stable but can be expensive.[7][22] |
| Radical | CF₃SO₂Na (Langlois) | CF₃• generation | Broad; electron-rich and -deficient heterocycles | Inexpensive, benchtop-stable solid; requires an oxidant (tBuOOH).[9][28] |
| Radical | CF₃SO₂Cl (Triflyl Chloride) | CF₃• generation | Arenes and heteroarenes | Used in photoredox catalysis; mild conditions.[12][28] |
| Radical | CF₃I | CF₃• generation | Arenes, alkenes | Gaseous reagent, often avoided in pharmaceutical settings.[19][28] |
Experimental Protocol 1: General Procedure for Radical C-H Trifluoromethylation of Heterocycles
This protocol is adapted from the method developed by Baran et al. for the innate C-H trifluoromethylation of heterocycles using the Langlois reagent.[9][10]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) (3.0 equiv)
-
tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H₂O) (5.0 equiv)
-
Dichloromethane (DCM)
-
Water (deionized)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the heterocyclic substrate (e.g., 0.5 mmol).
-
Add DCM and water in a 2.5:1 ratio (e.g., 2.5 mL DCM, 1.0 mL H₂O).
-
Add the sodium trifluoromethanesulfinate (1.5 mmol, 3.0 equiv).
-
Stir the biphasic mixture vigorously at room temperature.
-
Slowly add the tert-butyl hydroperoxide (2.5 mmol, 5.0 equiv) dropwise over 5-10 minutes. Caution: The reaction can be exothermic.
-
Stir the reaction at room temperature for 3-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated heterocycle.
Note: For some less reactive substrates, a second addition of CF₃SO₂Na and tBuOOH may be required for complete conversion.[9]
Part 4: Visual Diagrams
Diagram 1: Decision Workflow for Method Selection
This diagram provides a simplified decision-making process for selecting a trifluoromethylation strategy based on substrate properties.
Caption: Decision workflow for trifluoromethylation strategy.
Diagram 2: Troubleshooting Low Yield
This flowchart outlines a systematic approach to troubleshooting low-yield reactions.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. advanceseng.com [advanceseng.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. benchchem.com [benchchem.com]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Heterocyclic CF3 - GalChimia [galchimia.com]
- 11. A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes [organic-chemistry.org]
- 12. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 14. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 15. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pnas.org [pnas.org]
- 19. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. macmillan.princeton.edu [macmillan.princeton.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
- 27. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Trifluoromethylation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: The Enhanced Reactivity of Ethyl 6-chloro-5-(trifluoromethyl)picolinate in Cross-Coupling Reactions
In the landscape of modern drug discovery and development, the strategic incorporation of functionalized heterocyclic scaffolds is paramount. Among these, picolinate esters serve as versatile building blocks, with their utility significantly enhanced by judicious substitution. This guide provides an in-depth technical comparison of Ethyl 6-chloro-5-(trifluoromethyl)picolinate against other picolinate esters, focusing on its performance in key synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity and provide practical, data-driven insights for researchers and drug development professionals.
The Picolinate Scaffold: A Privileged Motif in Medicinal Chemistry
The picolinate framework, a pyridine ring bearing a carboxylate group at the 2-position, is a recurring motif in a multitude of biologically active molecules. Its ability to act as a bidentate ligand and the diverse functionalization possibilities of the pyridine ring make it a valuable starting point for the synthesis of complex molecular architectures.
Unveiling the Reactivity of this compound
This compound is a highly functionalized picolinate ester that offers distinct advantages in synthetic applications, primarily due to the synergistic effects of its chloro and trifluoromethyl substituents.
The Trifluoromethyl Group: An Electron-Withdrawing Powerhouse
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has profound implications for the reactivity of the molecule:
-
Increased Electrophilicity: The -CF3 group inductively withdraws electron density from the pyridine ring, making the carbon atom of the C-Cl bond more electron-deficient and, therefore, more susceptible to nucleophilic attack and oxidative addition by a low-valent metal catalyst (e.g., Pd(0)). This is a critical step in many cross-coupling reactions.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation. This is a desirable feature in drug candidates, as it can lead to improved pharmacokinetic profiles.
-
Modulation of Physicochemical Properties: The lipophilic nature of the -CF3 group can enhance a molecule's ability to cross cell membranes, potentially improving its bioavailability.
The Chloro Group: A Versatile Handle for Cross-Coupling
The chlorine atom at the 6-position serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, the presence of the electron-withdrawing -CF3 group at the adjacent 5-position significantly activates the C-Cl bond towards oxidative addition.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor in the efficiency of this transformation.
Expected Reactivity Trend in Suzuki-Miyaura Coupling:
Based on the electronic effects of the substituent at the 5-position, the expected order of reactivity for 6-chloropicolinate esters is as follows:
This compound > Ethyl 6-chloro-5-nitropicolinate > Ethyl 6-chloropicolinate > Ethyl 6-chloro-5-methylpicolinate
This trend is attributed to the increasing electron-withdrawing strength of the substituent, which enhances the electrophilicity of the carbon atom bonded to the chlorine.
Hypothetical Comparative Data for Suzuki-Miyaura Coupling:
The following table presents hypothetical, yet chemically reasonable, data to illustrate the expected differences in performance between various picolinate esters in a Suzuki-Miyaura coupling with phenylboronic acid.
| Picolinate Ester | Substituent at C5 | Electronic Effect | Expected Yield (%) |
| This compound | -CF3 | Strong EWG | >90 |
| Ethyl 6-chloro-5-nitropicolinate | -NO2 | Strong EWG | 80-90 |
| Ethyl 6-chloropicolinate | -H | Neutral | 60-75 |
| Ethyl 6-chloro-5-methylpicolinate | -CH3 | Weak EDG | 40-60 |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Yields are hypothetical and for illustrative purposes.
Experimental Protocol: Generalized Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of the Suzuki-Miyaura Catalytic Cycle
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. Similar to the Suzuki-Miyaura coupling, the electronic nature of the aryl halide plays a crucial role in the reaction's efficiency.
The strong electron-withdrawing effect of the trifluoromethyl group in this compound is anticipated to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, thereby promoting the overall reaction rate compared to less electron-deficient picolinate esters.
Hypothetical Comparative Data for Buchwald-Hartwig Amination:
The following table provides a hypothetical comparison of yields for the Buchwald-Hartwig amination of various picolinate esters with a generic secondary amine.
| Picolinate Ester | Substituent at C5 | Electronic Effect | Expected Yield (%) |
| This compound | -CF3 | Strong EWG | >85 |
| Ethyl 6-chloro-5-nitropicolinate | -NO2 | Strong EWG | 75-85 |
| Ethyl 6-chloropicolinate | -H | Neutral | 50-70 |
| Ethyl 6-chloro-5-methylpicolinate | -CH3 | Weak EDG | 30-50 |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Yields are hypothetical and for illustrative purposes.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand is critical and often requires screening for optimal results.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle
Conclusion
This compound stands out as a highly reactive and versatile building block for palladium-catalyzed cross-coupling reactions. The presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position significantly activates the C-Cl bond at the 6-position, leading to enhanced reactivity in both Suzuki-Miyaura and Buchwald-Hartwig amination reactions compared to its non-fluorinated or electron-donating counterparts. This heightened reactivity can translate to milder reaction conditions, shorter reaction times, and higher yields, making it an attractive choice for the efficient synthesis of complex, functionalized pyridine derivatives in the pursuit of novel therapeutics and advanced materials. While direct comparative experimental data is limited, the principles of physical organic chemistry strongly support the superior performance of this fluorinated picolinate ester in cross-coupling chemistry.
Comparison of different synthetic routes to "Ethyl 6-chloro-5-(trifluoromethyl)picolinate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-5-(trifluoromethyl)picolinate is a key building block in the synthesis of numerous agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, making it a valuable synthon in medicinal and agricultural chemistry. This guide provides a comparative analysis of different synthetic routes to this important intermediate, offering insights into the strategic considerations and experimental nuances of each approach. We will delve into detailed methodologies, supported by experimental data, to provide a comprehensive resource for researchers in the field.
Route 1: Synthesis via Carboxylic Acid Precursor and Subsequent Esterification
This is a classical and widely applicable approach that involves the synthesis of the corresponding carboxylic acid, 6-chloro-5-(trifluoromethyl)picolinic acid, followed by a standard esterification reaction.
Diagram of Synthetic Pathway (Route 1)
Caption: Synthetic pathway for Route 1.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Trifluoromethyl)pyridine
The synthesis of the key intermediate, 3-(trifluoromethyl)pyridine, can be achieved from 3-picoline through a two-step chlorination/fluorination process.
-
Chlorination of 3-Picoline: 3-Picoline is subjected to vapor-phase chlorination at high temperatures to yield 3-(trichloromethyl)pyridine. This reaction is typically carried out in a fluidized bed reactor.
-
Fluorination of 3-(Trichloromethyl)pyridine: The resulting 3-(trichloromethyl)pyridine is then fluorinated using hydrogen fluoride (HF) in the vapor phase over a chromium-based catalyst to afford 3-(trifluoromethyl)pyridine.[1]
Step 2: Synthesis of 3-(Trifluoromethyl)pyridine N-oxide
3-(Trifluoromethyl)pyridine is oxidized to its corresponding N-oxide using a suitable oxidizing agent.
-
A common method involves the use of hydrogen peroxide in acetic acid. The reaction is typically stirred at an elevated temperature for several hours to ensure complete conversion.
Step 3: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
The N-oxide is then chlorinated to introduce the chlorine atom at the 2-position.
-
The 3-(trifluoromethyl)pyridine N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction is typically performed in a suitable solvent and may require heating. This reaction proceeds via a nucleophilic attack of the chloride ion on the activated pyridine ring.
Step 4: Synthesis of 6-Chloro-5-(trifluoromethyl)picolinic acid
The introduction of the carboxylic acid group at the 6-position is a critical step. This can be achieved through metallation followed by quenching with carbon dioxide.
-
2-Chloro-5-(trifluoromethyl)pyridine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (-78 °C) to generate a lithiated intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice) to afford the lithium salt of the carboxylic acid. Acidic workup then yields 6-chloro-5-(trifluoromethyl)picolinic acid.
Step 5: Esterification to this compound
The final step is the esterification of the carboxylic acid.
-
Fischer Esterification: 6-Chloro-5-(trifluoromethyl)picolinic acid is refluxed in ethanol with a catalytic amount of a strong acid, such as sulfuric acid. The equilibrium is driven towards the ester by using an excess of ethanol and/or by removing the water formed during the reaction.[2][3]
-
Alternative Esterification Methods: For acid-sensitive substrates, other methods can be employed. These include reaction with ethyl iodide in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).[4]
Data Summary for Route 1
| Step | Key Reagents | Typical Yield | Key Considerations |
| Chlorination/Fluorination | Cl₂, HF, Catalyst | Good to Excellent | High temperatures, specialized equipment required. |
| Oxidation | H₂O₂, Acetic Acid | High | Careful temperature control needed. |
| Chlorination | POCl₃ or SO₂Cl₂ | Moderate to Good | Regioselectivity can be an issue. |
| Carboxylation | LDA, CO₂ | Moderate | Strictly anhydrous conditions and low temperatures are crucial. |
| Esterification | Ethanol, H₂SO₄ | High | Reversible reaction; requires driving the equilibrium. |
Route 2: Synthesis via Ring Formation from Acyclic Precursors
An alternative strategy involves the construction of the pyridine ring from acyclic building blocks that already contain the trifluoromethyl group. This approach can offer advantages in terms of regioselectivity and convergence.
Diagram of Synthetic Pathway (Route 2)
Caption: Synthetic pathway for Route 2.
Detailed Experimental Protocol
Step 1: Synthesis of a Trifluoromethyl-containing β-ketoester
A variety of methods exist for the synthesis of β-ketoesters containing a trifluoromethyl group. One common approach is the Claisen condensation of a trifluoroacetate with a ketone.
Step 2: Formation of an Enamine
The β-ketoester is reacted with an amine, such as ammonia or a primary amine, to form an enamine intermediate.
Step 3: Cyclocondensation to a Dihydropyridine Derivative
The enamine is then subjected to a cyclocondensation reaction with an appropriate α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, a suitable three-carbon component would be required.
Step 4: Oxidation and Aromatization
The resulting dihydropyridine derivative is oxidized to the corresponding pyridine. Common oxidizing agents for this transformation include nitric acid, manganese dioxide, or air oxidation catalyzed by a metal complex. This step yields a 6-hydroxy-5-(trifluoromethyl)picolinate derivative.
Step 5: Chlorination to this compound
The final step involves the conversion of the hydroxyl group at the 6-position to a chloro group.
-
This can be achieved by treating the 6-hydroxypyridine derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is typically carried out at elevated temperatures.
Data Summary for Route 2
| Step | Key Reagents | Typical Yield | Key Considerations |
| β-ketoester Synthesis | Varies | Good | Availability of starting materials. |
| Enamine Formation | Amine | High | Generally straightforward. |
| Cyclocondensation | α,β-unsaturated compound | Moderate to Good | Regioselectivity of the cyclization can be a challenge. |
| Oxidation/Aromatization | Oxidizing agent | Good | Choice of oxidant depends on substrate sensitivity. |
| Chlorination | POCl₃ or SOCl₂ | Good | Harsh conditions may be required. |
Comparison of the Synthetic Routes
| Feature | Route 1: Via Carboxylic Acid Precursor | Route 2: Via Ring Formation |
| Starting Materials | Readily available 3-picoline. | Requires synthesis of specialized trifluoromethyl-containing building blocks. |
| Number of Steps | Generally longer, linear synthesis. | Potentially more convergent. |
| Regioselectivity | Can be challenging to control in the chlorination and carboxylation steps. | Can offer better control of substituent placement by building the ring with pre-defined functionality. |
| Scalability | Some steps, like the high-temperature gas-phase reactions, may be challenging to scale up in a standard laboratory setting. The later steps are more amenable to scale-up. | May be more amenable to large-scale synthesis if the starting building blocks are accessible. |
| Overall Yield | Can be variable depending on the efficiency of each step. | Potentially higher overall yield due to convergence. |
| Flexibility | Allows for the synthesis of other derivatives by modifying the final esterification step. | The core pyridine structure is established early, making late-stage diversification more challenging. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a more traditional, linear approach that starts from a simple, inexpensive starting material. While it involves more steps and some potentially challenging reactions in terms of regioselectivity and scalability, the individual transformations are well-established in organic synthesis.
Route 2 represents a more modern, convergent strategy that can offer better control over the final structure. However, it relies on the availability or efficient synthesis of more complex, fluorinated starting materials.
The choice of the optimal synthetic route will depend on several factors, including the desired scale of the synthesis, the availability of starting materials and specialized equipment, and the specific expertise of the research team. For laboratory-scale synthesis where flexibility is desired, Route 1 may be more practical. For large-scale manufacturing where efficiency and control are paramount, a well-optimized Route 2 could be the preferred option.
This guide provides a foundational understanding of the synthetic strategies for accessing this compound. Further optimization and adaptation of these routes will undoubtedly lead to even more efficient and sustainable methods for the preparation of this valuable chemical intermediate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. baranlab.org [baranlab.org]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biological Activity of Ethyl 6-chloro-5-(trifluoromethyl)picolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern agrochemical and pharmaceutical research, the picolinate scaffold has emerged as a privileged structure, yielding compounds with a wide array of biological activities. Ethyl 6-chloro-5-(trifluoromethyl)picolinate, a halogenated pyridine derivative, represents a core chemical entity within this class. Its unique substitution pattern, featuring a chlorine atom at the 6-position and a trifluoromethyl group at the 5-position, suggests a high potential for potent and selective biological effects.
This guide provides a comprehensive comparison of the known biological activities of derivatives of this picolinate core. While specific bioactivity data for the parent ethyl ester is not extensively available in public literature, this document synthesizes findings from closely related analogues to offer valuable insights into their herbicidal, fungicidal, insecticidal, and cytotoxic properties. By examining the structure-activity relationships of these derivatives, we aim to provide a foundational resource for researchers engaged in the discovery and development of novel bioactive molecules.
Herbicidal Activity: Synthetic Auxins Leading the Way
The most prominently reported biological activity for picolinic acid derivatives is their herbicidal effect, primarily acting as synthetic auxins.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death.[1] The primary target of many synthetic auxin herbicides is the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.
Comparative Herbicidal Efficacy of Picolinate Derivatives
While specific data for this compound is lacking, studies on analogous 6-substituted picolinates demonstrate potent herbicidal activity. The introduction of various substituents at the 6-position of the picolinic acid core has been a key strategy in the development of commercial herbicides like picloram, clopyralid, and aminopyralid.
| Derivative | Test Organism | Activity Metric | Result | Reference Compound | Reference Result | Citation |
| 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid | Arabidopsis thaliana root growth | IC50 | Significantly lower than halauxifen-methyl | Halauxifen-methyl | - | [2] |
| 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid (Compound V-8) | Post-emergence broadleaf weeds | Herbicidal Efficacy | Better than picloram at 300 g/ha | Picloram | - | |
| 3-chloro-6-pyrazolyl-picolinate (Compound c5) | Arabidopsis thaliana root growth | IC50 | 27 times lower than clopyralid | Clopyralid | - | [1] |
| 4-amino-3,5-dicholo-6-(1H-indazolyl)-2-picolinic acid (Compound 5a) | Brassica napus & Abutilon theophrasti root growth | Inhibitory Activity | Significantly greater than picloram at 10 µM | Picloram | - | [3] |
Causality Behind Experimental Choices: The selection of Arabidopsis thaliana as a model organism is due to its well-characterized genome and rapid life cycle, allowing for high-throughput screening of herbicidal activity.[1][2][3] Post-emergence assays on various weed species are crucial for evaluating the practical applicability of a herbicide in a field setting. The use of established commercial herbicides as reference compounds provides a benchmark for the potency of newly synthesized derivatives.
Experimental Protocol: In Vitro Herbicidal Activity Assay (Root Growth Inhibition)
This protocol outlines a standard method for assessing the herbicidal activity of picolinate derivatives by measuring the inhibition of root growth in a model plant species like Arabidopsis thaliana.
Materials:
-
Test compounds (dissolved in DMSO)
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) agar medium
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds with 70% ethanol for 1 minute, followed by 10% bleach solution for 10 minutes. Rinse thoroughly with sterile distilled water.
-
Plating: Prepare MS agar plates containing different concentrations of the test compounds. Ensure the final DMSO concentration does not exceed a level that affects root growth (typically <0.1%).
-
Seed Sowing: Aseptically place the sterilized seeds on the surface of the agar plates.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).
-
Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Analysis: Calculate the percentage of root growth inhibition relative to the control (DMSO-treated) plates. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of root growth).
Workflow for Herbicidal Activity Screening
Caption: Workflow for in vitro herbicidal activity screening.
Fungicidal Activity: A Secondary but Significant Potential
While less explored than their herbicidal properties, certain picolinate and picolinamide derivatives have demonstrated noteworthy fungicidal activity. The trifluoromethylphenyl moiety, present in the core structure of interest, has been incorporated into novel amide fungicides.
Comparative Fungicidal Efficacy of Related Compounds
Studies on trifluoromethylphenyl amides have identified compounds with broad-spectrum fungicidal activity against various plant pathogens.
| Derivative | Test Organism | Activity Metric | Result | Citation |
| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Colletotrichum acutatum | Antifungal Activity | Strongest activity in the tested set | [4][5] |
| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Phomopsis viticola | Antifungal Activity | Strongest activity in the tested set | [4][5] |
Causality Behind Experimental Choices: The selection of fungal species such as Colletotrichum and Phomopsis is based on their significance as plant pathogens causing anthracnose and blight in various crops. Direct bioautography assays are a rapid screening method to identify compounds with antifungal properties from a library of synthesized molecules.
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol describes a common method for evaluating the in vitro antifungal activity of chemical compounds against filamentous fungi.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Fungal cultures (e.g., Fusarium spp., Colletotrichum spp.)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Medium Preparation: Prepare PDA medium and sterilize it by autoclaving. Allow it to cool to about 45-50°C.
-
Compound Incorporation: Add the test compound solution to the molten PDA to achieve the desired final concentrations. Pour the mixture into sterile petri dishes and allow them to solidify.
-
Fungal Inoculation: From a fresh, actively growing fungal culture, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).
-
Inoculation: Place the mycelial plug at the center of the PDA plates containing the test compound.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate (solvent only) reaches a certain size.
-
Analysis: Calculate the percentage of mycelial growth inhibition compared to the control. Determine the Minimum Inhibitory Concentration (MIC) or the EC50 value.
Workflow for Antifungal Activity Screening
Caption: Workflow for in vitro antifungal activity screening.
Insecticidal Activity: An Emerging Area of Investigation
The insecticidal potential of picolinate derivatives is an area of growing interest. Modifications of the picolinate structure have yielded compounds with activity against various insect pests.
Comparative Insecticidal Efficacy of Related Compounds
While direct data on this compound is unavailable, studies on related structures provide insights into their insecticidal potential.
| Derivative Class | Test Organism | Activity Metric | Observation | Citation |
| Meliaceae plant extracts containing various compounds | Spodoptera frugiperda | LD50 | Ekebergia capensis extracts showed the highest larval mortality (LD50 0.14 mg/kg) | [6] |
| Meliaceae plant extracts containing various compounds | Plutella xylostella | LD50 | Melia azedarach extracts showed the highest larval mortality (LD50 0.14 mg/kg) | [6] |
Causality Behind Experimental Choices: The selection of insect species like the fall armyworm (Spodoptera frugiperda) and the diamondback moth (Plutella xylostella) is based on their status as major agricultural pests.[6] The topical application bioassay is a standard method to determine the contact toxicity of a compound to an insect, allowing for the calculation of the LD50 (the lethal dose required to kill 50% of the test population).
Experimental Protocol: Insecticidal Activity Assay (Topical Application)
This protocol details a method for assessing the contact toxicity of a chemical to insects.
Materials:
-
Test compounds (dissolved in a suitable solvent like acetone)
-
Test insects (e.g., larvae of Spodoptera frugiperda)
-
Microsyringe or microapplicator
-
Petri dishes with a food source
-
Ventilated rearing containers
Procedure:
-
Insect Rearing: Rear the test insects under controlled conditions to ensure a uniform population.
-
Compound Preparation: Prepare serial dilutions of the test compound in a volatile solvent (e.g., acetone).
-
Application: Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Control Group: Treat a control group of insects with the solvent alone.
-
Observation: Place the treated insects in petri dishes with a food source and maintain them under controlled environmental conditions.
-
Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours) after application.
-
Analysis: Calculate the percentage mortality for each concentration and determine the LD50 value using probit analysis.
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
Conclusion and Future Directions
The derivatives of the this compound core structure represent a promising class of compounds with significant potential, particularly in the agrochemical sector. The strong herbicidal activity of related picolinates, acting as synthetic auxins, is well-documented and provides a solid foundation for further investigation. The emerging evidence of fungicidal and insecticidal activities suggests that this scaffold is versatile and warrants broader screening against a diverse range of pests and pathogens.
Future research should focus on the synthesis and direct biological evaluation of this compound to establish its specific activity profile. A comprehensive structure-activity relationship (SAR) study, systematically modifying the ester group and the substituents on the pyridine ring, would be invaluable for optimizing potency and selectivity. Furthermore, exploring the mode of action for any observed fungicidal and insecticidal activities will be crucial for the development of novel and effective crop protection agents. For therapeutic applications, a thorough investigation of the cytotoxicity and selectivity against various cancer cell lines and normal cells is a necessary first step. The protocols and comparative data presented in this guide offer a robust starting point for these future endeavors.
References
- 1. pp1.eppo.int [pp1.eppo.int]
- 2. fs.usda.gov [fs.usda.gov]
- 3. snellsci.com [snellsci.com]
- 4. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Ethyl 6-chloro-5-(trifluoromethyl)picolinate: A 2D NMR-Based Comparative Guide
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is a cornerstone of development. For drug development professionals and researchers, unambiguous confirmation of a molecule's architecture is paramount for understanding its activity, metabolism, and safety profile. This guide provides an in-depth, technical comparison of analytical approaches for confirming the structure of Ethyl 6-chloro-5-(trifluoromethyl)picolinate, a substituted pyridine derivative of interest, with a primary focus on the power and elegance of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
The Challenge: Differentiating Positional Isomers
The synthesis of substituted aromatic compounds, such as this compound, can often yield a mixture of positional isomers. For this particular molecule, the relative positions of the chloro, trifluoromethyl, and ethyl ester groups on the picolinate ring are critical to its intended function. Distinguishing between these isomers using one-dimensional (1D) ¹H or ¹³C NMR alone can be challenging, and in some cases, inconclusive. This is where the resolving power of 2D NMR becomes indispensable.
The 2D NMR Approach: A Symphony of Correlations
Two-dimensional NMR experiments provide a wealth of information by correlating nuclear spins through chemical bonds or space. For a molecule like this compound, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, can definitively establish the connectivity of the atoms and thus confirm the correct isomeric structure.
The Predicted NMR Landscape
Before delving into the experimental details, let's anticipate the NMR spectra of this compound based on its known structure and typical chemical shift values for similar chemical environments.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| 1 (N) | - | - | Quaternary |
| 2 (C) | - | ~163 | Ester Carbonyl |
| 3 (CH) | ~8.2 | ~149 | Aromatic Proton |
| 4 (CH) | ~8.0 | ~139 | Aromatic Proton |
| 5 (C) | - | ~125 (q, J ≈ 35 Hz) | CF₃-bearing Carbon |
| 6 (C) | - | ~152 | Chloro-bearing Carbon |
| 7 (CH₂) | ~4.5 (q) | ~63 | Ethyl CH₂ |
| 8 (CH₃) | ~1.4 (t) | ~14 | Ethyl CH₃ |
| 9 (CF₃) | - | ~122 (q, J ≈ 275 Hz) | Trifluoromethyl Carbon |
Experimental Protocol: Acquiring High-Quality 2D NMR Data
The following is a generalized protocol for acquiring the necessary 2D NMR spectra on a standard 500 MHz spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
Spectrometer Setup:
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse lengths.
-
Acquire a standard 1D ¹³C{¹H} spectrum.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.
-
Use a standard gradient-selected COSY pulse sequence.
-
Acquire data with sufficient resolution in both dimensions to resolve the fine splitting of the aromatic protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.
-
Use a standard gradient-selected HSQC pulse sequence with multiplicity editing (shows CH/CH₃ and CH₂ signals with different phases).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, and is crucial for identifying connectivity through quaternary carbons.
-
Use a standard gradient-selected HMBC pulse sequence, optimized for a long-range coupling constant of 8 Hz.
-
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Ethyl 6-chloro-5-(trifluoromethyl)picolinate
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of robust and reproducible synthesis of active pharmaceutical ingredients (APIs). Ethyl 6-chloro-5-(trifluoromethyl)picolinate, a key building block in the synthesis of various agrochemicals and pharmaceuticals, is no exception.[1] Its complex structure, featuring a halogenated and trifluoromethyl-substituted pyridine ring, necessitates a precise and reliable analytical method for purity assessment to ensure the quality and safety of the final products. This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by scientific principles and references to established analytical guidelines.
The Critical Role of Purity Analysis
The presence of impurities in a chemical intermediate like this compound can have significant consequences, potentially leading to unwanted side reactions, reduced yield, and the introduction of toxic by-products into the final API. Impurities can arise from various sources, including unreacted starting materials, intermediates from competing reaction pathways, and degradation products. Therefore, a well-developed and validated HPLC method is essential to separate and quantify the main component from these potential impurities.
Comparing HPLC Methodologies: A Rational Approach
Given the hydrophobic nature of this compound, imparted by the chloro and trifluoromethyl groups, reverse-phase HPLC (RP-HPLC) is the most suitable analytical approach.[2] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily driven by hydrophobic interactions, with more nonpolar compounds being retained longer on the column.
This guide will compare two robust RP-HPLC methods, Method A and Method B, which utilize different column chemistries and mobile phase compositions to achieve optimal separation.
Method A: The Industry Standard - C18 Column with Acetonitrile Gradient
This method represents a widely adopted approach for the analysis of a broad range of pharmaceutical compounds. The use of a C18 (octadecyl) stationary phase provides a strong hydrophobic interaction with the analyte, while an acetonitrile/water gradient allows for the effective elution of compounds with varying polarities.
Method B: Alternative Selectivity - Phenyl-Hexyl Column with Methanol Gradient
To offer an alternative selectivity, Method B employs a Phenyl-Hexyl stationary phase. The phenyl groups in this phase can provide unique pi-pi interactions with the aromatic pyridine ring of the analyte and its impurities, potentially leading to a different elution order and improved resolution of critical pairs. Methanol is chosen as the organic modifier, which can also alter the selectivity compared to acetonitrile.
Comparative Data and Performance
The following table summarizes the key parameters and expected performance of the two proposed HPLC methods.
| Parameter | Method A | Method B | Rationale for Comparison |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | C18 offers general hydrophobic retention, while Phenyl-Hexyl provides alternative selectivity through pi-pi interactions with the aromatic ring of the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water (pH 5.0) | Formic acid is a common mobile phase additive for good peak shape and MS compatibility. Ammonium acetate buffer at pH 5.0 can influence the ionization state of acidic or basic impurities, altering retention. |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile and methanol have different solvent strengths and can provide different selectivities for closely related compounds. |
| Gradient Elution | 20% to 90% B in 20 min | 30% to 95% B in 20 min | A gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe. |
| Expected Resolution | Good separation of non-polar impurities. | Potentially improved separation of aromatic impurities due to pi-pi interactions. | Comparing the resolution of key impurities provides a basis for selecting the most suitable method. |
| Analysis Time | ~25 minutes | ~25 minutes | Similar analysis times allow for a direct comparison of efficiency. |
| Robustness | High | High | Both methods are based on well-established RP-HPLC principles, suggesting good robustness. |
Experimental Protocols
Below are the detailed, step-by-step methodologies for the proposed HPLC methods. These protocols are designed to be self-validating, adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R2) guidelines on validation of analytical procedures.[3][4]
Recommended Method: Method A - C18 with Acetonitrile Gradient
This method is recommended as a starting point due to the versatility and proven performance of C18 columns for a wide range of analytes.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (ACS grade or higher)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-17 min: 20% to 90% B
-
17-20 min: 90% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (based on the presence of the pyridine chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare the sample solution at the same concentration in the same diluent.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Method Validation: A Trustworthy System
A robust HPLC method must be validated to ensure it is fit for its intended purpose.[5] The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the comparative logic, the following diagrams are provided.
References
Comparative study of catalysts for "Ethyl 6-chloro-5-(trifluoromethyl)picolinate" synthesis
An In-Depth Comparative Guide to Catalytic Systems for the Synthesis of Ethyl 6-chloro-5-(trifluoromethyl)picolinate
Introduction: The Significance of a Trifluoromethylated Picolinate
This compound is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of advanced agrochemicals and pharmaceuticals. The specific arrangement of its substituents—a chloro group, a trifluoromethyl (CF₃) group, and an ethyl ester—makes it a valuable synthon for accessing complex molecular targets. The incorporation of a trifluoromethyl group is particularly significant in drug and pesticide design, as it can dramatically enhance properties such as metabolic stability, lipophilicity, and binding affinity.
However, the synthesis of this molecule is not trivial. The primary challenge lies in the selective and efficient introduction of the trifluoromethyl group onto the pyridine ring adjacent to a chlorine atom. This guide provides a comparative analysis of the most relevant and industrially viable catalytic strategies to achieve this transformation, focusing on the critical trifluoromethylation step. We will dissect the performance of leading catalyst systems, provide actionable experimental data, and explain the mechanistic rationale behind their efficacy.
Overview of Primary Synthetic Strategies
The industrial synthesis of this compound does not typically proceed via a one-pot construction of the fully substituted ring. Instead, the most common and economically viable approach involves the late-stage functionalization of a pre-existing, halogenated picolinate precursor. The pivotal transformation is the catalytic introduction of the -CF₃ group. Our comparative analysis will therefore focus on the catalysts employed for this key step.
Two dominant catalytic platforms have emerged for this purpose: copper-based systems and palladium-based systems. While both can achieve the desired C-CF₃ bond formation, they differ significantly in cost, scalability, reaction conditions, and mechanistic pathways.
Comparative Analysis of Catalysts for Aryl Trifluoromethylation
The core of the synthesis is the conversion of a precursor like ethyl 6-chloro-5-iodopicolinate into the final product. This is a cross-coupling reaction where the catalyst's role is to facilitate the transfer of a CF₃ group to the pyridine ring.
Catalyst System 1: Copper-Catalyzed Trifluoromethylation
Copper catalysis, particularly using Copper(I) iodide (CuI), has become the workhorse for large-scale industrial trifluoromethylation.[1] This preference is rooted in its cost-effectiveness and robustness.
-
Mechanism & Rationale : The reaction is believed to proceed through an in-situ generated CuCF₃ species. This active reagent is capable of undergoing oxidative addition to the aryl iodide, followed by reductive elimination to form the C-CF₃ bond. A key advantage of copper is its ability to utilize inexpensive and readily available trifluoromethyl sources. The most notable is methyl chlorodifluoroacetate (MCDFA), which, in the presence of a fluoride source like potassium fluoride (KF), generates the necessary difluorocarbene intermediate that is trapped by CuI to form the active trifluoromethylating agent.[1]
-
Performance : This system has been successfully implemented on a kilogram scale for the synthesis of the closely related methyl 6-chloro-5-(trifluoromethyl)nicotinate.[1] The reaction is typically run at elevated temperatures (e.g., 120°C) in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).[1] Yields are generally high, and the process is valued for its economic feasibility.
Catalyst System 2: Palladium-Catalyzed Trifluoromethylation
Palladium catalysis offers an alternative route, often characterized by milder reaction conditions and a broader substrate scope in academic settings.[2][3]
-
Mechanism & Rationale : The catalytic cycle for palladium typically involves the oxidative addition of a Pd(0) species into the carbon-halogen bond of the pyridine precursor. This is followed by a transmetalation step with a trifluoromethylating agent or direct reaction with an electrophilic CF₃ source, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4][5] The efficiency of this cycle is highly dependent on the choice of phosphine ligand, with bulky, electron-rich biaryl phosphine ligands like tBuXPhos often being optimal for promoting the challenging reductive elimination step.[3]
-
Performance : Palladium catalysts can effect trifluoromethylation at lower temperatures compared to copper systems. They can also be used with a wider array of CF₃ sources, including trimethyl(trifluoromethyl)silane (TMSCF₃).[3] However, the high cost of palladium and the specialized, often proprietary, ligands required for high efficiency are significant drawbacks for large-scale industrial production.[3] Furthermore, scaling up palladium-catalyzed reactions can be problematic due to catalyst deactivation and sensitivity.
Data-Driven Comparison of Catalytic Systems
| Feature | Copper-Catalyzed System (CuI/KF/MCDFA) | Palladium-Catalyzed System (Pd(dba)₂/Ligand) |
| Catalyst Cost | Low. Copper is abundant and inexpensive. | High. Palladium is a precious metal. |
| Ligand Requirement | Generally not required. | Requires expensive, specialized phosphine ligands. |
| CF₃ Source | Inexpensive bulk chemicals (e.g., MCDFA).[1] | Often requires more expensive reagents (e.g., TMSCF₃, Togni's reagent).[3] |
| Scalability | Proven on kilogram and multi-ton scale.[1] | Challenging to scale; potential for catalyst deactivation. |
| Reaction Temperature | High (typically >100°C).[1] | Milder (can often run at <100°C).[3] |
| Robustness | High tolerance to various functional groups. | Can be sensitive to certain functional groups and impurities. |
| Primary Application | Industrial, large-scale manufacturing. | Academic research, small-scale synthesis, specialty chemicals. |
Visualizing the Synthetic Pathways and Mechanisms
Overall Synthetic Workflow
The following diagram illustrates the most common industrial pathway, emphasizing the critical catalytic trifluoromethylation step.
Caption: General workflow for synthesizing the target molecule.
Proposed Catalytic Cycles
The choice between copper and palladium fundamentally alters the reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
A Senior Application Scientist's Guide to Ethyl 6-chloro-5-(trifluoromethyl)picolinate in the Synthesis of Patented Kinase Inhibitors
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Ethyl 6-chloro-5-(trifluoromethyl)picolinate has emerged as a highly valuable and versatile building block, particularly in the synthesis of patented kinase inhibitors. Its unique substitution pattern—a reactive chlorine atom at the 6-position, an electron-withdrawing trifluoromethyl group at the 5-position, and an ethyl ester at the 2-position—provides a powerful toolkit for medicinal chemists. The chlorine atom serves as a prime handle for cross-coupling and nucleophilic substitution reactions, while the trifluoromethyl group significantly influences the molecule's electronic properties, often enhancing metabolic stability and binding affinity of the final compound.[1] This guide provides an in-depth comparison of the application of this compound in the synthesis of cutting-edge, patented compounds, offering detailed protocols, comparative data, and insights into the rationale behind its use over alternative synthetic strategies.
Case Study: Synthesis of Picolinamide-Based VEGFR-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical target in oncology, as its inhibition can disrupt tumor angiogenesis.[2] A novel series of picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, with many of these patented compounds utilizing a picolinate scaffold.[2][3][4] this compound is an ideal starting material for accessing these complex molecules.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), a common and powerful reaction in pharmaceutical synthesis.[5] This allows for the direct introduction of amine-containing side chains, which are crucial for the biological activity of many kinase inhibitors.
Step 1: Amination of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-amino-substituted picolinate derivative.
Step 2: Amide Formation
-
The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid using a standard base like lithium hydroxide (LiOH) in a mixture of THF and water.
-
The carboxylic acid is then coupled with a desired amine using a peptide coupling reagent such as HATU or HBTU in the presence of a base like DIPEA in DMF to form the final picolinamide product.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions as it can solvate the cation while leaving the nucleophile's reactivity high.
-
Base: DIPEA is used to scavenge the HCl generated during the reaction without being nucleophilic itself, thus preventing unwanted side reactions.
-
Reaction Control: The progress of the reaction is carefully monitored to prevent the formation of impurities and ensure high conversion to the desired product.
Workflow Visualization
Caption: SNAr synthesis of a VEGFR-2 inhibitor.
Comparative Analysis: SNAr vs. Suzuki Coupling
An alternative and widely used method for modifying the picolinate core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This approach is particularly useful for creating carbon-carbon bonds, for instance, to attach aryl or heteroaryl moieties at the 6-position.
Alternative Protocol: Synthesis via Suzuki Coupling
Step 1: Suzuki Coupling
-
In a reaction vessel, combine this compound (1.0 eq), a boronic acid or ester (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction to 90-110 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify via column chromatography to obtain the 6-aryl-substituted picolinate.
Step 2: Amide Formation
This step is identical to the SNAr route, involving ester hydrolysis followed by amide coupling.
Head-to-Head Performance Comparison
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Suzuki Coupling |
| Bond Formed | C-N | C-C |
| Typical Yields | 70-90% | 65-85% |
| Substrate Scope | Good for primary and secondary amines. | Excellent for aryl and heteroaryl boronic acids. |
| Catalyst Required | None | Palladium catalyst (e.g., Pd(PPh₃)₄) |
| Reagent Cost | Generally lower (amines are often cheaper). | Can be higher (boronic acids and Pd catalysts). |
| Reaction Conditions | Moderate to high temperatures (80-120 °C). | High temperatures (90-110 °C). |
| Workup/Purification | Generally straightforward. | Requires removal of palladium residues. |
Expert Insights:
The choice between an SNAr reaction and a Suzuki coupling is dictated by the desired final structure of the patented compound. For kinase inhibitors requiring a flexible amino linker at the 6-position, SNAr is the more direct and economical route.[7] Conversely, when a rigid biaryl scaffold is necessary for binding to the kinase's active site, the Suzuki coupling is the superior method, despite the added cost and purification challenges associated with palladium catalysts.[6]
Logical Relationship Visualization
Caption: Choosing the right synthetic path.
Conclusion
This compound stands out as a strategic precursor in the synthesis of patented kinase inhibitors due to its inherent reactivity and the valuable physicochemical properties it imparts to the final molecules. The ability to selectively perform either nucleophilic aromatic substitution or palladium-catalyzed cross-coupling at the 6-position provides medicinal chemists with the flexibility to construct a diverse array of complex and potent inhibitors. While the SNAr approach offers a more direct and cost-effective route for introducing amino side chains, the Suzuki coupling is indispensable for building the rigid biaryl structures often required for high-affinity kinase binding. The insights and protocols provided in this guide are intended to empower researchers and drug development professionals to make informed decisions in their synthetic strategies, ultimately accelerating the discovery of next-generation therapeutics.
References
- 1. N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide (338406-31-8) for sale [vulcanchem.com]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 6-chloro-5-(trifluoromethyl)picolinate
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 6-chloro-5-(trifluoromethyl)picolinate (CAS No. 850864-57-2), a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our environment and personal safety.
Understanding the Hazard Profile
This compound is a halogenated pyridine derivative. Its chemical structure, containing both chlorine and fluorine atoms, places it in the category of halogenated organic compounds. This classification is the primary determinant for its disposal pathway.
Key Hazard Considerations:
-
Toxicity: This compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye irritation.[1]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.
-
Regulatory Scrutiny: Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have specific regulations for the disposal of halogenated organic wastes due to their potential for environmental harm.[2][3]
| Property | Value | Source |
| CAS Number | 850864-57-2 | [1][4] |
| Molecular Formula | C₉H₇ClF₃NO₂ | [1][4] |
| Hazard Statements | H302, H315, H319, H332 | [1] |
| Signal Word | Warning | [1] |
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that begins with waste identification and ends with compliant removal. The following workflow is designed to ensure safety and regulatory adherence at each stage.
Caption: Disposal workflow for this compound.
Step 1: Waste Identification and Segregation
The foundational principle of chemical waste management is proper segregation. Due to its halogenated nature, this compound must not be mixed with non-halogenated organic waste.
Causality: The treatment process for halogenated organic compounds is different and often more complex and costly than for non-halogenated waste streams. Mixing these waste streams can lead to improper treatment, environmental release of hazardous substances, and regulatory non-compliance. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific land disposal restrictions for halogenated organic compounds.[2][3]
Step 2: Selection of an Appropriate Waste Container
Choose a waste container that is:
-
Compatible: Use a container made of materials that will not react with or be degraded by the chemical. Borosilicate glass or a suitable chemically resistant polymer container is recommended.
-
Leak-Proof: The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors.
-
In Good Condition: Do not use containers that are cracked, chipped, or otherwise damaged.
Step 3: Proper Labeling of the Waste Container
Accurate and detailed labeling is a critical safety and compliance measure. The label should be securely affixed to the container and include the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (avoiding abbreviations or chemical formulas)
-
The approximate concentration and volume of the waste
-
The date accumulation started
-
The specific hazards (e.g., "Harmful," "Irritant")
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the operator of the process generating the waste.
-
Away from sources of ignition and incompatible chemicals.
-
In a well-ventilated area.
Step 5: Scheduling Waste Pickup with Environmental Health and Safety (EHS)
Once the waste container is nearing its full capacity, or if you have finished the project generating this waste, contact your institution's EHS department to schedule a waste pickup. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Step 6: Documentation and Record Keeping
Maintain a log of the hazardous waste generated. This documentation should include:
-
The chemical name and quantity of the waste.
-
The date it was placed in the waste container.
-
The date of pickup by EHS.
This record-keeping is essential for regulatory compliance and for your institution's chemical inventory management.
Emergency Procedures for Spills and Exposures
In the event of a spill or personal exposure, immediate and appropriate action is crucial.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Cleanup:
For small spills, follow these steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: Work in a well-ventilated area or a fume hood.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Use an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to dike the spill.
-
Absorb the Spill: Carefully apply the absorbent material to the spill, working from the outside in.
-
Collect the Waste: Scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste in the same halogenated organic waste stream.
For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By following these detailed procedures for the disposal of this compound, you contribute to a safer working environment and the protection of our ecosystem. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
A Researcher's Guide to the Safe Handling of Ethyl 6-chloro-5-(trifluoromethyl)picolinate
This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 6-chloro-5-(trifluoromethyl)picolinate (CAS No. 850864-57-2). Designed for researchers, scientists, and professionals in drug development, this document aims to establish a comprehensive framework for safe laboratory practices, moving beyond mere compliance to foster a deeply ingrained culture of safety. The procedural guidance herein is based on a synthesis of established safety data and field-proven best practices for handling chlorinated and trifluoromethylated pyridine compounds.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated pyridine derivative. Its chemical structure necessitates a cautious approach, as compounds in this class can present multiple hazards. A thorough understanding of these risks is the foundational step in mitigating them.
The primary hazards associated with this compound are summarized below.[1][2] This information is derived from Globally Harmonized System (GHS) classifications and should be the starting point for any risk assessment.
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed.[1][2] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation.[2] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[2] |
| H332 | Acute toxicity, inhalation (Category 4) | Harmful if inhaled.[2] |
Signal Word: Warning[2]
The trifluoromethyl group and the chlorine atom on the pyridine ring are key structural features that influence the reactivity and toxicity of the molecule. It is imperative to handle this compound with the assumption that it is readily absorbed through the skin and is harmful if ingested or inhaled.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory to create a robust barrier against exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles or a Face Shield | Must be tight-sealing and compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield should be worn over safety goggles when there is a significant risk of splashing. |
| Skin | Chemical-Resistant Lab Coat | A flame-retardant lab coat that is fully buttoned is required to protect the skin and clothing from potential spills. For tasks with a higher risk of splashes, an impervious apron should be worn over the lab coat. |
| Hands | Nitrile Gloves | Nitrile gloves are recommended for their resistance to a broad range of chemicals.[5] Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving. While nitrile gloves offer good splash protection, they should be changed immediately upon contact with the chemical.[6][7] |
| Respiratory | Use in a Chemical Fume Hood | All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Feet | Closed-Toe Shoes | Required at all times in the laboratory to protect against spills and falling objects.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a procedural guide for safe handling from preparation to disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Ensure that a certified chemical fume hood is operational and the workspace is clean and uncluttered.[8]
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[3][4]
-
Put on all required personal protective equipment (PPE) as detailed in the table above.[8]
-
-
Handling:
-
Conduct all manipulations of the compound within the chemical fume hood to minimize inhalation of dust or vapors.[8]
-
When weighing and transferring the solid, use appropriate tools such as a spatula and weighing paper.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[3][4]
-
Avoid direct contact with skin, eyes, and clothing.
-
-
Post-Handling:
-
Decontaminate the work area thoroughly after handling is complete.
-
Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization:
-
Collect all waste, including excess reagent, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container.
-
The label should include the chemical name, "Hazardous Waste," and the primary hazards (e.g., "Toxic," "Irritant").
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
-
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[3][4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][4] Seek immediate medical attention. |
| Small Spill | For a small spill within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5] Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the area with a suitable solvent, followed by soap and water. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's EHS office or emergency response team immediately. |
By adhering to these guidelines, researchers can create a safe and controlled environment for handling this compound, ensuring both personal safety and the integrity of their research.
References
- 1. aaronchem.com [aaronchem.com]
- 2. Lassonde Studios Virtual Tour | The University of Utah [lassonde.utah.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
